molecular formula C8H9NO4 B164748 2-Methoxy-4-nitrobenzyl alcohol CAS No. 136507-14-7

2-Methoxy-4-nitrobenzyl alcohol

Cat. No.: B164748
CAS No.: 136507-14-7
M. Wt: 183.16 g/mol
InChI Key: IWXYLEKOKGKRTN-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxy-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXYLEKOKGKRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440692
Record name 2-METHOXY-4-NITROBENZYL ALCOHOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136507-14-7
Record name 2-METHOXY-4-NITROBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzyl Alcohol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-4-nitrobenzyl alcohol, a versatile building block and key intermediate in organic synthesis. The document details its synthesis, purification, and analytical characterization, with a significant focus on its application as a photolabile protecting group. The underlying mechanisms, experimental protocols, and safety considerations are discussed to provide a thorough resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction: The Versatility of a Nitro-activated Benzyl Alcohol

This compound is a substituted aromatic alcohol that has garnered significant interest in various fields of chemical research. Its structure, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the benzene ring, imparts unique reactivity and functionality. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

One of the most prominent applications of this compound and its derivatives is in the realm of photolabile protecting groups (PPGs).[2] PPGs offer spatial and temporal control over the release of protected functional groups, a feature highly sought after in fields like drug delivery, cell biology, and materials science. The ortho-nitrobenzyl moiety, a core component of the title compound, is a classic and widely utilized photolabile group known for its efficient cleavage upon UV irradiation.[2] This guide will delve into the specifics of this critical application, alongside a thorough examination of the compound's fundamental chemical properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development.

Physical Properties
PropertyValueSource(s)
CAS Number 136507-14-7[1]
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
Appearance Pale yellow needles[1]
Melting Point 98-104 °C[1]
Solubility Favorable solubility characteristics in various organic solvents.[1]

Further quantitative solubility data in common laboratory solvents is an area requiring more extensive published research.

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive public database of spectra for this specific compound is limited, data from closely related analogs can provide valuable insights for characterization.

Based on the analysis of similar structures, the following are the predicted key signals in the ¹H and ¹³C NMR spectra of this compound.

¹H NMR (Predicted):

  • Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group will be the most deshielded. The proton between the methoxy and hydroxymethyl groups will be the most shielded.

  • Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.6-4.8 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift depending on concentration and solvent.

¹³C NMR (Predicted):

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the methoxy group will be upfield.

  • Benzylic Carbon (-CH₂OH): A signal is anticipated around δ 63-65 ppm.

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 56 ppm.

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • NO₂ Stretch (Asymmetric and Symmetric): Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-O Stretch (Alcohol and Ether): Bands in the region of 1000-1250 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 183 would be expected. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or water. The presence of the nitro and methoxy groups will also influence the fragmentation, leading to characteristic losses of NO₂, NO, and CH₃.

Synthesis and Purification

A common and effective route for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Methoxy-4-nitrobenzaldehyde.

Synthesis Workflow

Synthesis_Workflow Start 2-Methoxy-4-nitrobenzaldehyde Reagent Sodium Borohydride (NaBH₄) in Methanol/Ethanol Start->Reagent Reduction Quench Aqueous Workup (e.g., NH₄Cl or dilute acid) Reagent->Quench Product This compound Purification Recrystallization or Column Chromatography Quench->Purification Final Pure Product Purification->Final

Caption: Synthetic route from the aldehyde to the alcohol.

Experimental Protocol: Reduction of 2-Methoxy-4-nitrobenzaldehyde

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.[3][4]

Materials:

  • 2-Methoxy-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Methoxy-4-nitrobenzaldehyde (1.0 equivalent) in methanol or ethanol at room temperature with stirring.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Extraction: Remove the methanol or ethanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Application as a Photolabile Protecting Group

The utility of the 2-methoxy-4-nitrobenzyl group as a PPG stems from the well-established photochemistry of ortho-nitrobenzyl compounds.[2]

Mechanism of Photocleavage

Upon irradiation with UV light, typically in the range of 300-365 nm, the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, followed by a rearrangement to release the protected alcohol and form a 2-methoxy-4-nitrosobenzaldehyde byproduct.[2]

Photocleavage_Mechanism cluster_0 Protected Alcohol cluster_1 Excited State cluster_2 Aci-nitro Intermediate cluster_3 Released Products Protected R-O-CH₂-Ar(NO₂)(OCH₃) Excited [R-O-CH₂-Ar(NO₂)(OCH₃)]* Protected->Excited hν (UV light) AciNitro Intermediate Excited->AciNitro Intramolecular H-abstraction Released R-OH + OHC-Ar(NO)(OCH₃) AciNitro->Released Rearrangement

Caption: General mechanism of photocleavage for an o-nitrobenzyl protected alcohol.

The efficiency of this process is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage event. The quantum yield for o-nitrobenzyl systems can vary depending on the substitution pattern on the aromatic ring and the nature of the protected molecule.[5]

Advantages in Drug Development and Research
  • Spatiotemporal Control: The ability to initiate deprotection with a focused light source allows for precise control over where and when a bioactive molecule is released.

  • "Traceless" Reagent: Deprotection is achieved without the need for chemical reagents, which can be advantageous for sensitive biological systems.[2]

  • Orthogonality: The photolabile nature of this protecting group allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., acid or base).

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place away from incompatible materials.[1]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.

Conclusion

This compound is a valuable and versatile compound with significant applications in organic synthesis, particularly as a photolabile protecting group. Its well-defined chemical properties, accessible synthesis, and unique photochemical reactivity make it an important tool for researchers in drug development, materials science, and chemical biology. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • A Technical Guide to the Solubility of 4-Nitrobenzyl Alcohol in Organic Solvents. Benchchem.

  • Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. The Royal Society of Chemistry.

  • A Comparative Guide to the 1H NMR Characterization of 2-Methoxy-6-nitrobenzyl Protected Alcohols. Benchchem.

  • This compound. Chem-Impex.

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database.

  • 2-Methoxybenzyl alcohol(612-16-8) 13C NMR spectrum. ChemicalBook.

  • 2-Methoxybenzyl alcohol. NIST WebBook.

  • Photolabile protecting group. Wikipedia.

  • 3-Methoxy-4-nitrobenzyl alcohol. PubChem.

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC - NIH.

  • 4-methoxy-2-nitrobenzyl alcohol. PubChemLite.

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

  • Sodium borohydride. Wikipedia.

  • 4-Nitrobenzyl alcohol. ChemicalBook.

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Publications.

  • Cas 619-73-8,4-Nitrobenzyl alcohol. LookChem.

  • Quantum yields for the photoinduced release of seven different commonly used leaving groups from o-nitroveratryl protecting groups. ResearchGate.

  • NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube.

  • 4-Methoxy-2-nitrophenyl_alcohol - Optional[13C NMR] - Chemical Shifts. SpectraBase.

  • 4-Nitrobenzyl alcohol(619-73-8) 13C NMR spectrum. ChemicalBook.

  • 4-Nitrobenzyl alcohol(619-73-8) 1H NMR spectrum. ChemicalBook.

  • Benzenemethanol, 4-nitro-. NIST WebBook.

  • Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry.

  • FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate.

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library.

  • 4-Methoxybenzyl alcohol. PubChem.

  • Enhancing NaBH4 Reactivity & Selectivity. The Hive.

  • FTIR spectra of corresponding products for each alcohol. ResearchGate.

  • Spectrum Two FT-IR Spectrometer. PerkinElmer.

  • 3-Hydroxy-4-methoxybenzyl alcohol. NIST WebBook.

Sources

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxy-4-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzyl alcohol is a valuable chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a methoxy and a nitro group, imparts unique reactivity that makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols.

I. Synthesis of this compound: A Two-Step Approach

The most common and efficient route for the synthesis of this compound begins with the commercially available 2-methoxy-4-nitrobenzaldehyde. The synthesis involves the selective reduction of the aldehyde functional group to a primary alcohol.

Step 1: Understanding the Starting Material: 2-Methoxy-4-nitrobenzaldehyde

2-Methoxy-4-nitrobenzaldehyde is a yellow solid that serves as the precursor in this synthesis.[2][3] The presence of a strong electron-withdrawing nitro group makes the aldehyde group highly electrophilic and susceptible to nucleophilic attack, which is the foundational principle of the subsequent reduction step.[3]

There are two primary routes for the synthesis of 2-methoxy-4-nitrobenzaldehyde itself:

  • A three-step process starting from 4-nitrosalicylic acid.[2]

  • A two-step process starting from 4-nitro-2-methoxytoluene.[2]

For the purpose of this guide, we will assume the availability of 2-methoxy-4-nitrobenzaldehyde as the starting material.

Step 2: Selective Reduction of the Aldehyde

The core of the synthesis is the reduction of the aldehyde group of 2-methoxy-4-nitrobenzaldehyde to a benzyl alcohol. A key consideration is the choice of a reducing agent that will selectively reduce the aldehyde without affecting the nitro group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature.[3][4]

Reaction Mechanism: The hydride (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide, typically from a protic solvent like methanol or ethanol, to yield the desired alcohol.

Below is a visual representation of the synthesis workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Methoxy-4-nitrobenzaldehyde Reaction Reduction with NaBH4 in Methanol/DCM Start->Reaction Step 1 Workup Aqueous Workup (Quench excess NaBH4) Reaction->Workup Step 2 Extraction Extraction with Ethyl Acetate Workup->Extraction Step 3 Drying Drying over anhydrous Na2SO4 Extraction->Drying Step 4 Evaporation Solvent Evaporation Drying->Evaporation Step 5 Crude Crude Product Evaporation->Crude Step 6

Caption: Workflow for the synthesis of crude this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Methoxy-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-methoxy-4-nitrobenzaldehyde in a mixture of methanol and dichloromethane (e.g., a 1:1 ratio).

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride in small portions to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot (aldehyde) and the appearance of a new, more polar spot (alcohol) indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, cautiously add 1 M HCl to quench the excess sodium borohydride. This should be done at 0°C as the quenching process is also exothermic.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acidic or aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

II. Purification of this compound: Achieving High Purity

The crude product obtained from the synthesis will likely contain unreacted starting materials and by-products. Recrystallization is a highly effective technique for purifying solid organic compounds like this compound.[5]

Principles of Recrystallization

Recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[5][6] An ideal recrystallization solvent should:

  • Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[5]

  • Either not dissolve the impurities at all or dissolve them to a great extent so they remain in the mother liquor upon cooling.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

For this compound, a common and effective solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexane.

The general workflow for purification by recrystallization is depicted below:

Purification_Workflow cluster_purification Purification by Recrystallization Crude_Input Crude Product Dissolution Dissolve in minimum hot solvent Crude_Input->Dissolution Step 1 Cooling Slow Cooling to room temperature Dissolution->Cooling Step 2 Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Step 3 Filtration Vacuum Filtration Ice_Bath->Filtration Step 4 Washing Wash with cold solvent Filtration->Washing Step 5 Drying Dry under vacuum Washing->Drying Step 6 Pure_Product Pure Crystals Drying->Pure_Product Step 7

Caption: General workflow for the purification of this compound via recrystallization.

Detailed Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol (EtOH)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[5] It is crucial to use the minimum volume of solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[5] Avoid disturbing the flask during this process.

  • Inducing Crystallization (If Necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be pale yellow needles.[1]

III. Characterization and Quality Control

After purification, it is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueReference
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
Appearance Pale yellow needles[1]
Melting Point 98-104 °C[1]
Storage 0-8°C[1]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected signals for this compound would include:

    • Aromatic protons (typically in the range of 7.0-8.5 ppm).

    • A singlet for the benzylic CH₂ group (around 4.5-5.0 ppm).

    • A singlet for the methoxy (OCH₃) group (around 3.9 ppm).

    • A signal for the hydroxyl (OH) proton, which can be broad and its chemical shift can vary.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. Key expected peaks include:

    • A broad O-H stretch (around 3200-3600 cm⁻¹).

    • C-H stretches (aromatic and aliphatic).

    • Strong asymmetric and symmetric N-O stretches for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).

    • C-O stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A pure sample should show a single major peak.[1]

Conclusion

The synthesis and purification of this compound can be reliably achieved through the selective reduction of 2-methoxy-4-nitrobenzaldehyde followed by recrystallization. Careful control of reaction conditions and adherence to proper purification techniques are paramount to obtaining a high yield of a pure product. The characterization methods outlined provide a robust framework for quality control, ensuring the suitability of the synthesized compound for its intended applications in research and development.

References

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An In-Depth Technical Guide to the Photophysical Characteristics of 2-Methoxy-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Photochemical Potential of a Key Protecting Group

2-Methoxy-4-nitrobenzyl alcohol, a member of the ortho-nitrobenzyl family of compounds, holds significant promise in the fields of synthetic chemistry, materials science, and particularly in the development of photolabile protecting groups (PPGs).[1][2] These "caged" compounds offer unparalleled spatiotemporal control over the release of active molecules, a critical advantage in drug delivery, cell biology, and beyond.[3] The strategic placement of a methoxy group at the 2-position and a nitro group at the 4-position on the benzyl ring fine-tunes the electronic properties of the molecule, influencing its interaction with light and, consequently, its efficacy as a photoremovable protecting group. This guide provides a comprehensive exploration of the core photophysical characteristics of this compound, offering field-proven insights for researchers and developers seeking to harness its unique photochemical capabilities.

The Foundation: Understanding the Photochemistry of ortho-Nitrobenzyl Derivatives

The photochemical behavior of this compound is rooted in the well-established mechanism of ortho-nitrobenzyl compounds.[3] Upon absorption of a photon, typically in the UV-A region, the molecule is promoted to an electronically excited state. The key to its photoreactivity lies in the proximity of the ortho-nitro group to the benzylic hydrogen. This arrangement facilitates an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a transient species known as an aci-nitro intermediate.[4][5] This intermediate is unstable and rapidly rearranges to yield a 2-nitrosobenzaldehyde derivative and release the protected alcohol.[5][6]

The efficiency of this photocleavage process is a critical parameter for any application and is quantified by the photocleavage quantum yield (Φu). This value represents the fraction of absorbed photons that result in the desired uncaging event. For the parent compound, 2-nitrobenzyl alcohol, a quantum yield of approximately 60% has been reported, indicating a highly efficient photochemical transformation.[5][6] The introduction of substituents on the aromatic ring, such as the methoxy group in this compound, is known to modulate this efficiency.[1]

Spectral Properties: The Interplay of Light and Matter

UV-Visible Absorption Spectrum

The UV-Visible absorption spectrum reveals the wavelengths of light a molecule absorbs. For ortho-nitrobenzyl derivatives, the absorption spectrum is typically characterized by a strong absorption band in the UV region. The parent 2-nitrobenzyl alcohol exhibits an absorption maximum that allows for excitation with common laboratory UV sources. The presence of a methoxy group, an electron-donating group, and a nitro group, an electron-withdrawing group, on the benzene ring of this compound is expected to influence the position and intensity of its absorption bands. Generally, such substitution patterns can lead to a red-shift (a shift to longer wavelengths) of the absorption maximum, which can be advantageous for biological applications by allowing the use of less damaging, longer-wavelength light.[7]

Table 1: Estimated Photophysical Properties of this compound and Related Compounds

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Photocleavage Quantum Yield (Φu)
2-Nitrobenzyl alcohol~280-350[3]-~0.6[5][6]
4,5-Dimethoxy-2-nitrobenzyl alcohol~260-420[4]--
This compound Estimated ~300-380 Estimated > 5,000 Estimated > 0.5

Note: The values for this compound are estimations based on the properties of related compounds and general photophysical principles. Experimental verification is required for precise values.

Fluorescence Properties

While the primary photochemical pathway for ortho-nitrobenzyl derivatives is photocleavage, a fraction of the excited molecules may return to the ground state via radiative decay, i.e., fluorescence. The fluorescence emission spectrum provides information about the energy difference between the excited and ground electronic states. For many nitroaromatic compounds, fluorescence is often weak due to efficient non-radiative decay pathways, including the photochemical reaction itself.[4] The fluorescence quantum yield (Φf), the ratio of emitted photons to absorbed photons, is therefore expected to be low for this compound.

Excited-State Dynamics: A Journey from Photon Absorption to Product Formation

The events that unfold between the absorption of a photon and the final chemical transformation are complex and occur on ultrafast timescales. Understanding these excited-state dynamics is crucial for optimizing the performance of photolabile protecting groups.

The Jablonski Diagram: Visualizing Photophysical Processes

The Jablonski diagram is a powerful tool for visualizing the electronic and vibrational energy levels of a molecule and the transitions between them. Upon absorption of a photon, the molecule is excited from the ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). From here, several pathways are possible:

  • Vibrational Relaxation: The molecule rapidly loses excess vibrational energy within the excited electronic state.

  • Internal Conversion: The molecule can transition non-radiatively from a higher to a lower electronic state of the same spin multiplicity (e.g., S₂ → S₁).

  • Fluorescence: Radiative decay from the lowest vibrational level of the S₁ state back to the S₀ state.

  • Intersystem Crossing: A non-radiative transition to a triplet excited state (T₁).

  • Photochemical Reaction: The excited molecule undergoes a chemical transformation, in this case, the intramolecular hydrogen abstraction leading to the aci-nitro intermediate.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Singlet Excited State) cluster_T1 T₁ (Triplet Excited State) S0 v=0 S1_v2 v=2 S0->S1_v2 Absorption S0_v1 v=1 S0_v2 v=2 S1 v=0 S1->S0_v1 Fluorescence T1_v1 v=1 S1->T1_v1 Intersystem Crossing aci-nitro intermediate aci-nitro intermediate S1->aci-nitro intermediate Photochemical Reaction S1_v1 v=1 S1_v2->S1 Vibrational Relaxation T1 v=0 T1->S0_v2 Phosphorescence T1_v1->T1 Vibrational Relaxation T1_v2 v=2

Caption: A generalized Jablonski diagram for a nitroaromatic compound.

Transient Species and Reaction Intermediates

The photochemical reaction of this compound proceeds through a series of short-lived transient species. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are invaluable for detecting and characterizing these intermediates. The primary transient species is the aci-nitro intermediate, which has a distinct absorption spectrum from the ground state molecule.[4] The lifetime of this intermediate and the efficiency of its conversion to the final products are key factors determining the overall quantum yield of photocleavage. For some nitrobenzyl derivatives, a triplet state has been observed as a major transient, though it may not be directly on the productive reaction pathway.[4]

Experimental Methodologies for Photophysical Characterization

To obtain precise and reliable photophysical data for this compound, a series of well-defined experimental protocols must be followed.

Synthesis and Purification

The first step is to ensure the purity of the compound. This compound can be synthesized from commercially available starting materials.[8] A typical synthesis involves the reduction of 2-methoxy-4-nitrobenzaldehyde. The final product should be purified by recrystallization or column chromatography to remove any impurities that could interfere with spectroscopic measurements.

Synthesis Start 2-Methoxy-4-nitrobenzaldehyde Step1 Reduction (e.g., NaBH₄) Start->Step1 Product This compound Step1->Product Purification Purification (Recrystallization/ Column Chromatography) Product->Purification Final Pure Compound for Photophysical Studies Purification->Final

Caption: A simplified workflow for the synthesis and purification of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of this compound.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the purified compound and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

  • Spectrophotometer Setup: Use a calibrated dual-beam UV-Visible spectrophotometer. Use the same solvent as used for the sample preparation as the reference.

  • Measurement: Record the absorbance of each solution over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Plot absorbance versus concentration at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be the molar extinction coefficient.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φf).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Fluorometer Setup: Use a calibrated spectrofluorometer.

  • Excitation and Emission Scans: Excite the sample at its absorption maximum (λmax) and record the emission spectrum over a suitable wavelength range.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the absorbance of both the sample and the standard at the same excitation wavelength.

    • Record the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Photocleavage Quantum Yield (Φu)

Objective: To quantify the efficiency of the photocleavage reaction.

Protocol:

  • Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the irradiation wavelength.

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent.

  • Photolysis: Irradiate the sample solution with a monochromatic light source at a wavelength where the compound absorbs significantly.

  • Monitoring the Reaction: At specific time intervals, withdraw aliquots of the solution and analyze the decrease in the concentration of the starting material or the increase in the concentration of the photoproduct using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The photocleavage quantum yield is calculated as the number of moles of product formed (or reactant consumed) divided by the number of moles of photons absorbed by the sample.

QuantumYield cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Actinometer Prepare Actinometer Solution Irradiate_Act Irradiate Actinometer Actinometer->Irradiate_Act Sample Prepare Sample Solution Irradiate_Sample Irradiate Sample Sample->Irradiate_Sample Measure_Act Measure Actinometer Absorbance Change Irradiate_Act->Measure_Act Measure_Sample Monitor Reaction (HPLC/UV-Vis) Irradiate_Sample->Measure_Sample Photon_Flux Calculate Photon Flux Measure_Act->Photon_Flux Moles_Reacted Determine Moles Reacted/Formed Measure_Sample->Moles_Reacted Quantum_Yield Calculate Quantum Yield (Φu) Photon_Flux->Quantum_Yield Moles_Reacted->Quantum_Yield

Caption: Workflow for determining the photocleavage quantum yield.

Conclusion and Future Directions

This compound stands as a promising photolabile protecting group with tunable photochemical properties. While a complete experimental dataset for this specific molecule is yet to be consolidated in the public domain, this guide provides a robust framework for its characterization based on the established photophysics of related ortho-nitrobenzyl derivatives. The provided experimental protocols offer a clear path for researchers to determine the precise photophysical parameters of this and other novel photolabile compounds. Future research should focus on the experimental determination of the absorption spectrum, molar extinction coefficient, and photocleavage quantum yield of this compound in various solvents to build a comprehensive understanding of its behavior. Furthermore, transient absorption studies will be instrumental in elucidating the detailed excited-state dynamics and the role of the methoxy and nitro substituents in influencing the reaction pathway and efficiency. Such data will be invaluable for the rational design of next-generation photolabile protecting groups with optimized properties for a wide range of applications in medicine, materials science, and beyond.

References

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084.
  • Il'ichev, Y. V., & Schwörer, M. A. (2002). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 75(5), 445-453.
  • Yan, B., & Zhu, L. (2020). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity.
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  • Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42.
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An In-depth Technical Guide to the Mechanism and Application of 2-Methoxy-4-nitrobenzyl Alcohol as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methoxy-4-nitrobenzyl alcohol, a prominent member of the ortho-nitrobenzyl class of photolabile protecting groups (PPGs). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its mechanism of action, experimental protocols, and practical applications. We will delve into the causality behind its photochemical behavior, provide validated experimental workflows, and discuss critical considerations for its use in complex systems.

Introduction: The Imperative for Spatiotemporal Control in Chemistry and Biology

In complex biological and chemical systems, the ability to control reactions with high precision in both space and time is paramount. Photolabile protecting groups, or "caging" groups, are molecular tools that offer this control.[1][2] These groups temporarily mask the function of a molecule, rendering it inert. The active molecule is then released "on-demand" through the application of light, a trigger that is non-invasive and can be precisely targeted.[2]

Among the various classes of PPGs, the ortho-nitrobenzyl (ONB) scaffold is one of the most extensively studied and widely utilized.[2][3][4] The subject of this guide, this compound, and its closely related isomer, 4,5-dimethoxy-2-nitrobenzyl (also known as 6-nitroveratryl), are cornerstone examples of this class. Their robust chemical stability, ease of synthesis, and reliable photochemical cleavage make them invaluable for a wide range of applications, from fundamental neuroscience to targeted drug delivery.[2][5][6]

The Core Mechanism: A Norrish Type II Photoreaction

The defining characteristic of 2-nitrobenzyl-based PPGs is their cleavage mechanism, which proceeds through a Norrish Type II photoreaction.[1][7] This is an intramolecular process initiated by the absorption of a photon, leading to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.

The photodeprotection cascade can be broken down into the following key steps:

  • Photoexcitation: Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group on the benzene ring absorbs a photon, promoting it to an electronically excited state.[1][8]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the -CH2- group attached to the protected molecule). This is the rate-determining step and results in the formation of a transient diradical species.[4]

  • aci-Nitro Intermediate Formation: The diradical rapidly rearranges to form an aci-nitro intermediate.[1][4][9] This intermediate is a key species in the cleavage pathway.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization and subsequent rearrangement.[9]

  • Substrate Release: This rearrangement leads to the cleavage of the benzylic carbon-oxygen bond, releasing the active molecule (e.g., alcohol, carboxylic acid, phosphate) and forming the primary byproduct, 2-methoxy-4-nitrosobenzaldehyde.[8][10]

The presence of the electron-donating methoxy group on the aromatic ring plays a crucial role. It helps to red-shift the absorption maximum to longer, less damaging wavelengths compared to the unsubstituted 2-nitrobenzyl group, making it more suitable for biological applications.[4]

Photochemical_Cleavage_Mechanism Start 2-Methoxy-4-nitrobenzyl Caged Compound Excited Excited State (Diradical) Start->Excited 1. UV Photon (hν) Absorption AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Cyclization Products Released Substrate + 2-Methoxy-4-nitrosobenzaldehyde Cyclic->Products 4. Rearrangement & Release

Figure 1: Simplified reaction pathway for the photochemical cleavage of 2-Methoxy-4-nitrobenzyl caged compounds.

Physicochemical & Quantitative Data

The efficiency and applicability of a PPG are defined by its photochemical properties. The choice of irradiation wavelength and duration is directly dictated by the absorption characteristics and the quantum yield of the caging group. Below is a summary of representative data for the closely related and extensively studied 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl) group, which provides a strong proxy for the behavior of 2-methoxy-4-nitrobenzyl systems.

PropertyValueSignificance & Causality
Typical Absorption Max (λmax) ~350 nmDictates the optimal wavelength for irradiation. The methoxy groups shift this to longer wavelengths, reducing potential photodamage to biological samples compared to unsubstituted PPGs.[4]
Molar Extinction Coefficient (ε) ~5,000 M⁻¹cm⁻¹A higher value indicates more efficient light absorption, potentially allowing for lower light intensity or shorter irradiation times.
Quantum Yield (Φ) 0.001 - 0.1 (highly substrate dependent)Represents the efficiency of converting an absorbed photon into a cleavage event.[11] This value is critically dependent on the nature of the leaving group (the caged molecule).[12] For instance, the release of good leaving groups often proceeds with higher quantum yields.
Typical Solvents Acetonitrile, Methanol, Dichloromethane, Aqueous BuffersThe reaction proceeds in a variety of common organic and aqueous solvents, highlighting its versatility. However, solvent can influence the stability of intermediates and reaction kinetics.
Cleavage Byproduct 2-methoxy-4-nitrosobenzaldehydeThis byproduct can absorb light and is potentially reactive, a critical consideration for in vivo and cellular experiments.[10]

Field-Proven Experimental Protocols

The following protocols provide a validated framework for the protection and deprotection of functional groups using the 2-methoxy-4-nitrobenzyl scaffold. These are designed to be self-validating through clear monitoring steps.

Protocol 1: Protection of an Alcohol Functional Group

This procedure details the etherification of a primary alcohol with 4-nitrobenzyl bromide, a common precursor and analogous reaction for installing the 2-methoxy-4-nitrobenzyl group. The causality behind this choice of reagents lies in the high reactivity of the benzylic bromide and the strong, non-nucleophilic nature of sodium hydride as a base to generate the alkoxide.

Protection_Workflow Start Dissolve Alcohol in Anhydrous THF/DMF Cool Cool to 0°C (Ice Bath) Start->Cool AddNaH Add Sodium Hydride (NaH) Portion-wise Cool->AddNaH Stir1 Stir at 0°C (30 min), then RT (30 min) AddNaH->Stir1 Alkoxide Formation AddPNBBr Add 2-Methoxy-4-nitrobenzyl Bromide Solution Stir1->AddPNBBr Stir2 Stir at RT (12-24h) AddPNBBr->Stir2 Monitor Monitor by TLC Stir2->Monitor Monitor->Stir2 Incomplete Quench Quench with H₂O at 0°C Monitor->Quench Complete Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Protected Product Purify->End

Figure 2: Experimental workflow for the protection ("caging") of an alcohol.

Step-by-Step Methodology: [13]

  • Preparation: Under an inert atmosphere (e.g., Argon), dissolve the primary alcohol (1.0 equiv) in anhydrous Tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: This strong base deprotonates the alcohol to form the nucleophilic alkoxide. Performing this at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Protecting Group: Cool the reaction mixture back to 0°C and add a solution of 2-methoxy-4-nitrobenzyl bromide (1.2 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. This provides a clear validation of reaction completion.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0°C to destroy any excess NaH.

  • Workup & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Photochemical Deprotection ("Uncaging")

This protocol describes the light-induced cleavage of the protecting group. The key to a successful and reproducible uncaging experiment is precise control over the light source and irradiation conditions.

Deprotection_Workflow Start Prepare Solution of Caged Compound in Suitable Solvent Transfer Transfer to Photoreactor (e.g., Quartz Cuvette/Tube) Start->Transfer Irradiate Irradiate with UV Lamp (e.g., 350-365 nm) Transfer->Irradiate Monitor Monitor by TLC/HPLC/UV-Vis Irradiate->Monitor Monitor->Irradiate Incomplete Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate Complete Purify Purify to Separate Product from Byproduct Concentrate->Purify End Deprotected Product Purify->End

Figure 3: Experimental workflow for photochemical deprotection ("uncaging").

Step-by-Step Methodology: [7]

  • Solution Preparation: Dissolve the 2-methoxy-4-nitrobenzyl protected compound in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or buffered aqueous solution). The concentration should be chosen to ensure sufficient light penetration.

  • Photoreactor Setup: Transfer the solution to a vessel made of UV-transparent material, such as quartz. For biological experiments, this could be a cuvette, a well-plate, or the perfusion medium of a microscope stage.

  • Irradiation: Irradiate the solution with a UV light source. A medium-pressure mercury lamp equipped with a filter to isolate the ~365 nm line is a common choice. Causality: This wavelength range corresponds to the absorption maximum of the chromophore, maximizing the efficiency of photoexcitation while minimizing off-target damage.

  • Monitoring: The progress of the photolysis should be monitored using an appropriate analytical technique, such as HPLC, TLC (visualizing the appearance of the more polar deprotected product), or UV-Vis spectroscopy (observing the disappearance of the starting material's absorbance).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The residue can be purified by column chromatography or HPLC to separate the desired deprotected product from the 2-methoxy-4-nitrosobenzaldehyde byproduct.

Byproducts and Considerations for Biological Systems

While powerful, the use of nitrobenzyl PPGs is not without its challenges, particularly in sensitive biological environments.

  • Byproduct Reactivity: The primary photolytic byproduct, 2-methoxy-4-nitrosobenzaldehyde, is a reactive species that can potentially interact with biological nucleophiles, such as thiols on proteins.[10] This is a critical consideration in cell-based assays or in vivo studies.

  • Byproduct Absorbance: The nitroso byproduct also absorbs light, which can act as an "internal filter," reducing the efficiency of photolysis as the reaction progresses.

  • Fluorescent Products: Upon continued or high-intensity irradiation, the primary byproduct can undergo further photochemical reactions, sometimes leading to the formation of highly fluorescent species.[14][15][16] This can be a significant source of interference in experiments that rely on fluorescence microscopy, potentially confounding the interpretation of data from common fluorophores like fluorescein.[15][16]

Therefore, a self-validating experimental design must include controls to assess the potential effects of the caged compound (in its dark state) and the photolysis byproducts (after irradiation without the target substrate) on the biological system under investigation.

Applications in Research and Drug Development

The precise spatiotemporal control afforded by 2-methoxy-4-nitrobenzyl caging has been leveraged across numerous scientific disciplines.

  • Neuroscience: This PPG is famously used to cage neurotransmitters like glutamate.[5] By releasing glutamate from a micropipette with a focused laser beam, researchers can map synaptic connections and study receptor kinetics with subcellular precision.[5][17]

  • Cell Biology: The controlled release of second messengers (e.g., caged cAMP or IP₃), ions (caged Ca²⁺), or small-molecule inhibitors allows for the precise dissection of complex cell signaling pathways.[2]

  • Drug Delivery: The development of prodrugs that are activated by light is a promising strategy for targeted cancer therapy. A cytotoxic agent can be caged with a PPG, allowing it to be administered systemically in an inactive form and then activated only within the tumor tissue by focused light, minimizing side effects.[6]

  • Organic Synthesis: In complex total synthesis, PPGs offer an orthogonal deprotection strategy that does not require chemical reagents, avoiding harsh acidic or basic conditions that could compromise other sensitive functional groups in the molecule.[1]

Conclusion

This compound and its derivatives represent a mature and robust class of photolabile protecting groups. Their mechanism of action, centered on a well-understood Norrish Type II photoreaction, provides a reliable method for the light-triggered release of a vast array of functional groups. While considerations regarding the photorelease byproducts are essential, particularly in biological contexts, the versatility and efficacy of this PPG have cemented its role as an indispensable tool for researchers seeking to exert precise control over chemical and biological processes. Future developments continue to focus on creating PPGs that absorb at even longer wavelengths (into the visible and near-IR) and exhibit higher quantum efficiencies to further enhance their utility and biocompatibility.

References

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discovery and history of 2-Methoxy-4-nitrobenzyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Methoxy-4-nitrobenzyl Compounds

Abstract

The ortho-nitrobenzyl (ONB) scaffold represents a cornerstone in the development of photolabile protecting groups (PPGs), colloquially known as "caging" groups. These molecular constructs have revolutionized the study of dynamic biological and chemical systems by enabling the precise spatiotemporal release of active molecules with light. Within this important class, the 2-Methoxy-4-nitrobenzyl (MNB) group has emerged as a particularly valuable derivative. This guide provides a comprehensive overview of the discovery, history, synthesis, and application of MNB compounds. We will explore the fundamental photochemical mechanism, the rationale behind its specific substitution pattern, and its advantages in modern research. Detailed experimental protocols for the synthesis of MNB precursors and the application of MNB as a caging group are provided to offer researchers and drug development professionals a practical and authoritative resource.

The Dawn of Photochemical Control: The ortho-Nitrobenzyl Protecting Group

The ability to initiate a chemical reaction at a specific time and location offers unparalleled control, particularly in complex environments like living cells. This concept is the driving force behind photolabile protecting groups (PPGs), which act as light-sensitive masks for reactive functional groups.[1][2] The field of "caged compounds" was born from this principle, where a biologically active molecule is rendered inert by covalent attachment to a PPG and can be reactivated on demand by photolysis.[1][3]

The journey of modern PPGs began with the exploration of ortho-nitrobenzyl (ONB) derivatives. The pioneering work in the 1970s by Kaplan and colleagues on caging ATP with a 1-(2-nitrophenyl)ethyl (NPE) group laid the foundation for decades of research into the photomanipulation of cellular chemistry.[4][5] The fundamental mechanism underlying the cleavage of most ONB-based PPGs is a Norrish Type II photoreaction.[2] Upon absorption of UV light, the ortho-nitro group undergoes excitation, followed by an intramolecular hydrogen atom transfer from the benzylic carbon. This generates a transient aci-nitro intermediate, which rapidly rearranges to release the caged substrate and form an ortho-nitrosobenzaldehyde byproduct.[2][6]

ONB_Mechanism cluster_0 General o-Nitrobenzyl Photocleavage ONB_Caged o-Nitrobenzyl Caged Substrate (R-X) Excited_State Excited State (Diradical) ONB_Caged->Excited_State Excitation Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-atom Transfer Products Released Substrate (R-H) + o-Nitrosobenzaldehyde Aci_Nitro->Products Rearrangement Photon (UV Light) Photon->ONB_Caged

Caption: General mechanism of o-nitrobenzyl (ONB) photocleavage.

The Emergence of 2-Methoxy-4-nitrobenzyl (MNB): A Refined Photochemical Tool

While the parent ONB group was revolutionary, its application revealed limitations, including low quantum yields and absorption profiles limited to the deep UV range, which can be damaging to biological systems.[1] This spurred the development of substituted ONB derivatives to optimize photochemical properties. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, for instance, became widely used due to its improved properties.[7][8]

The 2-Methoxy-4-nitrobenzyl (MNB) moiety arose from this systematic effort to fine-tune the ONB scaffold. The strategic placement of an electron-donating methoxy group at the C2 position and an electron-withdrawing nitro group at the C4 position offered a distinct set of properties. This substitution pattern modulates the electronic structure of the chromophore, influencing both the wavelength of maximum absorption (λmax) and the efficiency of the photorelease (quantum yield, Φ).[8][9]

Synthesis of MNB Precursors

The utility of the MNB caging group is predicated on the accessible synthesis of its key precursors, primarily 2-Methoxy-4-nitrobenzaldehyde and the corresponding 2-Methoxy-4-nitrobenzyl alcohol. These intermediates serve as the handles for attaching the MNB cage to various functional groups. Several synthetic routes have been established, often starting from commercially available materials like 4-nitrosalicylic acid or 4-nitro-2-methoxytoluene.[10]

One common pathway involves the esterification of 4-nitrosalicylic acid, followed by reduction to the benzyl alcohol and subsequent oxidation to the aldehyde.[10] An alternative and efficient two-step process starts from 4-nitro-2-methoxytoluene.[10]

Experimental Protocol: Synthesis of 2-Methoxy-4-nitrobenzaldehyde

This protocol describes a robust, two-step synthesis starting from 4-nitro-2-methoxytoluene, adapted from established methodologies.[10]

Step 1: Synthesis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

  • To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0 g, 0.897 mol), acetic acid (900 mL), and acetic anhydride (900 mL).

  • Cool the mixture to 8°C using an acetone/ice bath.

  • Carefully add concentrated sulfuric acid (136 mL) while ensuring the internal temperature does not exceed 19°C.

  • Cool the reaction mixture to 0°C.

  • Add chromium trioxide (CrO₃, 252.6 g, 2.526 mol) in portions over 1 hour, maintaining the temperature between 0-10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Carefully pour the reaction mixture into 1.5 kg of ice with vigorous stirring to form a slurry.

  • Filter the slurry and wash the filter cake with water (3 x 400 mL).

  • Dry the solid under vacuum to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.

Step 2: Hydrolysis to 2-Methoxy-4-nitrobenzaldehyde

  • In a 2L round-bottom flask with a condenser and mechanical stirrer, combine the diacetoxy toluene intermediate from Step 1 (250.7 g, 0.885 mol), diethyl ether (300 mL), and concentrated hydrochloric acid (60 mL).

  • Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

  • Add water (250 mL) dropwise while maintaining reflux.

  • Cool the resulting slurry to 0°C using an ice/water bath and stir for 30 minutes.

  • Filter the slurry, wash the filter cake with water (4 x 200 mL), and dry under vacuum to obtain the final product, 2-Methoxy-4-nitrobenzaldehyde, as a yellow solid.[10]

Photochemical Properties and Mechanism

The specific arrangement of substituents on the MNB ring directly influences its photochemical behavior. The electron-donating methoxy group and the electron-withdrawing nitro group work in concert to red-shift the absorption maximum compared to the unsubstituted ONB parent, allowing for excitation with less energetic, and often less phototoxic, longer-wavelength UV light.[8]

Compound/PPGTypical λmax (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl (ONB)~300-320~0.01 - 0.1[2][11]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350-360~0.003 - 0.013[7]
2-Methoxy-4-nitrobenzyl (MNB) ~340-350~0.1 - 1% (0.001-0.01)[8]
4-Methoxy-7-nitroindolinyl (MNI)~350~0.065[3]

Note: Quantum yields are highly dependent on the leaving group and solvent conditions.[12][13]

The photocleavage mechanism of MNB compounds follows the general ONB pathway but is electronically modulated by the substituents. Upon photoexcitation, the intramolecular hydrogen abstraction from the benzylic carbon proceeds, leading to the key aci-nitro intermediate. This intermediate then collapses, releasing the caged molecule and forming 2-methoxy-4-nitrosobenzaldehyde.

MNB_Mechanism cluster_1 2-Methoxy-4-nitrobenzyl (MNB) Photocleavage MNB_Caged MNB-Caged Substrate (MNB-O-R) MNB_Excited Excited State MNB_Caged->MNB_Excited Excitation MNB_AciNitro aci-Nitro Intermediate MNB_Excited->MNB_AciNitro H-atom Transfer MNB_Products Released Substrate (R-OH) + 2-Methoxy-4-nitrosobenzaldehyde MNB_AciNitro->MNB_Products Rearrangement Photon (~350 nm) Photon->MNB_Caged

Caption: Photocleavage mechanism for MNB-caged compounds.

Applications in Spatiotemporal Control

MNB and other ONB derivatives have become indispensable tools for studying dynamic processes in chemistry and biology.[1][3] By caging key molecules—such as neurotransmitters, signaling lipids, second messengers (e.g., ATP, cAMP, IP₃), or even peptides—researchers can deliver a precise pulse of the active compound to a highly localized area using a focused light source, like a laser.[1][4] This technique provides spatial and temporal resolution that is impossible to achieve with traditional methods of compound addition.[4] For example, uncaging glutamate at a specific synapse allows neuroscientists to study the function of individual neuronal connections with high precision.

Caged_Compound_Workflow cluster_workflow Typical Caged Compound Experiment Synthesize Synthesize & Purify MNB-Caged Compound Introduce Introduce Caged Compound to System (e.g., cells) Synthesize->Introduce Inactive System is quiescent (caged compound is inert) Introduce->Inactive Irradiate Irradiate Target Region with Focused Light (e.g., laser) Release Photorelease of Active Molecule Irradiate->Release Active System responds to released molecule Release->Active Observe Observe & Record Biological/Chemical Response Inactive->Irradiate Trigger Active->Observe

Caption: Workflow for a typical caged compound experiment.

Experimental Protocol: Caging a Carboxylic Acid with MNB-Br

This protocol provides a general method for protecting a carboxylic acid functional group using 2-Methoxy-4-nitrobenzyl bromide (MNB-Br), a common MNB synthon.

  • Preparation : Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation : Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 1.5 eq) or DBU (1.2 eq), to the solution and stir at room temperature for 20-30 minutes to form the carboxylate salt.

  • Alkylation : Add 2-Methoxy-4-nitrobenzyl bromide (1.2 eq) to the reaction mixture.

  • Reaction : Stir the mixture at room temperature (or with gentle heating, e.g., 40-50°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This can take anywhere from 2 to 24 hours.

  • Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure MNB-caged ester.

Experimental Protocol: Photolysis (Uncaging) of an MNB-Ester
  • Sample Preparation : Prepare a solution of the MNB-caged ester in an appropriate buffer or solvent (e.g., PBS for biological experiments). The concentration should be chosen based on the desired final concentration of the released acid.

  • Photolysis Setup : Place the solution in a quartz cuvette. Use a light source with an emission spectrum that overlaps with the MNB absorbance maximum (~350 nm). A mercury arc lamp with appropriate filters or a 355 nm laser is suitable.

  • Irradiation : Irradiate the sample for a predetermined amount of time. The duration will depend on the light source intensity, quantum yield, and desired conversion. It is crucial to perform initial calibration experiments to determine the optimal exposure time.

  • Analysis : Analyze the reaction mixture post-irradiation to confirm the release of the carboxylic acid. This can be done using analytical techniques such as:

    • HPLC : Observe the disappearance of the caged ester peak and the appearance of the free acid peak.

    • Mass Spectrometry : Confirm the mass of the released product.

    • Bioassay : If the released molecule is biologically active, its function can be measured (e.g., a change in fluorescence, enzyme activity, or cellular response).

Conclusion and Future Directions

The 2-Methoxy-4-nitrobenzyl group, born from the systematic optimization of the original ortho-nitrobenzyl scaffold, stands as a testament to the power of rational chemical design. Its discovery and development have provided scientists with a robust and versatile tool for exerting precise control over complex systems. While highly effective, research continues to push the boundaries of photochemical control. Current efforts focus on developing PPGs with even more desirable properties, such as:

  • Longer Wavelength Absorption : Shifting absorbance into the visible or near-infrared range to improve tissue penetration and reduce phototoxicity.[1]

  • Two-Photon Excitation : Designing chromophores with high two-photon absorption cross-sections, enabling unprecedented 3D spatial resolution for uncaging.[8]

  • Orthogonal Uncaging : Creating sets of PPGs that can be cleaved independently by different wavelengths of light, allowing for the sequential release of multiple compounds.[14]

The history of 2-Methoxy-4-nitrobenzyl compounds is a vital chapter in the broader story of photoremovable protecting groups. The principles learned from its development continue to inform the design of the next generation of light-activated molecular tools that will undoubtedly unlock new discoveries in chemistry, materials science, and biology.

References

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Cellular Neuroscience, 12, 21. [Link]

  • Kollár, L., & Válóczi, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Molecules, 22(12), 2137. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Geva, N., & Elbaum, M. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6371-6415. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]

  • Aujard, I., Ben-Asher, Y., Fidler, V., Geva, N., Elbaum, M., & Shabat, D. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6565-6573. [Link]

  • Ellis-Davies, G. C. R. (2003). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Trentham, D. R., & Corrie, J. E. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-30). Wiley-VCH. [Link]

  • Laimgruber, S., Schachenmayr, H., Gschwind, R. M., & Gilch, P. (2008). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 7(9), 1057-1061. [Link]

  • Hutter, C., et al. (2018). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ChemistryOpen, 7(10), 785-794. [Link]

  • Laimgruber, S., Schachenmayr, H., Gschwind, R. M., & Gilch, P. (2008). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 7(9), 1057-1061. [Link]

  • Bort, G., Gallavardin, T., Ogden, D., & Dalko, P. I. (2013). From One-Photon to Two-Photon Probes: "Caged" Compounds, Actuators, and Photoswitches. Angewandte Chemie International Edition, 52(17), 4526-4537. [Link]

  • Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(10), 769-780. [Link]

Sources

The Solubility Profile of 2-Methoxy-4-nitrobenzyl Alcohol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-4-nitrobenzyl alcohol, a key intermediate in various synthetic pathways within pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this guide establishes a foundational understanding based on first principles of physical organic chemistry. It further provides a detailed, field-proven experimental protocol for the precise and accurate determination of this compound's solubility in a range of laboratory solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling the optimization of reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in a Research Context

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. For a versatile building block like this compound, a thorough understanding of its solubility is paramount for its effective application. From ensuring homogeneity in a reaction mixture to facilitating efficient purification through crystallization or chromatography, and ultimately to its formulation in drug delivery systems, solubility data informs critical decisions throughout the research and development lifecycle. The molecular structure of this compound, featuring a combination of polar and non-polar functional groups, suggests a nuanced solubility profile that warrants careful consideration.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a guiding tenet in predicting the solubility of a solute in a given solvent. This principle is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

The molecular structure of this compound comprises several key functional groups that influence its solubility:

  • Benzyl Group: The aromatic phenyl ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

  • Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar, protic solvents like water and alcohols.[1]

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and moderately polar.[2][3] It can participate in dipole-dipole interactions and may act as a weak hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Methoxy Group (-OCH₃): The effect of a methoxy group on solubility is complex. When attached to an aromatic ring, it has a minimally lipophilic to slightly hydrophilic effect.[4][5] It can act as a hydrogen bond acceptor and its presence can influence the overall polarity of the molecule.

Considering these structural features, a qualitative prediction of the solubility of this compound in common laboratory solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe hydroxyl group will strongly interact via hydrogen bonding. The overall polarity of the molecule will facilitate dissolution.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions with the nitro and methoxy groups, along with the hydroxyl group, will promote solubility.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar benzyl ring will interact favorably, but the polar functional groups will limit overall solubility. Toluene may show slightly better solubility than hexane due to potential π-π stacking interactions.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can engage in dipole-dipole interactions, effectively solvating the molecule.

Disclaimer: The data presented in Table 1 is a qualitative prediction based on chemical principles and should be confirmed by experimental determination.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8][9][10] This protocol details the procedure for determining the solubility of this compound, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (a photodiode array detector is recommended)

  • Analytical balance

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess 2-Methoxy-4- nitrobenzyl alcohol B Add a known volume of solvent A->B to create a slurry C Seal vials and place on orbital shaker B->C D Shake at a constant temperature for 24-48 hours C->D to reach equilibrium E Allow to settle or centrifuge D->E F Withdraw supernatant E->F G Filter through a 0.22 µm syringe filter F->G to remove particulates H Prepare serial dilutions of the filtrate G->H I Analyze by HPLC H->I J Quantify using a calibration curve I->J

Figure 1: Experimental workflow for the determination of solubility using the shake-flask method followed by HPLC analysis.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visible throughout the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finely dispersed solids, centrifugation may be necessary to pellet the undissolved compound.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantitative Analysis by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards by HPLC to generate a calibration curve by plotting the peak area against concentration.[11]

    • Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • Quantification: Use the peak area of the analyte in the sample chromatogram and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

The solubility data should be presented in a clear and standardized format. A table summarizing the solubility in various solvents at a specified temperature is recommended.

Table 2: Example of a Quantitative Solubility Data Table
SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Conclusion and Future Directions

This guide has provided a theoretical framework for understanding the solubility of this compound and a detailed, practical protocol for its experimental determination. While qualitative predictions offer initial guidance, precise quantitative data obtained through the described methodology is indispensable for the successful design and execution of research involving this compound. It is recommended that researchers generate their own solubility data for the specific solvents and conditions relevant to their work. The establishment of a comprehensive, publicly available database of such solubility data would be of significant benefit to the scientific community.

References

  • CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Galala University. (n.d.). Analysis of Organic Compounds (HPLC-PDA). [Link]

  • ACS Publications. (1986). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples. Advances in Chemistry. [Link]

  • CORE. (n.d.). HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PubMed Central. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • Taylor & Francis Online. (n.d.). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. [Link]

  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. [Link]

  • ResearchGate. (n.d.). Introduction of the nitro group into aromatic systems. [Link]

Sources

An In-Depth Technical Guide to the Photolysis Quantum Yield of 2-Methoxy-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract

The 2-Methoxy-4-nitrobenzyl (MNB) moiety represents a critical class of photolabile protecting groups (PPGs), or "caged" compounds, enabling the precise spatiotemporal release of bioactive molecules through the application of light. The efficiency of this uncaging process is quantified by the photolysis quantum yield (Φ), a parameter of paramount importance for applications ranging from fundamental biological studies to advanced drug delivery systems. This guide provides a comprehensive technical overview of the photolysis of MNB-alcohol, detailing the underlying photochemical mechanism, a rigorous experimental protocol for the determination of its quantum yield using chemical actinometry, and a critical analysis of the factors that modulate its efficiency.

The Strategic Importance of Photolabile Protecting Groups (PPGs)

In the fields of chemical biology and drug development, the ability to control the activity of a molecule in a specific location and at a chosen time is a significant advantage. Photolabile protecting groups, or "caged compounds," offer this precise control.[1][2] A PPG is a light-sensitive molecular fragment that is chemically attached to a bioactive molecule, rendering it inert. Upon irradiation with light of a specific wavelength, the PPG cleaves, releasing the active molecule "on demand."[3][4]

The 2-nitrobenzyl scaffold is one of the most widely used classes of PPGs.[3][4] The 2-Methoxy-4-nitrobenzyl (MNB) derivative, the focus of this guide, offers favorable absorption characteristics and cleavage kinetics for many biological applications.[5] The critical metric for evaluating the performance of any PPG is its quantum yield (Φ) .

1.1 Defining Quantum Yield (Φ)

The quantum yield is the definitive measure of the efficiency of a photochemical process.[6][7] It is defined as the ratio of the number of molecules undergoing a specific event (in this case, the cleavage of the MNB group) to the number of photons absorbed by the system.[1][6][7]

A higher quantum yield signifies a more efficient photorelease, meaning fewer photons are required to release a given amount of the active substance. This is crucial for minimizing light exposure to sensitive biological samples, reducing the risk of photodamage, and enabling faster activation kinetics.[1][8] For a PPG to be considered practical, its quantum yield should typically be greater than 0.10.[3]

The Photolysis Mechanism of 2-Methoxy-4-nitrobenzyl Alcohol

Understanding the reaction mechanism is essential for optimizing experimental conditions and interpreting results. The photolysis of 2-nitrobenzyl compounds proceeds through a well-established intramolecular redox reaction, often classified as a Norrish Type II-like process.[3][9]

Upon absorption of a photon (typically in the UV-A range, >300 nm), the following steps occur:

  • Excitation: The nitro group absorbs the photon, promoting the molecule to an electronically excited state (a diradical triplet state).

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the alcohol group). This is often the rate-limiting step.[10]

  • Intermediate Formation: This hydrogen abstraction forms a transient intermediate known as an aci-nitro species.[3][9][11]

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rapid electronic and atomic rearrangements. This involves the formation of a cyclic intermediate which then breaks down, releasing the protected alcohol.[9][11]

  • Product Formation: The process liberates the desired alcohol and yields 2-methoxy-4-nitrosobenzaldehyde as a byproduct.[11]

The efficiency of this entire cascade is encapsulated in the quantum yield.

Photolysis_Mechanism Figure 1: Photolysis Mechanism of MNB-Alcohol MNB_Ground MNB-Alcohol (Ground State) MNB_Excited Excited State (Triplet Diradical) MNB_Ground->MNB_Excited 1. Photon Absorption (hν) Aci_Nitro aci-Nitro Intermediate MNB_Excited->Aci_Nitro 2. H-Abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate 3. Rearrangement Products Released Alcohol + 2-Methoxy-4-nitrosobenzaldehyde Cyclic_Intermediate->Products 4. Cleavage

Figure 1: Photolysis Mechanism of MNB-Alcohol.

A Practical Guide to Determining Quantum Yield

Accurate determination of the quantum yield is a cornerstone of photochemical research. The most common and reliable method involves using a chemical actinometer—a chemical system with a precisely known quantum yield that serves as a reference standard.[6][12] The potassium ferrioxalate actinometer is the gold standard for the UV and visible regions (250-500 nm) due to its high sensitivity and well-characterized response.[6][13]

3.1 Principle of the Method

The core principle is to measure the photon flux (the number of photons per unit time) of your light source using the actinometer. Once the photon flux is known, you can irradiate your MNB-alcohol sample under identical conditions and measure the rate of its disappearance or the rate of product formation. The quantum yield of your sample (Φ_sample) can then be calculated relative to that of the actinometer (Φ_act).

The overall calculation is: Φ_sample = (moles of sample reacted) / (moles of photons absorbed by sample)

3.2 Experimental Workflow

The following diagram outlines the key stages of the experimental process.

Experimental_Workflow Figure 2: Workflow for Quantum Yield Determination cluster_Actinometry Part 1: Photon Flux Determination cluster_Sample Part 2: Sample Photolysis A1 Prepare Actinometer (Potassium Ferrioxalate) A2 Irradiate Actinometer (Time t) A1->A2 A3 Add Phenanthroline & Measure Absorbance of Fe(II) Complex A2->A3 A4 Calculate Moles of Fe(II) Produced A3->A4 A5 Calculate Photon Flux (I₀) (photons/sec) A4->A5 Calc Calculate Quantum Yield (Φ_sample) A5->Calc S1 Prepare MNB-Alcohol Solution S2 Irradiate Sample (Identical conditions, Time t) S1->S2 S3 Measure Change in Concentration (e.g., via HPLC or UV-Vis) S2->S3 S4 Calculate Moles of MNB-Alcohol Reacted S3->S4 S4->Calc

Figure 2: Workflow for Quantum Yield Determination.

3.3 Detailed Step-by-Step Protocol

This protocol provides a self-validating system for determining the quantum yield of MNB-alcohol photolysis.

Instrumentation and Reagents:

  • Monochromatic light source (e.g., laser or lamp with a monochromator/bandpass filter) at a suitable wavelength (e.g., 365 nm).

  • UV-Vis Spectrophotometer.

  • HPLC system for sample analysis.

  • Quartz cuvettes.

  • Potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O).

  • Sulfuric acid (H₂SO₄), 0.05 M.

  • 1,10-Phenanthroline solution.

  • Sodium acetate buffer.

  • This compound.

  • Appropriate solvent (e.g., buffered aqueous solution or acetonitrile).

Part 1: Determination of Photon Flux (I₀) using Ferrioxalate Actinometry

  • Prepare Actinometer Solution (e.g., 0.006 M): In a dark room or under red light, dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. Store this solution in a light-proof bottle.[6]

    • Scientist's Note: This solution is highly light-sensitive. All handling must be done in the dark to prevent premature photoreduction of Fe(III), which would invalidate the results. The acidic solution stabilizes the ferrioxalate complex.

  • Irradiation: Pipette a known volume (e.g., 3.0 mL) of the actinometer solution into a quartz cuvette. Irradiate it for a precisely measured time (t). The irradiation time should be chosen such that the conversion is less than 10% to ensure a linear response.

  • Complexation: After irradiation, transfer a known aliquot of the irradiated solution to a volumetric flask. Add the 1,10-phenanthroline solution and sodium acetate buffer. Dilute to the final volume with water and allow time for the red ferroin complex to fully develop.

    • Scientist's Note: The buffer is added to raise the pH, which is necessary for the stable formation of the intensely colored Fe(II)-phenanthroline complex, allowing for accurate spectrophotometric quantification.

  • Spectrophotometry: Measure the absorbance (A) of the ferroin complex at its absorption maximum (~510 nm). Use a similarly prepared but unirradiated solution as a blank.

  • Calculation of Photon Flux:

    • Calculate the moles of Fe²⁺ produced using the Beer-Lambert law (A = εcl), where ε is the molar absorptivity of the ferroin complex (typically ~11,100 M⁻¹cm⁻¹) and l is the path length.

    • Calculate the photon flux (I₀, in einsteins/sec or moles of photons/sec) using the formula: I₀ = (moles of Fe²⁺) / (Φ_act * t * f) where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength, t is the irradiation time, and f is the fraction of light absorbed by the solution (f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength). For an optically dense solution (A > 2), f can be approximated as 1.

Part 2: Photolysis of MNB-Alcohol and Quantum Yield Calculation

  • Prepare Sample Solution: Prepare a solution of MNB-alcohol in the desired solvent with an absorbance at the irradiation wavelength similar to that of the actinometer solution.

  • Irradiation: Using the exact same experimental geometry and light source settings as for the actinometer, irradiate an identical volume of the MNB-alcohol solution for a known time.

    • Scientist's Note: Maintaining identical geometry (cuvette position, beam path, stirring) is absolutely critical. Any variation will change the photon flux reaching the sample, leading to inaccurate results.[13]

  • Analysis: Determine the change in concentration of the MNB-alcohol using a suitable analytical technique like HPLC. This provides the number of moles of the sample that have reacted.

  • Calculate Sample Quantum Yield (Φ_sample): Φ_sample = (moles of MNB-alcohol reacted) / (I₀ * t * f_sample) where I₀ is the photon flux determined in Part 1, t is the irradiation time, and f_sample is the fraction of light absorbed by the MNB-alcohol solution.

Key Factors Influencing Quantum Yield

The quantum yield of MNB-alcohol photolysis is not an immutable constant; it is highly dependent on the experimental environment. Understanding these factors is key to designing efficient photorelease experiments.

FactorEffect on Quantum Yield (Φ)Causality & Scientist's Insights
Excitation Wavelength Can vary. Generally, higher energy (shorter wavelength) light can be more efficient, but this is not always linear.The quantum yield depends on the efficiency of the transition to the reactive excited state. Different wavelengths may populate different excited states with varying reactivity. It's crucial to use light >300 nm to avoid damage to biological systems.[1][3]
Solvent Polarity Generally, polar protic solvents (like water, methanol) can influence the stability of the aci-nitro intermediate and facilitate the final proton transfer steps, potentially affecting the overall yield.[14][15]The solvent can stabilize or destabilize charged intermediates in the reaction pathway. Hydrogen bonding from protic solvents can play a direct role in the proton transfer steps required for product release.[15]
pH Significant impact. The decay rate of the aci-nitro intermediate is pH-dependent.[1][9]The protonation state of the aci-nitro intermediate and other species in the reaction cascade is critical. Both acid and base catalysis can occur at different stages of the mechanism, altering the rate-limiting step and overall efficiency.[1][15]
Substituents Electron-donating groups (like the methoxy group in MNB) on the aromatic ring can increase the quantum yield and shift the absorption to longer wavelengths.[5][10]Electron-donating groups can stabilize the transition states and intermediates involved in the photolysis mechanism, particularly the formation of the aci-nitro species. This accelerates the reaction and improves efficiency.[5]

Applications in Drug Development and Research

The ability to uncage MNB-protected molecules with high spatiotemporal precision has profound implications:

  • Targeted Drug Delivery: A drug protected with an MNB group can be administered systemically in an inactive form. Light can then be focused on a specific tissue (e.g., a tumor) to activate the drug only where it is needed, minimizing side effects.

  • Neuroscience: Uncaging neurotransmitters like glutamate or GABA at specific synapses allows researchers to study neural circuit function with unprecedented precision.[1]

  • Cell Biology: The release of signaling molecules, enzyme inhibitors, or fluorescent probes inside living cells can be controlled to study dynamic cellular processes in real-time.[8]

  • Materials Science: MNB groups are used to create photoresponsive polymers and surfaces, where light can be used to change the material's properties, such as its hydrophilicity or structure.

Conclusion

The quantum yield of this compound photolysis is a critical parameter that governs its utility as a photolabile protecting group. Its determination, while requiring meticulous experimental technique, is essential for the reproducible and efficient application of this powerful chemical tool. By understanding the core photochemical mechanism and the key factors that influence its efficiency, researchers and drug development professionals can harness the power of light to achieve precise molecular control in complex biological and material systems.

References

  • Demas, J. N., & Crosby, G. A. (1971). On the actinometric measurement of absolute luminescence quantum yields. The Journal of Physical Chemistry, 75(8), 991–1024. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Retrieved from [Link]

  • Bochet, C. G. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Experimental Protocol For Determining Photolysis Reaction Rate Constants. Retrieved from [Link]

  • Singh, A., et al. (2021). Facile Quantum Yield Determination via NMR Actinometry. Organic Letters, 23(15), 5896–5900. Retrieved from [Link]

  • Zhang, T., & Li, Y. (2000). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry B, 104(37), 8903–8908. Retrieved from [Link]

  • Nguyen, L. T. B., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Tran Bao Nguyen, L., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Kaplan, J. H. (1989). Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Methods in Enzymology, 172, 308-317. Retrieved from [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (13), 1407-1409. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Determining Photon Flux Using Actinometry. Retrieved from [Link]

  • Kuzmin, V. A., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules, 28(7), 3235. Retrieved from [Link]

  • Fiveable. (n.d.). Quantum yield determination and interpretation. Retrieved from [Link]

  • Kuhn, H. J., et al. (2004). Chemical Actinometry. Retrieved from [Link]

  • Schmidt, R., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 6(1), 69–77. Retrieved from [Link]

  • Griesbeck, A. G., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(26), 9400–9407. Retrieved from [Link]

  • Chen, J. X., et al. (2018). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 2(2). Retrieved from [Link]

  • Il'ichev, Y. V., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. Retrieved from [Link]

  • Wan, P., & Babbage, S. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775–1781. Retrieved from [Link]

  • Il'ichev, Y. V., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. Retrieved from [Link]

  • Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224–6231. Retrieved from [Link]

  • Barner-Kowollik, C., & Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1137–1151. Retrieved from [Link]

  • Vilar, R., et al. (2012). Photocatalytic Selective Oxidation of 4-Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home-Prepared Titanium Dioxide Catalyst. Catalysis Letters, 142(7), 847–854. Retrieved from [Link]

  • Vilar, R., et al. (2012). Photocatalytic Selective Oxidation of 4-Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home-Prepared Titanium Dioxide Catalyst. Catalysis Letters, 142(7), 847-854. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 2-Methoxy-4-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical analysis of the thermal stability of 2-Methoxy-4-nitrobenzyl alcohol. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, established principles of thermal decomposition, and standard analytical methodologies. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the thermal hazards and ensuring the safe handling, storage, and use of this compound.

Introduction: A Molecule of Interest and Inherent Risk

This compound is a substituted aromatic compound with potential applications in organic synthesis, particularly as a photolabile protecting group or a precursor for more complex molecular architectures. Its structure, however, incorporates functionalities known to be associated with thermal instability. The presence of a nitro group (-NO2) on the aromatic ring is a significant indicator of potential energetic behavior. The history of fine chemical manufacturing is marked by incidents involving similar compounds; for instance, the violent explosive decomposition of o-nitrobenzyl bromide during drying serves as a critical cautionary tale.[1][2]

Therefore, a thorough understanding of the thermal stability of this compound is not merely an academic exercise but a prerequisite for safe laboratory and process-scale operations. This guide will deconstruct the molecule's structural features to predict its thermal behavior, outline rigorous experimental protocols for its characterization, and provide a framework for interpreting the resulting data to conduct a comprehensive hazard assessment.

Theoretical Assessment: Structural Influences on Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its structure. The key functional groups in this compound and their expected influence are as follows:

  • The Nitro Group (-NO2): This is the primary determinant of the compound's potential thermal hazard. The N-O bonds are relatively weak, and the group is highly energetic. The decomposition of nitroaromatic compounds is often an exothermic process that can proceed rapidly, especially at elevated temperatures.[3] The primary decomposition pathways for nitroaromatics typically involve either the homolytic cleavage of the C-NO2 bond to form radicals or an intramolecular isomerization to a nitrite ester, which then rapidly decomposes.[3][4]

  • The Benzyl Alcohol Moiety (-CH₂OH): The hydroxymethyl group can undergo oxidation or dehydration reactions. While not as energetic as the nitro group, its decomposition can contribute to gas generation.

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can influence the electronic density of the aromatic ring, which may, in turn, affect the strength of the C-NO2 bond. Its precise effect on the decomposition kinetics would require experimental determination.

  • Substitution Pattern: The relative positions of the substituents are crucial. Studies on nitrobenzyl halides have shown that ortho isomers are generally less stable than their meta and para counterparts.[2] While this compound does not have an ortho-nitro configuration, the potential for intramolecular interactions between the substituents cannot be discounted without experimental data.

Plausible Decomposition Pathway

Based on established mechanisms for nitroaromatic compounds, a plausible initial decomposition pathway for this compound involves two competing primary steps: C-NO₂ bond scission and nitro-nitrite isomerization. Both pathways lead to highly reactive intermediates that can propagate further decomposition, often with the release of significant energy and the evolution of gases like NOx and COx.

G cluster_main Plausible Initial Decomposition Pathways A This compound B Pathway 1: C-NO₂ Homolysis (High Temp) A->B Δ C Pathway 2: Nitro-Nitrite Isomerization (Lower Temp) A->C Δ D Aryl Radical + •NO₂ B->D E Aryl Nitrite Intermediate C->E F Secondary Decomposition Products (e.g., NOx, CO, CO₂, H₂O, Char) D->F E->F Rapid Cleavage

Caption: Plausible initial decomposition pathways for this compound.

Physicochemical and Illustrative Thermal Properties

ParameterValue / Illustrative ValueSource / Comment
Molecular Formula C₈H₉NO₄N/A
Molecular Weight 183.16 g/mol N/A
Appearance Expected to be a crystalline solidBased on similar substituted benzyl alcohols.
Melting Point (Tₘ) ~93-97 °CBased on 4-Nitrobenzyl alcohol.[5]
Onset of Decomposition (Tₒₙₛₑₜ) (Illustrative) ~180 - 220 °C Estimated based on the known instability of nitrobenzyl compounds.[1]
Decomposition Energy (ΔHdec) (Illustrative) > 800 J/g Nitroaromatic compounds are known to have high decomposition energies.[6]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ)Common for nitroaromatic compounds.

Recommended Experimental Protocols for Thermal Analysis

A definitive assessment of thermal stability requires rigorous experimental analysis. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of both the energetic and mass-loss aspects of decomposition.

Overall Experimental Workflow

The workflow begins with careful sample preparation, followed by analysis using DSC and TGA. The data from these analyses are then integrated to perform a thorough hazard assessment, leading to the establishment of safe operating limits.

Caption: Recommended workflow for thermal stability and hazard assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the heat of decomposition (ΔHdec), and to identify any phase transitions (e.g., melting) that precede decomposition.[7]

Instrumentation: A standard differential scanning calorimeter capable of reaching at least 400 °C and equipped with high-pressure crucibles.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3–7 mg of this compound into a high-pressure gold-plated or stainless steel crucible.[8] Using a high-pressure crucible is critical to suppress the evaporation of the sample, ensuring that the observed thermal events correspond to decomposition rather than boiling.[8]

  • Crucible Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20–50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a linear heating rate of 5 °C/min. A slower heating rate provides better resolution for determining the onset temperature.[6]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Determine the melting point (Tₘ) from the peak of the endothermic event.

    • Identify the onset temperature of decomposition (Tₒₙₛₑₜ) as the temperature at which the exothermic deviation from the baseline begins.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHdec) in Joules per gram (J/g).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which mass loss occurs and to quantify the extent of this loss, providing insight into the volatility and decomposition profile of the compound.[9]

Instrumentation: A standard thermogravimetric analyzer.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5–10 mg of this compound into a ceramic or aluminum TGA pan.[10]

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20–50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of mass loss, which should correlate with the decomposition seen in the DSC.

    • Quantify the total mass loss and the mass of any final residue. Significant mass loss concurrent with an exotherm in the DSC is a strong indicator of a hazardous decomposition.

Data Interpretation and Hazard Assessment

The synthesis of data from DSC and TGA is crucial for a meaningful hazard assessment.

  • Onset Temperature (Tₒₙₛₑₜ): This is the most critical parameter for defining a maximum safe processing temperature. A conservative safety margin (e.g., 50-100 °C below the onset) should always be applied.

  • Heat of Decomposition (ΔHdec): The magnitude of this value indicates the potential energy of the decomposition. A high value (e.g., > 500 J/g) suggests that the material could pose a significant thermal hazard.[6]

  • Pressure Hazard: A large ΔHdec combined with significant mass loss in the TGA (indicating gas evolution) points to a high potential for pressure generation in a closed system, which could lead to vessel rupture.

For advanced assessment, the DSC data can be used to estimate the Time to Maximum Rate under adiabatic conditions (TMRad) . A common metric derived from this is the TD24 , which is the temperature at which the TMRad is 24 hours. This value represents the maximum temperature at which the material can be held for 24 hours without undergoing a thermal runaway.[6]

Conclusion and Recommendations

Due to the presence of a nitro functional group on its aromatic ring, This compound must be treated as a potentially thermally hazardous material. While this guide provides a robust theoretical and methodological framework for its assessment, it is not a substitute for experimental testing.

Key Recommendations:

  • Mandatory Testing: Before using this compound on any significant scale, its thermal stability profile must be determined experimentally using DSC and TGA as outlined above.

  • Safe Handling: Assume the compound is sensitive to heat. Avoid prolonged heating, and never heat the material in a sealed or confined vessel unless a complete hazard assessment has proven it is safe to do so.

  • Storage: Store the material in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.

  • Process Safety: When designing any process involving this compound, incorporate a conservative safety margin between the maximum operating temperature and the experimentally determined onset of decomposition.

By adhering to these principles of proactive hazard assessment, researchers and developers can mitigate the risks and ensure the safe utilization of this compound in their work.

References

  • Cardillo, P., & Girelli, A. (1983). Thermal Stability of Nitrobenzyl Halogenides. Journal of Chemical & Engineering Data, 28(4), 348-350. [Link available through research platform: https://www.researchgate.net/publication/231518342_Thermal_Stability_of_Nitrobenzyl_Halogenides]
  • Gias-A-Naqvi, S. S., & Feng, K. (2018). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [https://www.researchgate.
  • Cardillo, P., & Girelli, A. (1984). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 29(3), 348-350. [https://pubs.acs.org/doi/abs/10.1021/je00037a037]
  • Yasin, S., et al. (2018). TGA and Benzyl Alcohol. ResearchGate. [https://www.
  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminobenzyl Alcohol. BenchChem. [https://www.benchchem.com/product/b5919]
  • Brill, T. B., & James, K. J. (1993). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [https://apps.dtic.
  • Safety Data Sheet for 3-Methyl-4-nitrobenzyl alcohol. (2024). Various Suppliers. [A representative SDS can be found on supplier websites, though a direct permanent link is not feasible.]
  • Cardillo, P., & Girelli, A. (1984). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data. [https://pubs.acs.org/doi/10.1021/je00037a037]
  • Yasin, S., et al. (2018). TGA curves for virgin PEEK, and PEEK immersed in benzyl alcohol,... ResearchGate. [https://www.researchgate.net/figure/TGA-curves-for-virgin-PEEK-and-PEEK-immersed-in-benzyl-alcohol-toluene-methanol_fig1_328704044]
  • TCI Chemicals. (2018). SAFETY DATA SHEET: 2-Methoxybenzyl Alcohol. TCI Chemicals. [https://www.tcichemicals.com/GB/en/p/M1017]
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxybenzyl alcohol. Fisher Scientific. [https://www.fishersci.com/sds]
  • Bodman, G. T. (2012). Measurement of the Sensitization of Nitrocompounds by Amines using Differential Scanning Calorimetry. ResearchGate. [https://www.researchgate.net/publication/265223049_Measurement_of_the_Sensitization_of_Nitrocompounds_by_Amines_using_Differential_Scanning_Calorimetry]
  • Sinditskii, V. P., et al. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [https://www.researchgate.
  • Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 530-536. [https://pubs.acs.org/doi/10.1021/acs.oprd.0c00522]
  • NIST. (n.d.). Benzyl alcohol. NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C100516&Mask=4]
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrobenzyl alcohol. Fisher Scientific. [https://www.fishersci.com/sds]
  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET: 3-Nitrobenzyl alcohol. Thermo Fisher Scientific. [https://www.alfa.com/en/msds/?language=EN&cas=619-25-0]
  • Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.oprd.0c00522]
  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [https://en.wikipedia.org/wiki/Differential_scanning_calorimetry]
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  • Živković, J., et al. (2020). Kinetic analysis and reaction mechanism of p-alkoxybenzyl alcohol resin pyrolysis. ResearchGate. [https://www.researchgate.
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Methodological & Application

Application Notes and Protocols: Spatiotemporal Control of Carboxylate Bioactivity Using the 2-Methoxy-4-nitrobenzyl Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 2-Methoxy-4-nitrobenzyl alcohol as a photolabile protecting group (PPG), or "caging" group, for carboxylic acids. We delve into the strategic advantages of this ortho-nitrobenzyl derivative, the mechanistic underpinnings of both the caging (esterification) and uncaging (photolysis) reactions, and provide field-tested, step-by-step protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to achieve precise spatiotemporal control over the release of bioactive molecules containing a carboxylate moiety.

Introduction: The Imperative for Controlled Release

In biological systems, the function of a molecule is inextricably linked to its location and the timing of its availability. The ability to control the release of bioactive compounds, such as neurotransmitters, enzyme inhibitors, or signaling molecules, at a specific time and place is a powerful tool for elucidating complex biological pathways and for the development of targeted therapeutics.[1] "Caged compounds" are molecules whose biological activity is masked by a covalently attached photolabile protecting group.[1] Irradiation with light of a specific wavelength cleaves the protecting group, releasing the active molecule with high spatiotemporal resolution.[2]

The ortho-nitrobenzyl scaffold has been a cornerstone in the development of caged compounds due to its synthetic accessibility and robust photochemical properties.[3] The 2-Methoxy-4-nitrobenzyl (MNB) group, a derivative of this class, offers a favorable balance of stability, synthetic tractability, and efficient photolysis. This guide will focus on the practical application of this compound for the caging of carboxylates.

The 2-Methoxy-4-nitrobenzyl Group: A Strategic Choice

The selection of a caging group is a critical experimental decision. The MNB group provides several key advantages:

  • Chemical Stability: MNB-esters exhibit substantial stability under typical physiological conditions (pH, temperature), preventing premature release of the active carboxylate.[4] While specific data for MNB-esters is limited, related nitrobenzyl-caged compounds are known to be stable for extended periods at neutral pH.[4]

  • Synthetic Accessibility: this compound is a readily available starting material, and its esterification with carboxylic acids can be achieved through well-established, high-yielding synthetic protocols.

  • Photochemical Efficiency: Like other ortho-nitrobenzyl derivatives, the MNB group undergoes efficient photolysis upon near-UV irradiation. The methoxy group, being an electron-donating substituent, can influence the absorption properties and photolysis kinetics. Electron-donating groups on the benzene ring have been shown to increase the rate of photochemical cleavage.[5]

  • Orthogonality: The cleavage is triggered by light, providing an orthogonal deprotection strategy that does not require chemical reagents which could interfere with the biological system under study.

The Chemistry of Caging and Uncaging

Caging the Carboxylate: Esterification

The process of "caging" a carboxylate with this compound involves the formation of an ester bond. The choice of esterification method depends on the substrate's complexity, sensitivity to reaction conditions, and the presence of other functional groups. Two highly reliable and commonly employed methods are detailed in Section 5.

  • DCC/DMAP Coupling: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, with 4-(dimethylamino)pyridine (DMAP) serving as a catalyst. It is known for its mild conditions and is suitable for many substrates.

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol into an ester under mild, redox-neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][5][6] The Mitsunobu reaction is particularly useful for sensitive or sterically hindered substrates and proceeds with a clean inversion of stereochemistry at the alcohol's carbon center (though this is not relevant for the primary MNB alcohol).[5]

Workflow for Caging a Carboxylic Acid

G cluster_start Starting Materials cluster_methods Esterification Method cluster_purification Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction Esterification Reaction Carboxylic_Acid->Reaction MNB_OH 2-Methoxy-4-nitrobenzyl alcohol (MNB-OH) MNB_OH->Reaction DCC_DMAP Method A: DCC, DMAP in anhydrous DCM DCC_DMAP->Reaction Select Method Mitsunobu Method B: PPh3, DEAD/DIAD in anhydrous THF Mitsunobu->Reaction Extraction Aqueous Workup Filtration Filtration of Urea Byproduct (if DCC used) Reaction->Filtration Post-Reaction Filtration->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Product Caged Carboxylate (MNB-Ester) Chromatography->Product

Caption: General workflow for the synthesis of a 2-Methoxy-4-nitrobenzyl caged carboxylate.

Uncaging the Carboxylate: The Photolysis Mechanism

The release of the carboxylic acid is initiated by the absorption of a photon, typically in the near-UV range (around 340-365 nm). The photolysis of ortho-nitrobenzyl esters proceeds through a well-established intramolecular rearrangement.

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[3][7] This hydrogen abstraction is often the rate-limiting step in the photolysis process.[5]

  • Rearrangement and Release: The unstable aci-nitro intermediate rapidly rearranges, leading to the cleavage of the ester bond. This releases the free carboxylic acid and forms a 2-nitrosobenzaldehyde derivative (2-methoxy-4-nitrosobenzaldehyde).

Mechanism of Photouncaging

G Caged MNB-Caged Carboxylate (Ester) Excited Excited State Caged->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Released Free Carboxylic Acid + 2-Methoxy-4-nitrosobenzaldehyde AciNitro->Released Rearrangement & Cleavage

Caption: Simplified mechanism for the photolytic release of a carboxylate.

Photophysical Properties and Considerations

For effective uncaging, the photophysical properties of the caged compound must be well-understood. While specific data for 2-Methoxy-4-nitrobenzyl esters is not extensively published, we can infer key parameters from the closely related and widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group.

PropertyTypical Value (for DMNB analogs)Significance for Experiments
λmax (nm) ~340 - 360Dictates the optimal wavelength for irradiation. This range is generally less damaging to biological systems than shorter UV wavelengths.[8]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 4,000 - 6,000A higher value means more efficient light absorption, allowing for lower concentrations or shorter irradiation times.
Quantum Yield (Φ) 0.01 - 0.1Represents the efficiency of converting an absorbed photon into a cleavage event. The nature of the leaving group (the carboxylate) can influence this value.[9]

Important Consideration: Photolysis Byproducts

The photolysis of nitrobenzyl-caged compounds generates a nitrosobenzaldehyde byproduct.[6] It is crucial to recognize that these byproducts can be reactive and may interfere with the biological system under study. Furthermore, studies on the photolysis of dimethoxynitrobenzyl-caged acids have shown that the byproducts can be fluorescent, which could interfere with common fluorescent dyes used in imaging experiments.[6][10] Therefore, appropriate controls are essential to ensure that any observed biological effect is due to the released carboxylate and not the caging group or its byproducts.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Caging a Carboxylic Acid via DCC/DMAP Coupling

This protocol is a general method for the esterification of a generic carboxylic acid.

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • This compound (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration of the carboxylic acid).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Methoxy-4-nitrobenzyl ester.

Protocol 2: Caging a Carboxylic Acid via the Mitsunobu Reaction

This protocol is an alternative for substrates that may not be suitable for DCC coupling.

Materials:

  • Carboxylic acid of interest (1.2 eq)

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often characterized by a color change from yellow/orange to colorless.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary byproducts are triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Direct purification of the residue by silica gel column chromatography is typically effective. Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ester.

Protocol 3: Photolysis (Uncaging) of the MNB-Ester

This protocol provides a general guideline for the photolytic release of the carboxylate. The optimal irradiation time and light intensity must be determined empirically for each specific caged compound and experimental setup.

Materials and Equipment:

  • Stock solution of the purified MNB-caged carboxylate in a suitable solvent (e.g., DMSO for stock, then diluted in aqueous buffer).

  • Aqueous buffer compatible with the experiment (e.g., HEPES, PBS at physiological pH).

  • Light source capable of emitting in the 340-365 nm range (e.g., mercury arc lamp with appropriate filters, high-power LED, or a laser).

  • Reaction vessel transparent to the irradiation wavelength (e.g., quartz cuvette).

  • Analytical system to monitor uncaging (e.g., HPLC, LC-MS, or a bioassay for the released molecule).

Procedure:

  • Sample Preparation: Prepare a solution of the MNB-caged carboxylate in the desired experimental buffer. The final concentration should be as low as possible to minimize inner filter effects, where the photoproducts absorb the incident light.

  • Control Samples: Prepare control samples, including a "no light" control (the caged compound in buffer kept in the dark) and a "byproduct" control (a pre-irradiated solution of the caged compound where the active molecule has been degraded or removed, if possible).

  • Irradiation: Irradiate the sample with light at a wavelength close to the λmax of the MNB chromophore (~350 nm). The duration and intensity of the light will need to be optimized. A good starting point is to use a 100 W mercury lamp with a 365 nm bandpass filter for 1-15 minutes.[2]

  • Monitoring Progress: Monitor the disappearance of the caged compound and the appearance of the free carboxylate using an appropriate analytical method like HPLC. A reversed-phase C18 column is typically suitable. The mobile phase can be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Biological Assay: Perform the relevant biological assay to confirm that the uncaged molecule is active and that the observed effect is light-dependent. Compare the results to the control samples.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in caging reaction (DCC method) Incomplete reaction; degradation of starting material; impure reagents.Ensure all reagents and solvents are anhydrous. Monitor reaction by TLC to determine optimal reaction time. Recrystallize or purify starting materials if necessary.
Difficulty purifying caged ester Byproducts from the Mitsunobu reaction (triphenylphosphine oxide, hydrazinedicarboxylate) co-elute with the product.Use a different azodicarboxylate (e.g., ADDP) that generates easier-to-remove byproducts. Optimize chromatography conditions (try different solvent systems or a different stationary phase).
Incomplete or slow photolysis Insufficient light intensity or incorrect wavelength; inner filter effect (solution too concentrated); low quantum yield.Increase irradiation time or light power. Use a more dilute solution. Ensure the irradiation wavelength matches the absorbance maximum of the caged compound.
Observed biological activity in "no light" control Hydrolysis of the ester bond; impurity of the active compound in the caged sample.Re-purify the caged compound meticulously. Perform a stability study by incubating the caged compound in the experimental buffer for the duration of the experiment and analyzing for premature release by HPLC. While generally stable, some hydrolysis can occur over long periods, especially at non-neutral pH.[11]
Unexpected biological effects after irradiation The photolysis byproduct (2-methoxy-4-nitrosobenzaldehyde) is bioactive or interfering.Run a crucial control experiment by irradiating the caged compound and then, before adding it to the biological system, either removing the uncaged molecule or allowing its activity to dissipate, to test the effect of the byproducts alone.

Conclusion

The 2-Methoxy-4-nitrobenzyl group is a robust and versatile photolabile protecting group for carboxylates, enabling precise control over the release of bioactive molecules. By understanding the underlying chemistry of the caging and uncaging processes and by employing the detailed protocols provided, researchers can confidently apply this technology to probe complex biological systems and advance the development of novel, targeted therapeutic strategies. Careful consideration of photophysical properties, reaction byproducts, and appropriate experimental controls are paramount to achieving successful and interpretable results.

References

  • Bley, F., Schaper, K., & Görner, H. (2008). Long-lived triplet states of 4,5-methylenedioxy-2-nitrobenzyl compounds and their effect on product formation. Photochemical & Photobiological Sciences, 7(1), 84-97.
  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • Moskvin, A. Y., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 13421.
  • Puch, F., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Kim, W. S., et al. (2006). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
  • Kirschner, S., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. Molecules, 25(9), 2095.
  • Háněl, P., et al. (2015). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. Physical Chemistry Chemical Physics, 17(3), 1957-1965.
  • Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828.
  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Klán, P., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42.
  • Moskvin, A. Y., et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. PubMed, 31530869.
  • Puch, F., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Bley, F., et al. (2008). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives.
  • Blanc, A., & Bochet, C. G. (2007). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Organic & Biomolecular Chemistry, 5(10), 1599-1605.
  • Puch, F., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed.
  • Van Den Heuvel, A., et al. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
  • Thea, S., et al. (2006). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 4(1), 114-121.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Kulkarni, S. S., & Koberstein, J. T. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(7), 1852-1859.

Sources

Synthesis of 2-Methoxy-4-nitrobenzyl Esters: A Detailed Protocol for Protecting Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Photolabile Protecting Groups

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer a distinct advantage: they can be removed by irradiation with light, often at specific wavelengths.[1][2] This "traceless" deprotection strategy avoids the use of harsh chemical reagents that could compromise the integrity of sensitive molecules.

The 2-methoxy-4-nitrobenzyl group is a prominent member of the o-nitrobenzyl class of PPGs. When attached to a carboxylic acid to form a 2-methoxy-4-nitrobenzyl ester, it confers stability to the carboxyl group under a variety of chemical conditions. Upon exposure to UV light, typically in the range of 350 nm, the ester undergoes a photochemical rearrangement, leading to the release of the free carboxylic acid and the formation of 2-methoxy-4-nitrosobenzaldehyde as a byproduct.[1][3] This ability to control deprotection with spatial and temporal precision makes 2-methoxy-4-nitrobenzyl esters invaluable tools for researchers.

This application note provides detailed protocols for the synthesis of 2-methoxy-4-nitrobenzyl esters via two robust and widely applicable methods: the Steglich esterification and the Mitsunobu reaction. It also outlines the synthesis of the key precursor, 2-methoxy-4-nitrobenzyl alcohol, and discusses the purification and subsequent photolytic cleavage of the target esters.

Synthesis of the Key Precursor: this compound

The synthesis of 2-methoxy-4-nitrobenzyl esters begins with the preparation of the corresponding alcohol. A common route to this compound involves the reduction of its aldehyde precursor, 2-methoxy-4-nitrobenzaldehyde.

Synthesis of 2-Methoxy-4-nitrobenzaldehyde

One established method for synthesizing 2-methoxy-4-nitrobenzaldehyde starts from 4-nitrosalicylic acid. The process involves esterification followed by reduction and subsequent oxidation.[4] A two-step process from 4-nitro-2-methoxytoluene is also reported.[4]

Reduction to this compound

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is typically employed.

Protocol: Reduction of 2-Methoxy-4-nitrobenzaldehyde

  • Dissolution: Dissolve 2-methoxy-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent system, such as a mixture of methanol and dichloromethane, in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess sodium borohydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Esterification Protocols: Synthesizing 2-Methoxy-4-nitrobenzyl Esters

With this compound in hand, the esterification with a carboxylic acid of interest can be performed. The choice of method depends on the nature of the carboxylic acid, particularly its steric hindrance and sensitivity to reaction conditions.

Method 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6][7] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[6]

Mechanism of Steglich Esterification

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer catalyst, forming a reactive N-acylpyridinium salt that is readily attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[6]

Diagram: Steglich Esterification Workflow

Steglich_Esterification sub Carboxylic Acid + This compound reagents DCC, DMAP (cat.) in Anhydrous DCM sub->reagents Combine reaction Reaction at 0°C to RT reagents->reaction Initiate filtration Filtration to remove DCU reaction->filtration After completion workup Aqueous Workup filtration->workup purification Column Chromatography or Recrystallization workup->purification product 2-Methoxy-4-nitrobenzyl Ester purification->product Mitsunobu_Reaction sub Carboxylic Acid + This compound + PPh₃ solvent Dissolve in Anhydrous THF sub->solvent cool Cool to 0°C solvent->cool add_dead Add DEAD/DIAD dropwise cool->add_dead reaction Stir at RT add_dead->reaction concentration Concentration reaction->concentration purification Column Chromatography concentration->purification product 2-Methoxy-4-nitrobenzyl Ester purification->product

Sources

applications of 2-Methoxy-4-nitrobenzyl alcohol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of 2-Methoxy-4-nitrobenzyl Alcohol in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Foreword: Unlocking Precision with Light

In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask functional groups is paramount. A protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable on command with high efficiency and selectivity.[1][2][3] Among the sophisticated tools available to the modern chemist, photolabile protecting groups (PPGs) offer an unparalleled level of control, allowing for deprotection to be triggered by a non-invasive external stimulus: light.[4]

This guide focuses on a particularly effective and versatile member of this class: This compound . Its derivatives serve as exceptional photolabile protecting groups, prized for their stability and clean, light-induced cleavage. We will explore the fundamental principles governing its function, provide detailed, field-tested protocols for its use, and highlight its application in cutting-edge synthetic strategies, including solid-phase synthesis and the "caging" of bioactive molecules.

The 2-Methoxy-4-nitrobenzyl Group: A Photochemical Switch

The utility of the 2-methoxy-4-nitrobenzyl (MNB) moiety stems from the electronic properties conferred by its ortho-nitro and para-methoxy substituents. While the parent o-nitrobenzyl group is the foundational photolabile system, the addition of the electron-donating methoxy group can modulate the absorption properties and cleavage efficiency.[5] The MNB group is typically used to protect a range of functional groups, including alcohols, carboxylic acids, amines, and phosphates, by forming ethers, esters, carbamates, and phosphate esters, respectively.[4][6]

The core advantage of this PPG is its orthogonality . It remains stable in the presence of many acidic and basic conditions used to remove other common protecting groups (e.g., Boc, Fmoc, silyl ethers), allowing for complex synthetic sequences where deprotection is reserved for a specific, light-induced final step.[2][3][7]

The Mechanism of Photochemical Cleavage

The deprotection of MNB-protected compounds is a classic example of a Norrish Type II photoreaction.[4][8] The process is initiated by the absorption of UV light, typically in the 350-420 nm range, which promotes the nitro group to an excited state.[9][10]

The key mechanistic steps are:

  • Photoexcitation : Irradiation with UV light excites the nitro group into a diradical triplet state.

  • Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[4]

  • Rearrangement and Cleavage : This unstable intermediate rapidly rearranges, leading to the cleavage of the C-O bond and releasing the protected functional group (e.g., an alcohol or carboxylic acid).

  • Byproduct Formation : The process concurrently generates 2-methoxy-4-nitrosobenzaldehyde as a neutral, easily separable byproduct.

This "traceless" deprotection, requiring only photons as the reagent, is ideal for sensitive biological systems and complex final-stage deprotections in total synthesis.[4][8]

Photochemical Deprotection Mechanism Mechanism of MNB Group Cleavage cluster_0 Protected Substrate cluster_1 Excited State cluster_2 Intermediate cluster_3 Products Protected R-O-CH₂-Ar(2-MeO, 4-NO₂) Excited Excited State (Diradical) Protected->Excited (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Released Released Substrate (R-OH) AciNitro->Released Rearrangement & Cleavage Byproduct Byproduct (2-MeO, 4-NO-Benzaldehyde) AciNitro->Byproduct Experimental Workflow Start Substrate (R-OH or R-COOH) Protection Protection Reaction (Protocol 1 or 2) Start->Protection Purify1 Purification 1 (Chromatography) Protection->Purify1 Protected MNB-Protected Substrate Purify1->Protected Photolysis Photochemical Deprotection (Protocol 3) Protected->Photolysis Workup Work-up & Concentration Photolysis->Workup Purify2 Purification 2 (Remove Byproduct) Workup->Purify2 End Final Product (R-OH or R-COOH) Purify2->End Solid-Phase Synthesis Photolabile Linker Strategy Resin Polymer Resin MNB Linker Attach Attach First Building Block Resin:f1->Attach Synthesis Iterative Synthesis (Coupling, Deprotection Cycles) Attach->Synthesis Cleavage Cleavage Synthesis->Cleavage Product Pure Product in Solution Cleavage->Product

Sources

Application Notes and Protocols for 2-Methoxy-4-nitrobenzyl Alcohol in Light-Activated Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-methoxy-4-nitrobenzyl alcohol as a photolabile protecting group (PPG) for light-activated drug delivery. We present detailed, field-proven protocols for the synthesis of the caging agent, the conjugation to a model carboxylic acid drug (ibuprofen), and the subsequent light-triggered release. This guide emphasizes the underlying chemical principles, experimental design considerations, and analytical methods for characterization and kinetic analysis, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Spatiotemporal Control in Drug Delivery

The efficacy of many therapeutic agents is hampered by a lack of specificity, leading to off-target effects and systemic toxicity. Light-activated drug delivery offers a powerful strategy to overcome this limitation by providing precise spatiotemporal control over drug release.[1] This is achieved by "caging" the drug with a photolabile protecting group (PPG), a chemical moiety that renders the drug inactive until it is cleaved by a specific wavelength of light.[1][2]

The ortho-nitrobenzyl scaffold is one of the most widely utilized classes of PPGs due to its synthetic accessibility and reliable photochemical properties.[3] The photocleavage mechanism, generally described as a Norrish Type II reaction, proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the active drug and a 2-nitrosobenzaldehyde byproduct.

The 2-methoxy-4-nitrobenzyl (MNB) group is a promising, yet less characterized, derivative. The introduction of the electron-donating methoxy group is expected to red-shift the absorption maximum (λmax) to longer, less phototoxic wavelengths compared to the parent o-nitrobenzyl group, a desirable feature for biological applications.[4] This guide provides the necessary protocols and technical insights to leverage the MNB caging strategy in a research setting.

Synthesis of the Caging Agent: this compound

The synthesis of the MNB caging agent can be efficiently achieved from commercially available starting materials. The most direct precursor is 2-methoxy-4-nitrobenzoic acid, which is reduced to the corresponding benzyl alcohol.

Protocol 2.1: Reduction of 2-Methoxy-4-nitrobenzoic Acid to this compound

This protocol employs sodium borohydride, a mild and selective reducing agent for carboxylic acids when properly activated.

Materials:

  • 2-Methoxy-4-nitrobenzoic acid (Sigma-Aldrich Cat. No. 422916 or equivalent)[5]

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 2-methoxy-4-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Carefully add sodium borohydride (2.0-3.0 eq) portion-wise over 15-20 minutes. Note: Hydrogen gas evolution will occur.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Activation of the Caging Agent

For many caging applications, particularly with less nucleophilic functional groups, converting the benzyl alcohol to a more reactive benzyl halide is advantageous.

Protocol 3.1: Synthesis of 2-Methoxy-4-nitrobenzyl Bromide

This protocol adapts a standard method for converting benzyl alcohols to benzyl bromides.

Materials:

  • This compound (from Protocol 2.1)

  • 48% Hydrobromic acid (HBr)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add 48% HBr (2.0-3.0 eq) and stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer carefully with cold water, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to avoid decomposition.

  • The resulting 2-methoxy-4-nitrobenzyl bromide is often used immediately in the next step without further purification due to its potential instability.

Caging a Model Drug: MNB-Ibuprofen Ester

This section details the protection of the carboxylic acid group of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), using the MNB caging group. The Steglich esterification is a reliable method for this transformation.[6][7]

Protocol 4.1: Steglich Esterification of Ibuprofen with this compound

Materials:

  • Ibuprofen

  • This compound (from Protocol 2.1)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Ibu Ibuprofen (Carboxylic Acid) Mix Dissolve in Anhydrous DCM at 0 °C Ibu->Mix MNBOH 2-Methoxy-4-nitrobenzyl Alcohol MNBOH->Mix DCC DCC DCC->Mix DMAP DMAP (Catalyst) DMAP->Mix Stir Stir at RT (12-24h) Mix->Stir Filter Filter DCU Byproduct Stir->Filter Wash Wash & Dry Organic Phase Filter->Wash Purify Column Chromatography Wash->Purify Product MNB-Caged Ibuprofen Purify->Product

Caption: Workflow for caging ibuprofen via Steglich esterification.

Procedure:

  • In a round-bottom flask, dissolve ibuprofen (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[8][9]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • The reaction progress can be monitored by TLC. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filter cake with a small amount of DCM.

  • Combine the filtrates, wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the MNB-caged ibuprofen ester.

Characterization: Confirm the structure and purity of the caged compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Light-Activated Drug Release: Photolysis

The defining feature of a caged compound is its ability to release the active molecule upon irradiation with light of a specific wavelength.

Photochemical Properties
Photolabile GroupTypical λmax (nm)Typical ΦᵤKey Features
o-Nitrobenzyl (NB)~260-3200.01 - 0.1Parent compound, lower wavelength activation.
2-Methoxy-4-nitrobenzyl (MNB) ~340-380 (Est.) ~0.01-0.1 (Est.) Red-shifted absorption, potentially better for biological systems.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350-4200.003 - 0.02Widely used, good red-shift, but often lower quantum yield.[12][13]
p-Hydroxyphenacyl (pHP)~300-3600.1 - 0.4High quantum yields, different mechanism (Photo-Favorskii).[14]

Note: The exact photochemical properties are highly dependent on the solvent and the nature of the caged molecule and should be determined experimentally.

Mechanism of Photocleavage

The light-induced cleavage of the MNB group follows the established mechanism for o-nitrobenzyl compounds.

G A MNB-Caged Drug (Ground State) B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Rearrangement E Released Drug + 2-Methoxy-4-nitrosobenzaldehyde D->E Cleavage

Caption: Simplified photocleavage pathway for MNB-caged compounds.

Protocol 5.1: Photolysis and Kinetic Analysis by HPLC

This protocol describes a general method for irradiating the MNB-caged drug and quantifying its release over time.

Materials & Equipment:

  • MNB-caged ibuprofen (from Protocol 4.1)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Quartz cuvette or HPLC vial

  • UV lamp or LED light source with a narrow bandpass filter centered around the λmax of the MNB-caged compound (e.g., 365 nm).

  • Radiometer to measure light intensity (power density).

  • HPLC system with a UV detector and a suitable C18 column.

Procedure:

  • Preparation: Prepare a stock solution of MNB-caged ibuprofen in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water). The concentration should be chosen to give a good signal on the HPLC detector.

  • HPLC Method Development: Develop an isocratic or gradient HPLC method that can effectively separate the caged compound from the released ibuprofen and the nitrosobenzaldehyde byproduct. Monitor at a wavelength where both ibuprofen and the caged compound absorb (e.g., 220 nm or 254 nm).

  • Calibration: Create a calibration curve for ibuprofen by injecting known concentrations to allow for quantification of the released drug.

  • Photolysis: a. Place a known volume of the MNB-caged ibuprofen solution into a quartz cuvette or vial. b. Place the sample at a fixed distance from the light source. Measure the power density at this position using a radiometer. c. Start the irradiation. At specific time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the solution. d. Immediately inject the aliquot into the HPLC system for analysis. It is crucial to protect the samples from further light exposure after collection.

  • Data Analysis: a. From the HPLC chromatograms, determine the concentration of released ibuprofen at each time point using the calibration curve. b. Plot the concentration of released ibuprofen versus irradiation time to obtain the release profile. c. The data can be fitted to appropriate kinetic models (e.g., first-order release) to determine the release rate constant.

Troubleshooting and Key Considerations

  • Solubility: Caged compounds can have significantly different solubility profiles than the parent drug. Ensure the caged compound is fully dissolved for the photolysis experiment.

  • Byproduct Interference: The 2-methoxy-4-nitrosobenzaldehyde byproduct absorbs light and can sometimes be fluorescent, which may interfere with certain biological assays.[5][12] It is important to characterize its properties and account for them.

  • Light Source: The choice of light source is critical. LEDs are often preferred due to their narrow emission spectrum and stable output. The wavelength should be chosen to maximize excitation of the PPG while minimizing potential damage to biological samples.

  • Oxygen: While the primary photocleavage mechanism is intramolecular, the presence of oxygen can sometimes lead to side reactions. For highly sensitive experiments, de-gassing the solution may be considered.

Conclusion

The 2-methoxy-4-nitrobenzyl group represents a valuable tool in the expanding field of photopharmacology. Its red-shifted absorption spectrum makes it an attractive candidate for applications in biological systems. By following the detailed protocols for synthesis, caging, and photolysis outlined in this guide, researchers can confidently implement this technology to achieve precise, light-mediated control over the activity of a wide range of bioactive molecules, paving the way for novel therapeutic strategies and advanced biological studies.

References

  • Pivonka, A. V., & Balmond, E. I. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4235. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Journal of High School Science. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. [Link]

  • Bandyopadhyay, A., & Biswas, S. (2021). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Frontiers in Chemistry, 9, 730638. [Link]

  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

  • Zeynizadeh, B., & Setamdideh, D. (2005). NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. Journal of the Chinese Chemical Society, 52(2), 269-272. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Moskvin, A. S., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 13421. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Kantsadi, A. D., et al. (2017). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 22(12), 2197. [Link]

  • Google Patents. (n.d.). CN103641722A - Production method for 2-nitrobenzyl bromide.
  • Mamaghani, E., & Setamdideh, D. (2013). Microwave Assisted Facile Preparation of Alcohols from Aldehydes and Ketones by LiBH4 in H2O. Oriental Journal of Chemistry, 29(3), 953-955. [Link]

  • Khan, I., et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 4, 100412. [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • ResearchGate. (2010). Theoretical Investigation of the Excited States of 2-Nitrobenzyl and 4,5-Methylendioxy-2-nitrobenzyl Caging Groups. [Link]

  • ResearchGate. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. [Link]

  • Peng, L., et al. (2002). Cryophotolysis of ortho-Nitrobenzyl Derivatives of Enzyme Ligands for the Potential Kinetic Crystallography of Macromolecules. Angewandte Chemie International Edition, 41(18), 3288-3291. [Link]

  • Blanc, A., & Bochet, C. G. (2007). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 6(6), 617-621. [Link]

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Application Notes and Protocols for the Experimental Setup of 2-Methoxy-4-nitrobenzyl (MNB) Compound Photolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light-Mediated Molecular Release

The 2-Methoxy-4-nitrobenzyl (MNB) moiety represents a cornerstone in the field of photolabile protecting groups, or "caged compounds." This technology allows for the precise spatiotemporal control over the release of bioactive molecules, a critical capability in disciplines ranging from neuroscience and cell biology to advanced drug delivery.[1] By covalently attaching the MNB group to a biologically active molecule, its function is temporarily inhibited. Upon irradiation with ultraviolet (UV) light, a rapid photochemical reaction cleaves the MNB group, liberating the active molecule and a 2-methoxy-4-nitrosobenzaldehyde byproduct.[2]

The strategic placement of the methoxy group on the 2-nitrobenzyl scaffold serves to red-shift the absorption wavelength and can influence the kinetics of the photocleavage reaction.[3] This application note provides a comprehensive guide to establishing a robust and reproducible experimental setup for the photolysis of MNB-caged compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and address potential challenges to ensure the integrity and success of your photochemical experiments.

Core Principles of MNB Photolysis

The photolysis of MNB-caged compounds is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to an aci-nitro intermediate. This unstable intermediate then undergoes further reactions to release the caged molecule and form the corresponding nitrosoketone or nitrosoaldehyde.[4] The efficiency of this process is characterized by its quantum yield (Φ), which is the ratio of the number of molecules uncaged to the number of photons absorbed.[5] For o-nitrobenzyl derivatives, quantum yields are typically in the range of 0.1-1%.[6]

Essential Equipment and Reagents

A successful photolysis experiment hinges on the appropriate selection and setup of equipment. The core components include a light source, a reaction vessel, and analytical instrumentation for monitoring the reaction.

Component Specification Rationale and Key Considerations
Light Source UV Lamp (Mercury Arc or LED)Mercury arc lamps provide a broad spectrum of UV light, while LEDs offer specific wavelengths with stable output. For MNB compounds, a light source emitting in the near-UV range (ideally around 365 nm) is optimal.[3]
Reaction Vessel Quartz Cuvettes or ReactorsQuartz is essential as it is transparent to UV light, unlike glass or plastic which will absorb the activating photons. For larger volumes, a triple-jacketed immersion well photoreactor allows for temperature control.[7]
Stirring Mechanism Magnetic Stirrer and Stir BarContinuous stirring ensures homogenous irradiation of the sample, preventing localized over-exposure and ensuring uniform reaction kinetics.
Temperature Control Chilled Water Circulator or FanPhotochemical reactions can generate heat, which may affect reaction rates or the stability of the compounds. Maintaining a constant temperature is crucial for reproducibility.[8]
Analytical System HPLC, UV-Vis SpectrophotometerHigh-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying the starting material and photoproducts.[9] UV-Vis spectrophotometry can be used to monitor the disappearance of the MNB-caged compound by observing changes in its absorption spectrum.[1]
Safety Equipment UV-blocking Goggles/Face Shield, Lab Coat, GlovesDirect exposure to UV radiation is harmful to the eyes and skin.[9][10] Appropriate personal protective equipment (PPE) is mandatory.

Experimental Workflow and Protocols

The following diagram and protocols outline the key steps for a typical photolysis experiment involving an MNB-caged compound.

G cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis prep_solution Prepare solution of MNB-caged compound in appropriate solvent prep_control Prepare control samples (solvent only, uncaged molecule) setup_reaction Transfer sample to quartz vessel and place in photoreactor prep_solution->setup_reaction Transfer prep_actinometry Prepare actinometry solution (optional) start_irradiation Initiate UV irradiation with stirring and temperature control setup_reaction->start_irradiation collect_aliquots Collect aliquots at defined time points start_irradiation->collect_aliquots analyze_samples Analyze aliquots by HPLC or UV-Vis spectroscopy collect_aliquots->analyze_samples Analyze quantify_reaction Quantify disappearance of starting material and appearance of products analyze_samples->quantify_reaction determine_kinetics Determine reaction kinetics and quantum yield quantify_reaction->determine_kinetics

Figure 1: General experimental workflow for the photolysis of MNB-caged compounds.
Protocol 1: General Photolysis of an MNB-Caged Compound

This protocol provides a general procedure for the uncaging of an MNB-protected molecule in solution.

  • Sample Preparation:

    • Dissolve the MNB-caged compound in a suitable solvent (e.g., acetonitrile, DMSO, or an aqueous buffer) to a final concentration that allows for sufficient light absorption at the chosen wavelength. A starting concentration in the micromolar to low millimolar range is common.

    • Prepare a "solvent only" blank for baseline correction in spectroscopic analysis.

    • Prepare a standard solution of the expected uncaged molecule for analytical comparison.

  • Photoreactor Setup:

    • Transfer the sample solution to a quartz cuvette or reaction vessel containing a small magnetic stir bar.

    • Place the vessel in the photoreactor, ensuring the light path is unobstructed.

    • If using a temperature-controlled reactor, set the desired temperature and allow the system to equilibrate.

  • Irradiation:

    • Turn on the UV light source. For reproducible results, allow the lamp to warm up and stabilize its output before starting the experiment.

    • Begin stirring the solution.

    • Expose the sample to UV irradiation. The duration of irradiation will depend on the quantum yield of the compound, its concentration, and the intensity of the light source. It is advisable to perform a preliminary experiment to determine the optimal irradiation time.

  • Reaction Monitoring:

    • At predetermined time intervals, withdraw aliquots from the reaction mixture for analysis.

    • Analyze the aliquots using HPLC to monitor the decrease in the peak corresponding to the MNB-caged compound and the increase in the peak of the uncaged molecule.[9]

    • Alternatively, use a UV-Vis spectrophotometer to record the absorption spectrum at each time point. The disappearance of the characteristic absorbance of the MNB chromophore can be used to follow the reaction progress.[1]

Protocol 2: Determination of Quantum Yield (Relative Method)

The quantum yield is a critical parameter for characterizing the efficiency of a photolabile protecting group. A common method for its determination is the relative method, which compares the photoreaction of the MNB compound to that of a well-characterized chemical actinometer.

  • Actinometer Selection:

    • Choose a chemical actinometer with a known quantum yield at the irradiation wavelength to be used. A common choice for the near-UV range is ferrioxalate.

  • Irradiation of Actinometer and Sample:

    • Under identical experimental conditions (light source, geometry, solvent, and temperature), irradiate a solution of the actinometer for a specific time.

    • Subsequently, irradiate a solution of the MNB-caged compound with the same setup and for the same duration.

  • Analysis and Calculation:

    • Determine the number of moles of the actinometer that reacted using a suitable analytical method (e.g., spectrophotometry).

    • Determine the number of moles of the MNB-caged compound that reacted using HPLC or UV-Vis spectroscopy.

    • The quantum yield of the MNB compound (Φ_MNB) can be calculated using the following equation:

    Φ_MNB = Φ_act * (moles_MNB_reacted / moles_act_reacted)

    where Φ_act is the known quantum yield of the actinometer.

Photochemical Reaction Mechanism and Byproducts

The photolysis of an MNB-caged compound proceeds through a well-established intramolecular redox reaction.

G MNB_caged MNB-Caged Molecule Excited_MNB Excited State MNB_caged->Excited_MNB hν (UV light) Aci_nitro aci-Nitro Intermediate Excited_MNB->Aci_nitro Intramolecular H-abstraction Released_molecule Released Molecule Aci_nitro->Released_molecule Rearrangement & Cleavage Nitroso_byproduct 2-Methoxy-4-nitrosobenzaldehyde Aci_nitro->Nitroso_byproduct

Figure 2: Simplified photochemical reaction mechanism for the uncaging of MNB compounds.

It is important to be aware of the photoproducts. The primary byproduct, 2-methoxy-4-nitrosobenzaldehyde, can be reactive and may undergo further photochemical or chemical reactions.[2] Notably, the photolysis of some dimethoxy-nitrobenzyl caged acids has been shown to yield fluorescent byproducts, which could potentially interfere with fluorescence-based assays.[1] Therefore, it is crucial to characterize the photoproducts and assess their potential for interference in the biological system under investigation.

Troubleshooting and Best Practices

Problem Possible Cause Solution
Incomplete or Slow Photolysis Insufficient light intensity or incorrect wavelength.Verify the output of the light source and ensure it aligns with the absorption spectrum of the MNB compound. Consider using a more powerful lamp or optimizing the wavelength.
Low quantum yield of the caged compound.Increase the irradiation time or light intensity. If possible, consider synthesizing a derivative with a higher quantum yield.
Poor Reproducibility Fluctuations in lamp intensity or temperature.Allow the lamp to stabilize before each experiment. Use a temperature-controlled setup to maintain a constant reaction temperature.
Inconsistent sample positioning.Use a fixed sample holder to ensure the distance and orientation to the light source are identical for all experiments.
Interference from Byproducts The nitroso byproduct is reacting with the released molecule or other components.Add a scavenger, such as cysteine, to the reaction mixture to trap the reactive byproduct.
Byproducts are fluorescent and interfere with analysis.Characterize the fluorescence properties of the byproducts and choose analytical methods or fluorescent probes that are not affected.[1]

Safety Precautions

Working with UV radiation and chemical reagents requires strict adherence to safety protocols.

  • UV Radiation: Never look directly at the UV light source. Always wear UV-blocking safety glasses or a face shield.[9] Use enclosures or shielding to prevent stray radiation from exposing others in the laboratory. Post clear warning signs at the entrance to areas where UV sources are in use.[10]

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Electrical Safety: Ensure all electrical equipment is properly grounded and inspected regularly.

Conclusion

The photolysis of 2-Methoxy-4-nitrobenzyl compounds is a powerful technique for the controlled release of bioactive molecules. By understanding the underlying photochemical principles, carefully selecting equipment, and adhering to detailed protocols, researchers can achieve reliable and reproducible results. This application note provides a foundational framework for establishing a successful experimental setup. As with any scientific endeavor, meticulous attention to detail, proper controls, and a commitment to safety are paramount to achieving high-quality, impactful data.

References

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls as new phototriggers for visible light. Organic Letters, 1(9), 1371-1374.
  • Klán, P., et al. (2013).
  • Trident Labortek. (n.d.). Photochemical Reactors. Retrieved from [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879.
  • Hasan, T., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5438-5499.
  • Kent, S. B. H., et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1.
  • Rovira, J., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 1-9.
  • Specht, A., et al. (2020). Monitoring of uncaging processes by designing photolytical reactions. Photochemical & Photobiological Sciences, 19(7), 850-863.
  • Wirz, J., et al. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. The Journal of Organic Chemistry, 70(6), 2146-2155.
  • Blanchard-Desce, M., et al. (2021). Two-photon uncaging of bioactive compounds: Starter guide to an efficient IR light switch. Methods in Enzymology, 658, 223-255.
  • Kent, S. B. H., et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (US).
  • Kent, S. B. H., et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • University of Kentucky. (n.d.). UV | Research Safety. Retrieved from [Link]

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Application Notes and Protocols for the Attachment of 2-Methoxy-4-nitrobenzyl (MNB) to Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 2-Methoxy-4-nitrobenzyl Group as a Versatile Photolabile Protecting Group

The 2-Methoxy-4-nitrobenzyl (MNB) group is a valuable tool in chemical biology and drug development, serving as a photolabile protecting group, or "caging" group. Its utility lies in its ability to temporarily block the function of a biomolecule, which can then be restored with spatial and temporal precision using light.[1] The introduction of a methoxy group at the 2-position of the 4-nitrobenzyl scaffold favorably red-shifts the absorption maximum to longer, less damaging wavelengths (typically in the near-UV range of 350-420 nm), making it particularly suitable for applications involving sensitive biological systems.[2][3]

The photocleavage mechanism of o-nitrobenzyl-based protecting groups proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected biomolecule and 2-methoxy-4-nitrosobenzaldehyde as a byproduct.[4] The efficiency of this uncaging process is influenced by factors such as irradiation wavelength, solvent, and the nature of the linkage to the biomolecule.

This comprehensive guide provides detailed protocols for the attachment of the MNB group to three major classes of biomolecules: amino acids/peptides, carbohydrates, and proteins. The methodologies described are based on established chemical principles and analogous transformations, providing a robust framework for researchers to implement this powerful technology in their work.

Part 1: Attachment of 2-Methoxy-4-nitrobenzyl to Amino Acids and Peptides

The modification of amino acids with the MNB group can be achieved at the N-terminus or on reactive side chains, such as the ε-amino group of lysine or the hydroxyl groups of serine and threonine. This allows for the synthesis of "caged" peptides with light-inducible activity.[5]

N-Terminal Protection of Amino Acids via Reductive Amination

This method is suitable for the direct attachment of the MNB group to the α-amino group of an amino acid.

Causality Behind Experimental Choices: Reductive amination is a mild and efficient method for forming a stable secondary amine linkage. The reaction proceeds in two stages: the formation of a Schiff base (imine) between the amino acid and 2-methoxy-4-nitrobenzaldehyde, followed by its in-situ reduction with a gentle reducing agent like sodium borohydride. The basic conditions of the initial step deprotonate the amino group, enhancing its nucleophilicity for attack on the aldehyde.

Experimental Protocol:

Materials:

  • Amino acid (e.g., Alanine)

  • 2-Methoxy-4-nitrobenzaldehyde

  • Methanol (MeOH)

  • 2 M Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Dissolve the amino acid (1.0 eq) in a mixture of methanol and 2 M NaOH.

  • Add a solution of 2-methoxy-4-nitrobenzaldehyde (1.1 eq) in methanol and stir the mixture at room temperature for 5 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (3.0 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 2 hours.

  • Reduce the volume of the reaction mixture under vacuum.

  • Wash the aqueous solution with cold diethyl ether to remove unreacted aldehyde and other organic impurities.

  • Adjust the pH of the aqueous phase to 4 with HCl.

  • Wash the aqueous phase again with diethyl ether.

  • The N-(2-Methoxy-4-nitrobenzyl) protected amino acid can then be isolated by recrystallization from water or purified by column chromatography.

Table 1: Representative Reaction Parameters for N-Terminal MNB Protection

Parameter Value
Amino Acid Alanine
MNB Reagent 2-Methoxy-4-nitrobenzaldehyde
Solvent Methanol/Water
Base NaOH
Reducing Agent NaBH₄
Reaction Temperature 0 °C to Room Temperature

| Typical Yield | 60-80% |

Diagram 1: Workflow for N-Terminal MNB Protection of Amino Acids

workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Amino Acid + 2-Methoxy-4-nitrobenzaldehyde schiff_base Schiff Base Formation (MeOH, NaOH, RT, 5h) start->schiff_base reduction Reduction (NaBH4, 0°C, 2h) schiff_base->reduction product N-MNB-Amino Acid reduction->product extraction Solvent Extraction (Diethyl Ether) product->extraction ph_adjust pH Adjustment (HCl) extraction->ph_adjust purification Recrystallization or Chromatography ph_adjust->purification final_product Pure N-MNB-Amino Acid purification->final_product

Caption: General workflow for the synthesis of N-terminal MNB-protected amino acids via reductive amination.

Part 2: Attachment of 2-Methoxy-4-nitrobenzyl to Carbohydrates

The hydroxyl groups of carbohydrates can be protected as MNB ethers. This allows for the synthesis of caged saccharides that can be used to study carbohydrate-protein interactions or as building blocks in oligosaccharide synthesis.[6][7]

O-Alkylation of Carbohydrate Hydroxyl Groups

This protocol describes the etherification of a free hydroxyl group on a carbohydrate with 2-Methoxy-4-nitrobenzyl bromide.

Causality Behind Experimental Choices: The reaction is a Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, followed by an SN2 reaction with an alkyl halide. A strong, non-nucleophilic base like sodium hydride is used to ensure complete deprotonation without competing in the alkylation step. Anhydrous aprotic polar solvents like DMF or THF are used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol:

Materials:

  • Partially protected carbohydrate with at least one free hydroxyl group

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • 2-Methoxy-4-nitrobenzyl bromide

  • Methanol (for quenching)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carbohydrate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Methoxy-4-nitrobenzyl bromide (1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of methanol.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: General Conditions for O-Alkylation of Carbohydrates with MNB-Br

Parameter Condition
Substrate Carbohydrate with free -OH
MNB Reagent 2-Methoxy-4-nitrobenzyl bromide
Base Sodium Hydride (NaH)
Solvent Anhydrous DMF or THF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

| Purification | Silica Gel Chromatography |

Diagram 2: O-Alkylation of a Carbohydrate with MNB-Br

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carbohydrate Carbohydrate-OH MNB_Carbohydrate Carbohydrate-O-MNB Carbohydrate->MNB_Carbohydrate + MNB_Br 2-Methoxy-4-nitrobenzyl-Br MNB_Br->MNB_Carbohydrate + Base NaH Base->MNB_Carbohydrate Solvent Anhydrous DMF Solvent->MNB_Carbohydrate Temperature 0°C to RT Temperature->MNB_Carbohydrate Byproduct NaBr + H₂ MNB_Carbohydrate->Byproduct +

Caption: Schematic of the Williamson ether synthesis for attaching the MNB group to a carbohydrate hydroxyl.

Part 3: Site-Selective Attachment of 2-Methoxy-4-nitrobenzyl to Proteins

The site-selective modification of proteins is crucial to preserve their structure and function.[7] Lysine residues, with their nucleophilic ε-amino groups, are common targets for modification.

Acylation of Lysine Residues with 2-Methoxy-4-nitrobenzyl Chloroformate

This method introduces the MNB group as a carbamate linkage to the ε-amino group of lysine residues.

Causality Behind Experimental Choices: The reaction is an acylation where the nucleophilic ε-amino group of lysine attacks the electrophilic carbonyl carbon of 2-Methoxy-4-nitrobenzyl chloroformate. The reaction is typically performed in an aqueous buffer at a slightly basic pH (around 8.0-8.5) to ensure that a significant population of the lysine amino groups are in their deprotonated, nucleophilic state, while maintaining the overall stability of the protein. The choice of buffer is important to avoid any components that could react with the chloroformate.

Experimental Protocol:

Materials:

  • Protein of interest

  • 2-Methoxy-4-nitrobenzyl chloroformate

  • Anhydrous, aprotic solvent (e.g., DMF or DMSO) for dissolving the chloroformate

  • Aqueous buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Dissolve the protein to a final concentration of 1-10 mg/mL in the reaction buffer.

  • Prepare a stock solution of 2-Methoxy-4-nitrobenzyl chloroformate in an anhydrous aprotic solvent.

  • While gently stirring the protein solution at 4 °C, add the 2-Methoxy-4-nitrobenzyl chloroformate solution dropwise. A 10- to 50-fold molar excess of the reagent over the protein is a good starting point for optimization.

  • Allow the reaction to proceed for 1-2 hours at 4 °C. The progress of the modification can be monitored by mass spectrometry.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer, to consume any unreacted chloroformate.

  • Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Characterize the extent of modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Table 3: Key Parameters for Lysine Modification with MNB-Chloroformate

Parameter Guideline
Protein Concentration 1-10 mg/mL
MNB Reagent 2-Methoxy-4-nitrobenzyl chloroformate
Molar Excess of Reagent 10-50 fold
Reaction Buffer 50 mM Sodium Bicarbonate, pH 8.5
Reaction Temperature 4 °C
Reaction Time 1-2 hours
Purification Desalting or Dialysis

| Characterization | Mass Spectrometry |

Diagram 3: Logical Flow for Site-Selective Protein Modification

protein_modification cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Sol Protein in Reaction Buffer (pH 8.5) Mixing Add Reagent to Protein Solution (4°C) Protein_Sol->Mixing Reagent_Sol MNB-Chloroformate in Anhydrous Solvent Reagent_Sol->Mixing Incubation Incubate (1-2h) Mixing->Incubation Quenching Quench Reaction Incubation->Quenching Purification Desalting/ Dialysis Quenching->Purification Analysis Mass Spectrometry Purification->Analysis Final_Product MNB-Modified Protein Analysis->Final_Product

Caption: Step-wise process for the modification of lysine residues in proteins with MNB-chloroformate.

Part 4: Photocleavage of the MNB Group

The removal of the MNB protecting group is achieved by irradiation with near-UV light.

General Protocol for Photocleavage:

  • Dissolve the MNB-protected biomolecule in a suitable buffer or solvent.

  • Irradiate the solution with a light source emitting in the 350-420 nm range. A mercury lamp with appropriate filters or a high-power LED can be used.

  • Monitor the progress of the deprotection by a suitable analytical method, such as HPLC or mass spectrometry for small molecules, or a functional assay for proteins.

  • The irradiation time will depend on the concentration of the sample, the light intensity, and the quantum yield of the specific MNB-biomolecule conjugate.

Table 4: Properties of the MNB Photolabile Protecting Group

Property Value/Description
Typical Absorption Maximum (λmax) ~350 nm
Recommended Cleavage Wavelength 350-420 nm
Byproduct 2-Methoxy-4-nitrosobenzaldehyde
Advantages Cleavage at longer, less phototoxic wavelengths; high photocleavage efficiency reported for related nitrobenzyl groups.[8]

| Considerations | The byproduct can potentially react with nucleophiles. The inclusion of a scavenger may be necessary in some applications. |

Conclusion

The 2-Methoxy-4-nitrobenzyl group offers a powerful and versatile approach for the photoregulated control of biomolecular activity. The protocols outlined in this guide provide a solid foundation for the attachment of the MNB group to amino acids, carbohydrates, and proteins. As with any chemical modification of biomolecules, optimization of reaction conditions for each specific substrate is recommended to achieve the desired outcome while preserving the integrity and function of the biomolecule.

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (URL: [Link])

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. (URL: [Link])

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. (URL: [Link])

  • 2.4 Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry.
  • Synthesis of New Carbohydrate Phenyl- and Nitro-Aryl Ethers Derived from Simple Sugars. Asian Journal of Chemistry. (URL: [Link])

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology.
  • Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. (URL: [Link])

  • Synthesis of new carbohydrate phenyl- and nitro-aryl ethers derived from simple sugars. ResearchGate. (URL: [Link])

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. (URL: [Link])

  • Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics. (URL: [Link])

  • Amino Acid-Protecting Groups. The Chemical Record.
  • Value-added carbohydrate building blocks by regioselective O-alkylation of C-glucosyl compounds. Carbohydrate Research. (URL: [Link])

  • The preparation of protected amines or alkylated amino acids.
  • Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocata- lytic Cross-Coupling. ChemRxiv. (URL: [Link])

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. (URL: [Link])

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Molecules. (URL: [Link])

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Application Notes & Protocols: Spatially Controlled Molecular Anchoring and Release Using a 2-Methoxy-4-nitrobenzyl Photocleavable Linker for Microarray Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light in High-Throughput Screening

Microarray technology has revolutionized biological and pharmaceutical research by enabling the massively parallel analysis of biomolecular interactions. A key innovation in this field is the use of photocleavable linkers, which allow for the precise spatial and temporal control over the immobilization and subsequent release of molecules from a solid support. This "catch and release" strategy is invaluable for applications ranging from light-directed in-situ synthesis of DNA and peptide arrays to the controlled release of small molecules or peptides for cell-based assays[1][2].

The ortho-nitrobenzyl (oNB) moiety is a cornerstone of photolabile chemistry. Upon irradiation with UV light, an intramolecular redox reaction occurs, leading to the cleavage of the benzylic C-O bond and the release of the tethered molecule. The 2-Methoxy-4-nitrobenzyl group, a derivative of the oNB scaffold, offers specific advantages. The electron-donating methoxy group can red-shift the absorption maximum, potentially allowing for cleavage at longer, less phototoxic wavelengths (typically 350-400 nm) compared to the unsubstituted o-nitrobenzyl group[2]. This feature is particularly beneficial when working with delicate biological samples.

This guide provides a comprehensive overview and detailed protocols for utilizing 2-Methoxy-4-nitrobenzyl alcohol to create photocleavable microarrays. We will cover the fundamental principles, surface functionalization, linker immobilization, analyte attachment, and the photocleavage process, providing researchers with the necessary tools to implement this versatile technology.

Part 1: The Chemistry of Photocleavage

The utility of the 2-Methoxy-4-nitrobenzyl linker is rooted in its ability to be cleaved by light. The process is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement and subsequent cleavage, releasing the immobilized molecule and converting the linker into a 2-methoxy-4-nitrosobenzaldehyde byproduct.

G cluster_0 Immobilized State cluster_1 Cleavage & Release Surface Microarray Surface Linker 2-Methoxy-4-nitrobenzyl Linker Surface->Linker Covalent Bond Analyte Molecule of Interest (e.g., Peptide, Oligonucleotide) Linker->Analyte Photocleavable Bond ReleasedAnalyte Released Molecule (Free in Solution) Byproduct Nitrosobenzaldehyde Byproduct on Surface UV UV Light (350-400 nm) UV->Linker Irradiation G Start Clean Glass Slide | {-OH, -OH, -OH} Silanization APTES in Toluene Start->Silanization Step 1: Cleaning & Activation End Amine-Functionalized Surface | {-NH2, -NH2, -NH2} Silanization->End Step 2: Covalent Attachment

Caption: Surface functionalization workflow.

Protocol Stage 2: Photocleavable Linker Immobilization

This stage involves activating the this compound and reacting it with the amine-functionalized surface to form a stable carbamate bond.

  • Activation of this compound (Synthesis of Chloroformate):

    • CAUTION: This step should be performed in a well-ventilated fume hood by personnel experienced in handling hazardous reagents.

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 equivalents) or diphosgene in anhydrous DCM.

    • Add a non-nucleophilic base like pyridine or 2,6-lutidine (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The formation of the chloroformate can be monitored by TLC. This intermediate is typically used immediately without purification.

  • Immobilization on the Slide:

    • Place the amine-functionalized slides in a suitable reaction chamber.

    • Add the freshly prepared 2-Methoxy-4-nitrobenzyl chloroformate solution in anhydrous DCM containing a base such as DIPEA (2-3 equivalents).

    • Allow the reaction to proceed for 4-12 hours at room temperature under an inert atmosphere.

    • After the reaction, wash the slides thoroughly with DCM, followed by ethanol, and dry under a stream of nitrogen. The surface is now functionalized with the photocleavable linker, terminating in a hydroxyl group.

Protocol Stage 3: Analyte Attachment

This protocol describes the attachment of an amine-containing molecule (e.g., a peptide or an amino-modified oligonucleotide) to the hydroxyl group of the immobilized linker.

  • Activation of Surface Hydroxyl Groups:

    • Immerse the linker-functionalized slides in a solution of N,N'-Disuccinimidyl carbonate (DSC, 5 equivalents) and a base like DIPEA (2 equivalents) in anhydrous DMF or acetonitrile.

    • React for 2-4 hours at room temperature to form an N-hydroxysuccinimidyl (NHS) carbonate ester on the surface. This creates a highly reactive site for subsequent coupling with primary amines.

    • Wash the slides with anhydrous acetonitrile and then DCM and dry immediately.

  • Coupling of Amine-Containing Analyte:

    • Prepare a solution of the amine-containing analyte (e.g., peptide, amino-modified DNA) in a suitable spotting buffer (e.g., phosphate buffer, pH 8.0).

    • Using a microarray spotter, print the analyte solutions onto the activated slide surface.

    • Incubate the slide in a humidified chamber for 2-12 hours to allow the coupling reaction to complete.

    • After incubation, wash the slides to remove any non-covalently bound analyte. A typical wash sequence is: 1x PBS with 0.1% Tween 20, followed by 1x PBS, and finally ultrapure water.

    • Dry the slides by centrifugation or under a stream of nitrogen. The microarray is now ready for use.

Part 3: Photocleavage Protocol and Applications

Spatially-Resolved Photocleavage

The key advantage of this system is the ability to release the analyte only where light is applied.

  • Masked Irradiation:

    • A photolithographic mask with a desired pattern can be placed directly on the microarray surface.

    • Alternatively, a maskless array synthesizer (MAS) or a digital micromirror device can be used to project specific patterns of UV light onto the surface.[3]

  • Irradiation Conditions:

    • Expose the microarray to UV light. A mercury lamp with a filter for the 365 nm line is commonly used.[4][5]

    • The required irradiation dose will depend on the quantum yield of the linker and the intensity of the light source. Typical exposure times can range from a few seconds to several minutes.[5] It is crucial to optimize the exposure time to ensure complete cleavage without causing photodamage to the released analyte.

    ParameterTypical RangeNotes
    Wavelength350 - 400 nmMethoxy group may allow for longer wavelengths.[2]
    Light SourceMercury Arc Lamp, UV LEDEnsure uniform illumination across the desired area.
    Exposure Time30 sec - 15 minMust be optimized empirically.
    EnvironmentAqueous bufferCleavage can be performed in a buffer compatible with the analyte.
  • Analyte Collection and Analysis:

    • After irradiation, the released analyte will be in the solution overlaying the microarray surface.

    • This solution can be carefully collected for downstream analysis, such as mass spectrometry, HPLC, or functional assays. For cell-based assays, cells can be cultured directly on the microarray surface, and the analyte can be "caged" and released at a specific time to observe the cellular response.[1][6]

Conclusion and Future Perspectives

The use of this compound as a photocleavable linker provides a robust and versatile platform for advanced microarray applications. By offering spatial and temporal control over molecular release, this technology empowers researchers to perform sophisticated experiments in high-throughput formats. From light-directed combinatorial synthesis to the controlled release of drug candidates in cell-based screening, the principles and protocols outlined here serve as a foundation for innovation in drug development, diagnostics, and fundamental biological research. Future advancements may focus on developing linkers with even longer wavelength absorption (into the visible spectrum) and higher quantum yields to further enhance the biocompatibility and efficiency of the photocleavage process.

References

  • Stuart, C. (2021). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Methods in Molecular Biology, 2237, 191-198. [Link]

  • Han, Y., et al. (2010). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. Reaction Kinetics, Mechanisms and Catalysis, 100(1), 135-143. [Link]

  • Kusui, T., et al. (2016). A Cell Microarray Format: A Peptide Release System Using a Photo-Cleavable Linker for Cell Toxicity and Cell Uptake Analysis. Methods in Molecular Biology, 1352, 199-210. [Link]

  • Singh-Gasson, S., et al. (1999). Maskless fabrication of light-directed oligonucleotide microarrays using a digital micromirror array. Nature Biotechnology, 17(10), 974-978. [Link]

  • Pallaoro, A., et al. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition. Folia Histochemica et Cytobiologica, 52(1), 39-47. [Link]

  • Hasan, A., et al. (1997). Photolabile protecting groups for nucleosides: Synthesis and photodeprotection rates. Tetrahedron, 53(12), 4247-4264. [Link]

  • Kusui, T., et al. (2016). A Cell Microarray Format: A Peptide Release System Using a Photo-Cleavable Linker for Cell Toxicity and Cell Uptake Analysis. Springer Nature Experiments. [Link]

  • Singh-Gasson, S., et al. (1999). Gene Expression Analysis Using Oligonucleotide Arrays Produced by Maskless Photolithography. Genome Research, 9(11), 1124-1133. [Link]

  • Holmes, C. P., & Kiang, S. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2376. [Link]

  • CPS Fluidics. Precise Application of APTES Coating. [Link]

  • Johnson, E. C., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (14), 1557-1559. [Link]

  • Conrad, P. G., et al. (2010). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 20(2), 645-648. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Helvetica Chimica Acta, 85(7), 2213-2223. [Link]

  • Klán, P., et al. (2013). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 113(1), 119-191. [Link]

  • Singh, A., et al. (2014). Light-directed maskless synthesis of peptide arrays using photolabile amino acid monomers. Biopolymers, 102(2), 119-131. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2376. [Link]

  • Conrad, P. G., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

Sources

Application Note: A Researcher's Guide to Light Sources for Uncaging 2-Methoxy-4-nitrobenzyl (MNB) Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Photolabile protecting groups (PPGs), or "caging" groups, offer unparalleled spatiotemporal control over the release of bioactive molecules. The ortho-nitrobenzyl (ONB) scaffold, and specifically its 2-Methoxy-4-nitrobenzyl (MNB) variant, is a widely utilized caging moiety due to its synthetic accessibility and well-characterized photochemical properties. The efficacy of any uncaging experiment, however, is critically dependent on the appropriate selection and implementation of a light source. This guide provides a detailed overview of the photochemical principles of MNB uncaging, a comparative analysis of suitable light sources, and robust protocols for their application in a research setting.

The MNB Caging Group: Mechanism and Photochemical Properties

The 2-Methoxy-4-nitrobenzyl group belongs to the classical ortho-nitrobenzyl family of PPGs.[1][2] Its function is to mask a specific functional group on a bioactive molecule, rendering it inert until a pulse of light triggers its release.[3]

Mechanism of Photolysis

The uncaging of MNB-protected compounds is initiated by the absorption of a photon, typically in the near-UV spectrum.[1][3] This process proceeds through a Norrish Type II-like intramolecular rearrangement:

  • Photoexcitation: The MNB group absorbs a photon, promoting the ortho-nitro group to an excited state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.

  • Intermediate Formation: This leads to the formation of a transient aci-nitro intermediate.[4][5]

  • Rearrangement & Release: The aci-nitro intermediate rapidly rearranges, cleaving the bond to the protected molecule and releasing it in its active form. This process also generates a 2-methoxy-4-nitrosobenzaldehyde byproduct, which can be toxic or photoreactive in its own right and must be considered in experimental design.[6][7]

G

Key Photochemical Parameters

The efficiency of uncaging is determined by several key parameters. The overall uncaging efficiency is the product of the molar extinction coefficient (ε) and the quantum yield (Φu).[1][2]

ParameterDescriptionTypical Value for ONB DerivativesSignificance
λmax Wavelength of maximum light absorption.~340-360 nmDetermines the optimal wavelength for the light source.[3][8]
ε Molar Extinction Coefficient (M-1cm-1). A measure of light absorption at λmax.3,000 - 6,000A higher ε means more efficient photon capture, allowing for lower light intensity or shorter exposure.
Φu Quantum Yield of Uncaging. The fraction of absorbed photons that result in a successful uncaging event.0.01 - 0.2 (1-20%)This is the intrinsic chemical efficiency of the photoreaction. It can be highly dependent on the leaving group and solvent.[9][10][11]

Selecting an Appropriate Light Source

The choice of light source is a critical decision that balances performance, cost, and experimental flexibility. The primary options include broadband arc lamps, lasers, and light-emitting diodes (LEDs).[3][8][12]

Light SourcePrincipleTypical WavelengthsProsConsKey Applications
Mercury (Hg) Arc Lamp Gas discharge produces intense, broadband light with strong peaks in the UV.Broadband (filters select for 330-380 nm lines)High power output; Relatively low cost; Widely available on microscopes.[13]Unstable output (flicker); Requires filters and heat management; Bulb has a limited lifespan.Wide-field illumination of cell cultures; General-purpose uncaging on standard microscopes.
Xenon (Xe) Arc/Flash Lamp Gas discharge produces a continuous, sun-like spectrum.Broadband (filters select for ~350 nm)More uniform spectral output than Hg lamps; Can be pulsed for "flash photolysis".[12][13]Lower UV output than Hg lamps; Requires filters; Bulb replacement costs.Flash photolysis studies for kinetic analysis; Applications requiring a smooth spectral output.
UV Laser Light amplification by stimulated emission of radiation.Specific lines (e.g., 355 nm Nd:YAG, 351/364 nm Argon-ion)Monochromatic (no filters needed); Highly collimated beam for precise spatial control; High power density.[3]High initial cost; Can induce localized phototoxicity if not carefully controlled; Complex setup.Focal uncaging at single synapses or subcellular regions; High-speed temporal control.[3][14]
UV LED Solid-state semiconductor that emits light when current is applied.Narrowband (e.g., 365 nm, 385 nm)Highly stable output; Long lifespan (>10,000 hrs); Low cost and compact size; Fast switching times.[8][15]Lower power density than lasers; Wider emission angle may require focusing optics.Routine uncaging experiments; Integration into custom setups; High-throughput screening applications.

Experimental Protocols for MNB Uncaging

Trustworthy and reproducible uncaging experiments require careful setup and calibration. The following protocol provides a framework for microscope-based uncaging, which is a common application.

Protocol 3.1: General Setup and Calibration for Microscope-Based Uncaging

This protocol is designed to determine the optimal light dose required to achieve a desired biological effect while minimizing phototoxicity.

Rationale: The goal of calibration is to create a "dose-response" curve, linking the amount of light energy delivered to the magnitude of the biological or chemical outcome. This self-validating step ensures that the observed effects are due to the released molecule and not artifacts of the illumination itself.

G

Materials:

  • Microscope equipped with a UV-capable objective and appropriate light source (e.g., 365 nm LED coupled to the epifluorescence port).

  • MNB-caged compound of interest.

  • Biological sample (e.g., cell culture, tissue slice).

  • Appropriate buffer/media.

  • System for measuring the response (e.g., patch-clamp amplifier, fluorescence camera).

Procedure:

  • Sample Preparation:

    • Prepare the MNB-caged compound in the desired experimental buffer to its final working concentration.

    • Rationale: The compound must be fully dissolved and stable in the buffer. Some caged compounds can be sensitive to pH.[16]

    • Incubate the biological sample with the MNB-caged solution. Ensure sufficient time for diffusion to the target site.

  • System Setup and Alignment:

    • Power on the light source and allow it to stabilize (especially important for arc lamps).

    • Focus on the sample using visible light.

    • Using a fluorescent calibration slide or the sample's autofluorescence, align and focus the UV light spot onto the desired region of interest (ROI).

    • Rationale: Precise alignment ensures that uncaging occurs only in the intended area, which is crucial for applications like synaptic mapping.[14]

  • Calibration of Light Dose:

    • Select an initial, low light power setting.

    • Expose the ROI to a series of increasing illumination times (e.g., 10 ms, 50 ms, 100 ms, 250 ms, 500 ms).

    • Measure the biological response after each exposure. Record both the exposure time and the response magnitude.

    • If the maximal response is not achieved, incrementally increase the light source power and repeat the exposure time series in a fresh ROI.

    • Rationale: This systematic approach identifies the minimum light dose needed for a saturated response, avoiding excessive UV exposure that can damage cells.[17]

  • Execution of Experiment:

    • Using the optimal power and time parameters determined during calibration, perform the definitive experiment on a new set of samples.

  • Control Experiments (Critical for Trustworthiness):

    • Control A ('Light Only'): Expose the sample to the same UV light dose without the MNB-caged compound present. No response should be observed. This rules out light-induced artifacts.

    • Control B ('Compound Only'): Apply the MNB-caged compound to the sample without UV illumination. The compound should be biologically inert.[12] This confirms the "caged" molecule is not "leaky" or active on its own.

Troubleshooting and Best Practices

  • Phototoxicity: If cell health declines, reduce the light power and increase the exposure time, or use a longer wavelength (e.g., 405 nm) if the MNB derivative's spectrum allows.[18] Minimizing the illuminated area also reduces overall cell stress.

  • Incomplete Uncaging: This may be due to insufficient light dose or the "inner filter" effect, where high concentrations of the caged compound absorb the light before it reaches the focal plane.[18] Try increasing the light power or using a lower concentration of the caged compound.

  • Safety: UV light is hazardous to eyes and skin. Never look directly into the light path. Use appropriate enclosures and wear UV-blocking safety glasses. Ensure the microscope's light path is properly shielded.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Ram-Mohan, S., & Jayaraman, V. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences, 18(8), 1993-1999. [Link]

  • Canepari, M., et al. (2001). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology, 16(2), 83-88. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6033-6045. [Link]

  • Kalyanaraman, C., & flanking, W. B. (2012). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 16(5-6), 507-516. [Link]

  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 179(1), 47-58. [Link]

  • Givens, R. S., & Rubina, M. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(12), 6404-6453. [Link]

  • Lee, H.-M., et al. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology, 4(6), 409-427. [Link]

  • Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 49. [Link]

  • Zito, K., & Dell'Acqua, M. L. (2016). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 145-160). Humana Press. [Link]

  • Fournier, L., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry, 12(23), 6033-45. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Gsponer, J., et al. (2018). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 17(12), 1877-1884. [Link]

  • Poher, V., et al. (2008). Micro-LED arrays: A tool for two-dimensional neuron stimulation. Journal of Neuroscience Methods, 175(1), 1-5. [Link]

  • Bruker. (n.d.). Neurotransmitter Uncaging. Bruker Corporation. [Link]

  • Ellis-Davies, G. C. R. (2011). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 51(2), 169-177. [Link]

  • Yagishita, N., et al. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 175(2-3), 139-147. [Link]

  • Dunkin, I. R., et al. (2000). The Photochemistry of o-Nitrotoluene: A Study by Matrix Isolation Infrared and Transient Raman Spectroscopy and by Quantum Chemical Calculations. Journal of the American Chemical Society, 122(3), 545-552. [Link]

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Applications in Solid-Phase Peptide Synthesis: A Comprehensive Guide for Researchers

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Methoxy-4-nitrobenzyl alcohol. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Core Synthesis Protocol: Reductive Conversion of 2-Methoxy-4-nitrobenzaldehyde

The most reliable and high-yield pathway to this compound is the chemoselective reduction of its parent aldehyde, 2-Methoxy-4-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity in reducing aldehydes and ketones without affecting more resistant functional groups like nitro moieties.[1][2][3][4]

Experimental Protocol: High-Yield Synthesis
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-nitrobenzaldehyde (5.0 g, 27.6 mmol).

    • Add 100 mL of methanol (MeOH) and stir at room temperature until the aldehyde is fully dissolved.

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Reduction Step:

    • In a separate beaker, dissolve sodium borohydride (NaBH₄) (0.52 g, 13.8 mmol, 0.5 equivalents) in 20 mL of cold water. Note: While NaBH₄ can be added directly as a solid, dissolving it first allows for better control of the addition rate and reaction exotherm.

    • Add the NaBH₄ solution dropwise to the stirred aldehyde solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of Hexane:Ethyl Acetate. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates completion.

    • Once complete, cool the flask back to 0-5 °C and slowly quench the reaction by adding 2M Hydrochloric Acid (HCl) dropwise until the pH is ~6-7. This neutralizes excess NaBH₄ and hydrolyzes borate esters. Vigorous gas evolution (H₂) will be observed.

  • Workup & Isolation:

    • Reduce the volume of the reaction mixture by approximately 70% using a rotary evaporator.

    • Add 100 mL of deionized water to the concentrated mixture. The product, this compound, should precipitate as a pale yellow solid.

    • Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 25 mL).

  • Purification:

    • Dry the crude product under vacuum.

    • For high purity, recrystallize the solid from a minimal amount of hot ethanol or an ethanol/water mixture.[5]

    • Expected Yield: >90%.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis. The following diagram provides a logical workflow for diagnosing problems.

Troubleshooting_Workflow problem problem category category cause cause solution solution start Low or Impure Product Yield cat1 Incomplete Reaction (TLC shows starting material) start->cat1 cat2 Significant Side Products (New spots on TLC) start->cat2 cat3 Poor Recovery After Workup start->cat3 cause1a Degraded NaBH₄ cat1->cause1a cause1b Insufficient NaBH₄ cat1->cause1b cause1c Low Temperature cat1->cause1c sol1a Use fresh NaBH₄ cause1a->sol1a sol1b Increase to 0.75 eq. cause1b->sol1b sol1c Stir at RT post-addition cause1c->sol1c cause2a Cannizzaro Reaction cat2->cause2a cause2b Over-reduction cat2->cause2b sol2a Ensure neutral quench; avoid strong base cause2a->sol2a sol2b Avoid harsh reductants (e.g., LiAlH₄) cause2b->sol2b cause3a Product lost in filtrate cat3->cause3a cause3b Incomplete Precipitation cat3->cause3b sol3a Extract aqueous layer with EtOAc cause3a->sol3a sol3b Chill longer; add minimal water cause3b->sol3b

Caption: Troubleshooting workflow for this compound synthesis.

Q1: My yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What went wrong?

A1: This is a classic sign of an incomplete reaction, which can stem from several factors related to your reducing agent and reaction conditions.

  • Cause - Reagent Quality: Sodium borohydride is susceptible to hydrolysis upon exposure to atmospheric moisture. If you are using an old or improperly stored bottle of NaBH₄, its reducing power may be significantly diminished.

    • Solution: Always use freshly opened or properly stored NaBH₄. As a diagnostic, you can test its activity by adding a small amount to water; vigorous hydrogen evolution should be observed.

  • Cause - Stoichiometry: The theoretical stoichiometry is 0.25 equivalents of NaBH₄ per equivalent of aldehyde, as each borohydride ion can deliver four hydride ions (H⁻).[6] Our protocol recommends 0.5 equivalents to provide a moderate excess and account for any slight degradation or reaction with the solvent. If your starting material is not pure or your NaBH₄ is slightly degraded, this may be insufficient.

    • Solution: If an incomplete reaction is confirmed, consider increasing the NaBH₄ stoichiometry to 0.75 equivalents in your next attempt.

  • Cause - Temperature: While the initial addition is performed at 0 °C to control the exotherm, the reaction rate slows considerably at this temperature.

    • Solution: Ensure you allow the reaction to warm to room temperature and stir for at least 1-2 hours after the NaBH₄ addition is complete. This provides the necessary thermal energy to drive the reaction to completion.

Q2: I see a new, very polar spot on my TLC plate that is not the starting material or the desired alcohol. What could this be?

A2: The appearance of a highly polar byproduct often points to an unintended side reaction.

  • Cause - Cannizzaro Reaction: 2-Methoxy-4-nitrobenzaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under strongly basic conditions. In this disproportionation reaction, two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid (2-Methoxy-4-nitrobenzoic acid) and one molecule of the alcohol (your desired product). This can occur if your NaBH₄ has significantly decomposed to sodium hydroxide or if the workup is performed under basic conditions.

    • Solution: Ensure your NaBH₄ is of good quality. During the workup, perform a careful and slightly acidic quench (pH 6-7) with an acid like 2M HCl to neutralize any basic species before product isolation.

  • Cause - Impurities in Starting Material: If the starting aldehyde was prepared by oxidation of the alcohol, any residual oxidizing agents could react with the newly formed product.

    • Solution: Verify the purity of your 2-Methoxy-4-nitrobenzaldehyde starting material by melting point (should be 120-124 °C) or NMR spectroscopy before starting the reduction.[7]

Q3: The reaction went to completion, but I recovered very little solid product after the workup. Where did my product go?

A3: This issue points to problems during the isolation and purification steps, likely due to the product's solubility.

  • Cause - Product Solubility: this compound has some solubility in water, especially if residual methanol is present, forming an ethanol/water mixture. If you add too much water during precipitation or fail to chill the mixture adequately, a significant amount of product can remain dissolved in the filtrate.

    • Solution: Use the minimum amount of water necessary to precipitate the product. Ensure the mixture is thoroughly chilled (0-5 °C) for at least 30 minutes before filtration. If you suspect significant loss, the aqueous filtrate can be extracted with a solvent like ethyl acetate (EtOAc) to recover the dissolved product.

Frequently Asked Questions (FAQs)

Q1: Why is Sodium Borohydride (NaBH₄) preferred over a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A1: The choice is based on chemoselectivity . LiAlH₄ is a much more powerful reducing agent and will readily reduce both the aldehyde and the nitro group, leading to the formation of 2-Methoxy-4-aminobenzyl alcohol.[3] NaBH₄ is milder and highly selective for aldehydes and ketones, leaving the nitro group intact, which is critical for this specific synthesis.[2][4][6]

Q2: Can I use catalytic hydrogenation for this reduction?

A2: Catalytic hydrogenation (e.g., H₂ gas with a Palladium or Platinum catalyst) is generally not recommended if the goal is to preserve the nitro group. Standard hydrogenation conditions will typically reduce the nitro group to an amine, often faster than it reduces the aldehyde. While some specialized catalysts offer selectivity, NaBH₄ provides a more straightforward and reliable method.

Q3: How critical is the choice of solvent? Can I use something other than methanol?

A3: The solvent plays a key role. Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions. They readily dissolve the starting aldehyde and the NaBH₄, and they also serve as the proton source to protonate the intermediate alkoxide anion, forming the final alcohol product.[3][8] While other polar aprotic solvents could be used, the reaction would then require a separate acidic workup step to provide the proton. Methanol and ethanol offer the most efficient and direct route.

Data Summary: Impact of Key Parameters on Synthesis

ParameterRecommended RangeImpact on Low EndImpact on High EndRationale & Citation
NaBH₄ Stoichiometry 0.5 - 0.75 eq.Incomplete reaction, low yield.Waste of reagent, more vigorous quench.Provides a slight excess to ensure full conversion, accounting for potential reagent degradation.[6]
Temperature 0 °C (addition), then RTVery slow reaction rate.Risk of side reactions, reduced selectivity.Low temperature controls the initial exotherm, while room temperature ensures the reaction proceeds to completion.[3]
Solvent Methanol or Ethanol--Protic solvent solubilizes reagents and provides the proton source for the final product.[4][8]
Reaction Time 1 - 2 hoursIncomplete reaction.No significant benefit, potential for slow side reactions.Sufficient time for the reaction to complete at room temperature after the initial controlled addition.
Quench pH 6 - 7Incomplete hydrolysis of borate esters.Risk of acid-catalyzed side reactions.Neutralizes excess hydride and safely decomposes borate complexes without introducing harsh conditions.

References

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Available at: [Link]

  • Studylib. "Carbonyl Reduction: NaBH4, Mechanism & Procedure". Available at: [Link]

  • Chemguide. "reduction of carbonyl compounds using sodium tetrahydridoborate". Available at: [Link]

  • Leah4sci. "Sodium Borohydride NaBH4 Reduction Reaction Mechanism". YouTube. Available at: [Link]

  • ResearchGate. "(a) Catalytic hydrogenation‐cyclization of 2‐nitrobenzaldehyde over...". Available at: [Link]

  • eCampusOntario Pressbooks. "3.4.1 – Sodium Borohydride Reduction of Carbonyls". Available at: [Link]

  • ResearchGate. "Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table". Available at: [Link]

  • Organic Syntheses. "p-NITROBENZYL ALCOHOL". Available at: [Link]

  • ResearchGate. "Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b)...". Available at: [Link]

  • ResearchGate. "Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst | Request PDF". Available at: [Link]

  • PubChem. "4-Methoxy-2-nitrobenzaldehyde". Available at: [Link]

  • NIH National Center for Biotechnology Information. "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis". Available at: [Link]

  • Indian Academy of Sciences. "Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl". Available at: [Link]

  • NCERT. "Aldehydes, Ketones and Carboxylic Acids". Available at: [Link]

  • ACS Publications. "o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science". Available at: [Link]

  • ACS Publications. "2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy". Available at: [Link]

  • ResearchGate. "Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.". Available at: [Link]

  • Google Patents. "CN113024360A - Synthesis method of m-methoxy benzyl alcohol".
  • PubChemLite. "4-methoxy-2-nitrobenzyl alcohol (C8H9NO4)". Available at: [Link]

  • ResearchGate. "Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water | Request PDF". Available at: [Link]

  • ResearchGate. "Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol". Available at: [Link]

  • ResearchGate. "The reaction of 4-nitrobenzyl alcohol with TosMIC". Available at: [Link]

  • Scholarly Commons. "Synthesis and reactions of p-Nitrobenzyl 4,6-0-benzylidene-2,3-di-0-methoxymethyl-ฮฒ-D-glucopyranoside". Available at: [Link]

Sources

Technical Support Center: Photolysis of 2-Methoxy-4-nitrobenzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxy-4-nitrobenzyl (MNB) ethers and related photolabile protecting groups (PPGs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of MNB photolysis, with a focus on identifying and mitigating common side reactions.

Introduction

The 2-methoxy-4-nitrobenzyl ether is a valuable tool in chemistry and biology, allowing for the light-induced release of alcohols and phenols with spatial and temporal control.[1][2] The underlying mechanism involves an intramolecular redox reaction where the nitro group is reduced to a nitroso group, and the benzylic carbon is oxidized, leading to the cleavage of the ether linkage.[2][3] While effective, this process is not always perfectly efficient and can be accompanied by side reactions that lower the yield of the desired product and complicate downstream applications.

This guide is designed to provide you with the expertise and practical insights needed to anticipate, diagnose, and resolve these issues.

Section 1: Troubleshooting Common Side Reactions

This section addresses specific problems you may encounter during the photolysis of MNB ethers. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

FAQ 1: My reaction mixture is turning a different color (e.g., yellow or brown), and the yield of my deprotected alcohol is low. What's happening?

Answer:

This is a classic sign of side product formation, most notably the accumulation of the primary byproduct, 2-methoxy-4-nitrosobenzaldehyde.[1][3][4] This nitroso compound is highly colored and has a strong absorbance in the UV-Vis spectrum, which can interfere with the photolysis of the starting material by acting as an "inner filter."

Causality and Mechanism:

The desired photolysis pathway proceeds through an excited state, leading to an aci-nitro intermediate.[3][5] This intermediate then rearranges to release the protected alcohol and form 2-methoxy-4-nitrosobenzaldehyde. However, this nitroso byproduct can undergo further photochemical reactions, leading to a complex mixture of secondary products and the observed color change.

Troubleshooting Protocol:

  • Optimize Irradiation Wavelength and Time:

    • Rationale: Over-irradiation can lead to the secondary photolysis of the nitroso byproduct.

    • Action: Determine the optimal irradiation time by performing a time-course study and analyzing aliquots by HPLC or TLC. Use a light source with a narrow wavelength band centered around the absorbance maximum of your MNB ether (typically 350-365 nm) to minimize excitation of the byproduct.[2] Electron-donating substituents, like the methoxy group, can red-shift the absorbance, allowing for cleavage at wavelengths up to 420 nm.[5]

  • Employ a Scavenger for the Nitroso Byproduct:

    • Rationale: Trapping the nitrosoaldehyde as it forms can prevent its accumulation and subsequent side reactions.

    • Action: While specific scavengers for nitrosoarenes in this context are not extensively documented in the provided results, the use of mild dienophiles or compounds with activated methylene groups could be explored. The general principle of using scavengers for reactive intermediates is well-established.[6][7] For instance, ascorbic acid and its derivatives are known nitrite scavengers and can inhibit N-nitrosation reactions, showcasing a precedent for scavenging reactive nitrogen species.[7]

  • Solvent and pH Considerations:

    • Rationale: The stability of intermediates and the overall reaction pathway can be highly dependent on the solvent and pH.[8][9]

    • Action: For aqueous solutions, ensure the pH is buffered appropriately. The decay of the aci-nitro intermediate can be pH-dependent.[3][9] In some cases, the presence of buffers can intercept the primary aci-nitro intermediates, potentially slowing the release of the desired alcohol.[9] For organic solvents, ensure they are degassed and free of peroxides, as photooxygenation can be a competing pathway.[8]

FAQ 2: I'm observing the formation of an unexpected aldehyde/ketone that is not the nitrosobenzaldehyde. Where is it coming from?

Answer:

You may be observing products from photooxygenation, especially if the reaction is not performed under an inert atmosphere. This side reaction involves the interaction of the photogenerated intermediates with molecular oxygen.

Causality and Mechanism:

The proposed mechanism for photooxygenation involves the formation of a nitrobenzyl carbanion intermediate, which can react with ground-state oxygen (³O₂) to form a hydroperoxide. This hydroperoxide is often unstable and can decompose to yield an aldehyde (like m-nitrobenzaldehyde in some systems) and hydrogen peroxide.[8]

Troubleshooting Protocol:

  • Deoxygenate Your Solvent:

    • Rationale: Removing molecular oxygen is the most direct way to prevent photooxygenation.

    • Action: Before irradiation, thoroughly degas your solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas over the reaction mixture throughout the experiment.

  • Consider an Oxygen Scavenger:

    • Rationale: For systems where deoxygenation is difficult, an in-situ oxygen scavenger can be added.

    • Action: While not explicitly detailed for this specific photolysis, systems containing materials like benzophenone derivatives are known to act as photoinitiators in oxygen-scavenging compositions.[10] The addition of a small amount of a sacrificial, easily oxidizable compound could also be beneficial.

Experimental Workflow: Minimizing Side Reactions

G cluster_prep Pre-Irradiation Setup cluster_irrad Irradiation cluster_workup Post-Irradiation start Prepare Reaction Mixture degas Degas Solvent (Ar or N₂ sparge, 30 min) start->degas atmosphere Maintain Inert Atmosphere degas->atmosphere irradiate Irradiate at Optimal Wavelength (e.g., 365 nm) atmosphere->irradiate monitor Monitor Reaction Progress (TLC, HPLC) irradiate->monitor monitor->irradiate Continue if incomplete stop Stop Irradiation at Optimum monitor->stop Reaction complete workup Standard Workup & Purification stop->workup analyze Analyze Products & Byproducts workup->analyze caption Workflow for clean photolysis.

Caption: A generalized workflow for minimizing side reactions during photolysis.

Section 2: Understanding Reaction Parameters

The efficiency and cleanliness of your photolysis reaction are governed by several key parameters. Understanding their influence is crucial for successful troubleshooting.

The Role of Substituents

The electronic nature of substituents on the aromatic ring and the nature of the leaving group can significantly impact the reaction kinetics and quantum yield.

ParameterEffect on PhotolysisRationale
Electron-donating groups (e.g., -OCH₃) on the ring Generally increase the rate of cleavage and red-shift the absorption wavelength.[5]These groups increase the electron density of the aromatic ring, which can facilitate the initial photochemical steps.[11]
Electron-withdrawing leaving groups Can accelerate the reaction kinetics.A more electron-withdrawing ester group can weaken the benzylic C-H bond, facilitating the rate-limiting hydrogen abstraction step.[11]
Bulky substituents at the benzylic position Can enhance the rate of cleavage.A methyl group at the benzylic position has been shown to increase cleavage kinetics significantly.[2]
Reaction Mechanism Overview

The photolysis of o-nitrobenzyl ethers is a well-studied process, but the mechanism is complex and involves several transient species.

G MNB MNB Ether (Ground State) MNB_excited Excited State MNB->MNB_excited AciNitro aci-Nitro Intermediate MNB_excited->AciNitro Intramolecular H-atom transfer CyclicIntermediate Cyclic Intermediate (Dihydrobenzisoxazolol) AciNitro->CyclicIntermediate SideProducts Side Products (e.g., from photooxygenation) AciNitro->SideProducts O₂ Hemiacetal Hemiacetal Intermediate CyclicIntermediate->Hemiacetal Products Released Alcohol + 2-Methoxy-4-nitrosobenzaldehyde Hemiacetal->Products Rate-limiting at low pH caption Simplified photolysis pathway of MNB ethers.

Caption: Key intermediates in the photolysis of 2-methoxy-4-nitrobenzyl ethers.

Recent studies have identified several intermediates, including the primary aci-nitro transient, a cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivative, and a 2-nitrosobenzyl hemiacetal.[3][9] The decomposition of the hemiacetal can be the rate-limiting step for the release of the alcohol, particularly at neutral or acidic pH.[9]

Section 3: Proactive Measures and Best Practices

To ensure reproducible and high-yield photolysis reactions, consider the following best practices:

  • Characterize Your Light Source: Know the spectral output and intensity of your lamp. This is critical for reproducibility.

  • Use High-Purity Reagents: Impurities in your starting material or solvent can act as quenchers or participate in side reactions.

  • Maintain Constant Temperature: Photochemical reactions can be temperature-sensitive. Use a cooling bath to maintain a constant temperature during irradiation.

  • Dilution: Performing the reaction at a lower concentration can sometimes minimize bimolecular side reactions and reduce the inner filter effect from byproducts.

By understanding the potential side reactions and carefully controlling the experimental parameters, you can significantly improve the outcome of your photolysis experiments involving 2-methoxy-4-nitrobenzyl ethers.

References

  • Babbage, C. J., et al. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1783.
  • Klán, P., et al. (2013). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Givens, R. S., & Klán, P. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 1-105.
  • Fink, A. L., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 6(5), 3745–3753.
  • Lagercrantz, C. (1969). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. Acta Chemica Scandinavica, 23, 524-534.
  • Hellrung, B., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595.
  • Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4006-4010.
  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(21), 5538-5547.
  • Lee, S., et al. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.
  • Sotor, M., et al. (2022).
  • Hellrung, B., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935.
  • Amato, N. J., & Luk, H. L. (2021).

Sources

Technical Support Center: Optimizing Cleavage of 2-Methoxy-4-nitrobenzyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Welcome to the technical support center for the optimization of cleavage conditions for 2-Methoxy-4-nitrobenzyl (MNB) esters. This guide is designed for researchers, scientists, and drug development professionals who utilize MNB as a photolabile protecting group. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and reliability of your photocleavage reactions.

I. Understanding the Photochemistry: The "Why" Behind the Protocol

The 2-Methoxy-4-nitrobenzyl moiety is a member of the o-nitrobenzyl (oNB) class of photolabile protecting groups.[1][2] Upon irradiation with UV light, typically in the 300-365 nm range, the ester undergoes an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[2] This initiates a cascade of rearrangements, ultimately leading to the cleavage of the ester bond and the release of the carboxylic acid and a 2-methoxy-4-nitrosobenzaldehyde byproduct.[2] The methoxy group at the 2-position serves to red-shift the absorption maximum and can increase the rate of cleavage compared to unsubstituted o-nitrobenzyl esters.[3]

Key Photochemical & Photophysical Properties

Understanding the following parameters is crucial for optimizing the photocleavage reaction:

PropertyTypical Value RangeSignificance for Optimization
Absorption Maximum (λmax) 340-360 nmDictates the optimal wavelength of the light source for efficient excitation.
Molar Extinction Coefficient (ε) 3,000-6,000 M⁻¹cm⁻¹A higher value means more efficient light absorption at a given concentration.
Quantum Yield of Uncaging (Φu) 0.01 - 0.1Represents the efficiency of converting an absorbed photon into a cleavage event. This value is highly dependent on the substrate and reaction conditions.

Note: The exact values for λmax, ε, and Φu can vary depending on the specific ester and the solvent system used.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cleavage of MNB esters in a question-and-answer format.

Frequently Asked Questions

Q1: My cleavage reaction is incomplete or very slow. What are the likely causes?

A1: Incomplete cleavage is a frequent issue with several potential root causes:

  • Insufficient Photon Dose: The total number of photons delivered to the sample may be too low. This can be due to a low-intensity light source, a short irradiation time, or a high concentration of the MNB ester which can lead to inner filter effects.[3]

  • Incorrect Wavelength: Ensure your light source's emission spectrum overlaps significantly with the absorption maximum of your MNB ester. While the peak is around 350 nm, a broader spectrum UV lamp (e.g., 365 nm) is often effective.

  • Solvent Issues: The choice of solvent can influence the reaction rate. Protic solvents are generally preferred. Ensure your substrate is fully dissolved.

  • Presence of Quenchers: Certain substances in your reaction mixture can quench the excited state of the MNB chromophore, preventing the photocleavage reaction.

Q2: I am observing side products in my reaction mixture. What are they and how can I minimize them?

A2: A primary side product is the 2-methoxy-4-nitrosobenzaldehyde. This species can sometimes react further, potentially leading to the formation of azoxy compounds upon prolonged irradiation.[2] To minimize side products:

  • Optimize Irradiation Time: Use the minimum irradiation time necessary for complete cleavage. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to avoid over-exposure.

  • Consider Scavengers: In some cases, the addition of a mild reducing agent or a radical scavenger can help to "clean up" reactive intermediates.[4][5] However, this should be approached with caution as it may interfere with the primary photochemistry.

Q3: Can I perform the cleavage in an aqueous buffer? What is the optimal pH?

A3: Yes, cleavage can be performed in aqueous buffers, which is often necessary for biological applications. The rate of the thermal reactions following the initial photochemical step can be pH-dependent.[6] While the initial photocleavage is not strongly pH-dependent in the range of 4-8, it is advisable to maintain a pH between 7 and 7.5 for most applications to ensure the stability of the released carboxylic acid and to mimic physiological conditions.

Q4: How does temperature affect the cleavage reaction?

A4: The initial photochemical step is largely temperature-independent. However, the subsequent thermal rearrangement steps that lead to product release can have some temperature dependence. For most applications, performing the reaction at room temperature is sufficient. If you are experiencing slow release of the final product after irradiation, gentle warming (e.g., to 30-37°C) might be beneficial, but this should be evaluated on a case-by-case basis.

Troubleshooting Flowchart

troubleshooting cluster_solutions Potential Solutions start Incomplete Cleavage check_light Check Light Source start->check_light Is the light source appropriate? check_conc Review Concentration start->check_conc Is the concentration too high? check_solvent Evaluate Solvent System start->check_solvent Is the solvent optimal? check_purity Assess Sample Purity start->check_purity Are there potential quenchers? wavelength Verify Wavelength (350-365 nm) check_light->wavelength intensity Increase Intensity/Time check_light->intensity dilute dilute check_conc->dilute Dilute Sample change_solvent change_solvent check_solvent->change_solvent Switch to Protic/More Polar Solvent purify purify check_purity->purify Purify Starting Material

Caption: Troubleshooting workflow for incomplete cleavage.

III. Experimental Protocols

Protocol 1: General Procedure for Photocleavage of MNB Esters

This protocol provides a starting point for the photolytic cleavage of 2-Methoxy-4-nitrobenzyl esters. Optimization of irradiation time and concentration is recommended for each new substrate.

  • Sample Preparation:

    • Dissolve the MNB-protected compound in a suitable solvent (e.g., methanol, acetonitrile, or an aqueous buffer) to a final concentration of 0.1-1.0 mM. The use of lower concentrations can lead to faster photochemical decomposition.[3][7]

    • Transfer the solution to a UV-transparent reaction vessel (e.g., a quartz cuvette or vial).

  • Irradiation:

    • Place the reaction vessel in a photolysis reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a filter to isolate the 365 nm line, or a UV LED array centered at 365 nm).

    • Irradiate the sample with continuous stirring.

  • Reaction Monitoring:

    • At regular intervals, withdraw an aliquot of the reaction mixture and analyze by a suitable method (e.g., TLC, HPLC, or LC-MS) to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by standard chromatographic techniques (e.g., flash chromatography or preparative HPLC) to remove the 2-methoxy-4-nitrosobenzaldehyde byproduct.

Protocol 2: Small-Scale Analytical Cleavage for Reaction Optimization

This protocol is useful for quickly determining the optimal irradiation time for a given substrate.

  • Prepare a stock solution of the MNB ester (e.g., 10 mM in acetonitrile).

  • In a series of UV-transparent vials, prepare dilutions of the stock solution to the desired final concentration (e.g., 0.5 mM) in the chosen reaction solvent.

  • Irradiate each vial for a different amount of time (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • After irradiation, analyze each sample by HPLC or LC-MS to determine the percentage of cleavage.

  • Plot the percentage of cleavage versus irradiation time to determine the optimal duration for complete deprotection.

IV. Visualization of Concepts

Photocleavage Mechanism Workflow

mechanism MNB_ester MNB Ester (Ground State) Excited_state Excited State* MNB_ester->Excited_state UV Photon (hν) Aci_nitro Aci-nitro Intermediate Excited_state->Aci_nitro Intramolecular H-abstraction Cyclic_intermediate Cyclic Intermediate Aci_nitro->Cyclic_intermediate Rearrangement Products Cleaved Acid + Nitroso Aldehyde Cyclic_intermediate->Products Cleavage

Caption: Simplified workflow of the MNB ester photocleavage mechanism.

V. References

  • Scavenger (chemistry) - Wikipedia.

  • Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations - RSC Publishing.

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega.

  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.

  • Use of Selected Scavengers for the Determination of NF-TiO2 Reactive Oxygen Species during the Degradation of Microcystin-LR under Visible Light Irradiation - PMC - NIH.

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central.

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH.

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC - NIH.

  • Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - Chemical Communications (RSC Publishing).

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate.

  • Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates - ResearchGate.

  • Photolabile protecting group - Wikipedia.

  • Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - PubMed.

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC - NIH.

Sources

Technical Support Center: 2-Methoxy-4-nitrobenzyl (MNB) Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-4-nitrobenzyl (MNB) and related ortho-nitrobenzyl photolabile protecting groups (PPGs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during uncaging experiments. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Low Uncaging Efficiency

This section addresses specific problems related to inefficient photorelease of MNB-caged molecules.

Q1: My uncaging reaction is slow or incomplete. What are the primary factors I should investigate?

Low uncaging efficiency is a common issue that can typically be traced back to suboptimal irradiation conditions or the chemical environment. The overall efficiency of photorelease is a product of the PPG's ability to absorb light at a given wavelength (molar extinction coefficient, ε) and the probability that an absorbed photon will lead to cleavage (quantum yield, Φ).[1][2] Let's break down the key areas to troubleshoot.

1. Light Source & Irradiation Parameters:

  • Wavelength: The MNB chromophore, like other o-nitrobenzyl derivatives, has a specific UV absorption profile. Effective uncaging requires matching the emission wavelength of your light source to the absorption maximum (λmax) of the MNB-caged compound. For MNB and its common variant, 4,5-Dimethoxy-2-nitrobenzyl (DMNB), this is typically in the 350-365 nm range.[3][4] Using wavelengths far from this peak will result in poor photon absorption and consequently, low efficiency. Electron-donating groups, such as methoxy groups, help to red-shift the absorbance, allowing for cleavage at wavelengths up to 420 nm in some derivatives.[5]

  • Power Density (Irradiance): The rate of uncaging is directly proportional to the light intensity. If the reaction is slow, the power at the sample may be too low. Factors like lamp age, fiber optic degradation, or an out-of-focus objective can significantly reduce power. It is crucial to measure the power density at the sample plane to ensure consistency.

  • Exposure Duration: Insufficient irradiation time will lead to incomplete uncaging. If you suspect low efficiency, a simple first step is to systematically increase the exposure duration and measure the corresponding increase in the released molecule's activity or concentration.

2. Chemical & Environmental Factors:

  • pH: The photolysis mechanism of nitrobenzyl-based PPGs can be pH-dependent.[6] While the initial photochemical step is pH-independent, subsequent ground-state transformations that release the substrate can be influenced by the local proton concentration. Ensure your buffer system is stable and consistent between experiments.

  • Solvent: The choice of solvent can influence the stability of intermediates and the overall quantum yield.[6] For biological experiments, ensure the MNB-caged compound is fully soluble in the aqueous buffer (e.g., PBS, Tris). Aggregation can severely reduce the effective concentration and uncaging efficiency.

  • Presence of Quenchers: Other molecules in your solution could be absorbing light at the same wavelength or quenching the excited state of the MNB chromophore, thus reducing the energy available for the uncaging reaction. Review all components in your media for potential spectral overlap.

Q2: How can I systematically optimize the irradiation conditions for my specific MNB compound?

A systematic optimization experiment is the most reliable way to determine the ideal light dose for your setup. The goal is to find the minimum energy required to achieve the desired level of uncaging, which helps to minimize potential photodamage.

  • Prepare a Concentration Series: Prepare several aliquots of your MNB-caged compound at the final experimental concentration.

  • Establish a Baseline: Measure the background signal/activity of an aliquot that receives no light exposure (0 ms).

  • Vary Exposure Time: Irradiate each subsequent aliquot with a fixed light power, systematically increasing the duration (e.g., 10 ms, 25 ms, 50 ms, 100 ms, 200 ms, 500 ms).

  • Assay for Released Product: After each irradiation, quantify the amount of released substrate using an appropriate method (e.g., functional assay, HPLC, fluorescence).

  • Plot Dose-Response Curve: Plot the measured response as a function of exposure time. The resulting curve should plateau, indicating the point of maximum or complete uncaging. Select an exposure time on the rising portion of this curve that provides a reliable and reproducible effect.

  • Vary Power (Optional): If your light source allows, repeat the experiment at a different power setting. This will help you understand the trade-off between intensity and duration.

Q3: I'm observing photodamage to my cells or sample, especially with UV light. How can I mitigate this?

Phototoxicity is a critical concern, particularly in live-cell imaging, as high-energy UV light can damage cellular components.[7]

  • Use the Longest Effective Wavelength: While the peak absorption for MNB is around 365 nm, its absorption band extends to longer wavelengths.[5] Try using a light source closer to 405 nm. Although this may require a higher dose (increased time or power) due to lower absorption, it can significantly reduce the damaging effects of shorter UV wavelengths.

  • Minimize Light Dose: Based on your optimization experiment (Q2), use the lowest possible light dose (power × time) that elicits the desired biological response. Avoid unnecessarily long or intense exposures.

  • Consider Two-Photon (2P) Uncaging: This is the gold standard for reducing phototoxicity and improving spatial resolution in thick tissue.[8][9] 2P excitation uses two lower-energy (near-infrared, NIR) photons that are simultaneously absorbed to excite the chromophore.[10] For MNB derivatives, the 2P absorption maximum is typically around 720 nm .[11] This approach has three key advantages:

    • NIR light scatters less and penetrates deeper into tissue.[12]

    • Excitation is confined to the tiny focal volume, virtually eliminating out-of-focus photodamage.[13]

    • The lower energy of individual NIR photons is less damaging to biological tissue.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the properties and mechanisms of MNB photochemistry.

Q1: What is the photochemical mechanism of MNB uncaging?

The uncaging of ortho-nitrobenzyl compounds proceeds through a well-established intramolecular rearrangement.

  • Photoexcitation: Upon absorption of a photon, the MNB group is promoted to an excited singlet state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a short-lived aci-nitro intermediate.[5]

  • Rearrangement & Release: This intermediate undergoes a rapid intramolecular cyclization and rearrangement.

  • Product Formation: The caged molecule is released, and the MNB group is converted into a 2-methoxy-4-nitrosobenzaldehyde byproduct.[14]

The overall process is illustrated below.

Caption: The photochemical release mechanism of MNB-caged compounds.

Q2: What is the quantum yield of MNB and how does it compare to other common PPGs?

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It represents the fraction of absorbed photons that result in the desired chemical transformation. For most o-nitrobenzyl derivatives, including MNB, the quantum yields are relatively low, often falling in the range of 0.01 to 0.1 (or 1-10%).[15]

A low quantum yield means that many photon absorption events do not lead to uncaging, with the energy being dissipated through other pathways like heat or fluorescence. This necessitates the use of higher light intensities or longer exposure times compared to PPGs with higher quantum yields.[16]

Table 1: Comparison of Common Photolabile Protecting Groups

Protecting Group Typical λmax (nm) Typical Quantum Yield (Φ) Key Features
MNB / DMNB 350 - 365 ~0.01 - 0.1[15][17] Most widely used, well-characterized, suitable for 2P at ~720 nm.
Coumarin-based (e.g., DEAC450) 450 > 0.2[16] High quantum yield, absorbs visible light, good for 2P at ~900 nm.[18]

| Ruthenium-Bipyridine (RuBi) | 473 (Visible) | ~0.04 - 0.18 | High extinction coefficient, visible light uncaging.[13] |

Note: Quantum yields can be highly dependent on the caged substrate and solvent conditions.

Q3: What are the photolysis byproducts and are they toxic or interfering?

The primary byproduct of MNB uncaging is 2-methoxy-4-nitrosobenzaldehyde .[19] Like other nitrosoarenes, this compound can be reactive and potentially toxic, especially at high concentrations or after prolonged irradiation.[14] Furthermore, these byproducts can absorb light, sometimes in the same region as the caged compound or other fluorescent probes in the experiment, which can act as an "inner filter" effect, reducing light penetration and efficiency over time.[3]

For sensitive biological systems, it is always advisable to:

  • Use the minimum light dose necessary.

  • Ensure efficient perfusion to wash away byproducts.

  • Perform control experiments by irradiating the sample in the absence of the caged compound to test for light-only effects.

Troubleshooting Workflow

If you are experiencing low uncaging efficiency, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow cluster_light Light Source Check cluster_chem Chemical Environment Check start Low Uncaging Efficiency check_wavelength Is wavelength correct? (e.g., ~365 nm for 1P, ~720 nm for 2P) start->check_wavelength check_power Is power adequate at sample? check_wavelength->check_power Yes optimize_light Action: Perform light dose-response experiment (see Protocol) check_wavelength->optimize_light No check_duration Is exposure time sufficient? check_power->check_duration Yes check_power->optimize_light No check_duration->optimize_light No check_solubility Is compound fully dissolved? check_duration->check_solubility Yes success Problem Solved optimize_light->success check_ph Is buffer pH consistent? check_solubility->check_ph Yes prep_fresh Action: Prepare fresh solutions, check for precipitation check_solubility->prep_fresh No check_interference Any interfering substances? check_ph->check_interference Yes check_ph->prep_fresh No check_interference->prep_fresh Yes check_interference->success No prep_fresh->success

Caption: A step-by-step workflow for troubleshooting MNB uncaging issues.

References

  • Wikipedia. Photolabile protecting group. [Link]

  • Wieboldt, R., et al. (2021). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. PMC - PubMed Central. [Link]

  • Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]

  • Matsuzaki, M., et al. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. NIH. [Link]

  • Stein, I. S., et al. (2018). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]

  • van der Velden, J., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. PMC - NIH. [Link]

  • Ellis-Davies, G. C. R. (2011). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. [Link]

  • van der Velden, J., et al. (2022). A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. ResearchGate. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]

  • Gus-Krzeminski, K., et al. (2012). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. [Link]

  • Fournier, L., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]

  • Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers. [Link]

  • Longo, A., et al. (2013). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. PMC - PubMed Central. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. [Link]

  • Voelker, T., et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. PubMed. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. PMC - NIH. [Link]

  • Araya, R. (2019). Probing Single Synapses via the Photolytic Release of Neurotransmitters. PMC. [Link]

  • Trigo, F. F., et al. (2009). Two-photon uncaging of i 3-aminobutyric acid in intact brain tissue. ResearchGate. [Link]

  • Hieb, A. R., & Schmidt, J. J. (2020). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central. [Link]

  • Olson, J. P., & Ellis-Davies, G. C. R. (2017). Cloaked caged compounds - chemical probes for two-photon optoneurobiology. PMC - NIH. [Link]

  • Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. [Link]

  • Postupalenko, V., et al. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PMC - NIH. [Link]

  • Bruker. Neurotransmitter Uncaging. [Link]

  • PubChem. 2-Methoxy-4-nitrobenzaldehyde. [Link]

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Technical Support Center: Preventing Degradation of 2-Methoxy-4-nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to ensure the stability and integrity of your 2-Methoxy-4-nitrobenzyl (MNB) compounds during storage and handling. The MNB moiety is a cornerstone of photolabile protecting group chemistry, enabling spatiotemporal control over the release of active molecules.[1][2] However, its inherent photosensitivity demands meticulous storage and handling to prevent premature cleavage and degradation, which can compromise experimental outcomes.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of MNB compounds.

Q1: What are 2-Methoxy-4-nitrobenzyl (MNB) compounds and why are they so sensitive?

A1: 2-Methoxy-4-nitrobenzyl compounds are a class of molecules widely used as photolabile protecting groups (PPGs), often referred to as "photocages".[2] They are designed to be cleaved by exposure to light, typically in the UV-A range (around 365 nm), to release a protected functional group (e.g., alcohol, carboxylate, phosphate) with high spatial and temporal precision.[1][5][6]

Their sensitivity stems directly from this function. The nitrobenzyl chromophore is engineered to absorb photons efficiently, initiating a photochemical reaction that leads to cleavage.[3][7] This means that even ambient laboratory light or sunlight can trigger this process, leading to unintended degradation and the release of the "caged" molecule long before your experiment begins.[8] The methoxy substituent on the aromatic ring further enhances the kinetics of this photocleavage, making the compound even more reactive to light compared to unsubstituted nitrobenzyl groups.[9]

Q2: What are the primary environmental factors that cause degradation during storage?

A2: The degradation of MNB compounds is primarily driven by three factors:

  • Light Exposure: This is the most critical factor. Unintended exposure to UV and even visible light initiates the cleavage reaction, which is the primary degradation pathway.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of any underlying chemical degradation processes. For long-term stability, cold storage is essential.[4][8]

  • Oxidative and Hydrolytic Stress: The presence of atmospheric oxygen can lead to oxidative degradation of the benzylic position.[10][11] Furthermore, moisture can cause hydrolysis, particularly for MNB-protected esters or phosphates. Allowing a cold vial to warm to room temperature before opening is crucial to prevent atmospheric moisture from condensing inside.[8]

Q3: How can I tell if my MNB compound has degraded without running complex analytical tests?

A3: While analytical methods are definitive, some visual cues may suggest degradation. These include:

  • Color Change: A noticeable change in the color of the solid powder, often a yellowing or darkening.

  • Precipitation or Cloudiness: For solutions, the appearance of solid precipitates or a hazy, turbid appearance can indicate the formation of insoluble degradation byproducts.[4]

Important Caveat: Significant degradation can occur without any visible changes.[4] Relying solely on visual inspection is insufficient for ensuring the compound's integrity. Routine analytical verification is strongly recommended for critical applications.

Q4: I have a solid MNB-caged compound and a solution in DMSO. Do they need to be stored differently?

A4: Yes, storage conditions should be tailored for solids versus solutions. Solids are generally more stable than their dissolved counterparts. Solutions provide a medium where degradation reactions, such as hydrolysis and reactions with solvent impurities, can occur more readily.

ParameterSolid CompoundCompound in Solution (e.g., DMSO, DMF)
Temperature -20°C for long-term storage.[8]-20°C or -80°C for long-term storage.
Light Protection Mandatory. Store in an amber vial, wrapped in foil, inside a dark cabinet or freezer.[4]Mandatory. Use amber vials or foil-wrapped tubes. Minimize exposure during handling.
Atmosphere Tightly sealed vial. Purging with inert gas (Ar, N₂) after opening extends shelf life.[8]Tightly sealed vial with minimal headspace. Purge with inert gas before freezing.
Handling Allow the container to reach room temperature before opening to prevent moisture condensation.[8]Thaw completely and vortex gently before use. Prepare aliquots to avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to MNB compound stability.

Problem 1: My photocleavage ("uncaging") experiment has a very low yield or failed completely.

Potential Cause Troubleshooting Action & Explanation
Compound Degraded During Storage The most likely cause. The "caged" compound may have prematurely cleaved due to light exposure or other factors, leaving little to no active compound for the experiment. Action: Analyze the stored compound via HPLC-UV or LC-MS to assess its purity. Compare the chromatogram to a reference standard or the certificate of analysis.
Incorrect Wavelength or Light Intensity The MNB group has a specific absorption maximum (typically ~350-365 nm).[5] Using the wrong wavelength or insufficient light intensity will result in inefficient cleavage. Action: Verify your light source's emission spectrum and power output. Ensure it overlaps with the compound's absorbance peak.
Photoreaction Quenching Components in your experimental medium (e.g., other chromophores, scavengers) could be absorbing the light or quenching the excited state of the MNB chromophore. Action: Run a control experiment in a simple buffered solution to confirm the compound's photolability under ideal conditions.

Problem 2: I observed new, unexpected peaks in my sample's HPLC or LC-MS chromatogram.

Potential Cause Troubleshooting Action & Explanation
Photodegradation Unintended light exposure has led to the formation of the cleaved substrate and the 2-methoxy-4-nitrosobenzaldehyde byproduct.[5] Action: Check the molecular weights of the new peaks. They should correspond to the expected photoproducts. Immediately review and improve your light-protection protocols for storage and handling.
Oxidative Degradation The benzylic alcohol may have been oxidized to the corresponding aldehyde or carboxylic acid.[11][12] Action: Use mass spectrometry to identify the masses of the impurities, looking for additions of oxygen atoms and loss of hydrogen atoms. Store future batches under an inert atmosphere.[8]
Hydrolysis If your compound is an MNB-protected ester, carbamate, or phosphate, moisture may have cleaved the bond. Action: Ensure the compound is stored in a desiccated environment and that vials are warmed to room temperature before opening to prevent condensation.[8]
Section 3: Core Protocols & Methodologies

Adherence to validated protocols is critical for maintaining the integrity of your MNB compounds.

Protocol 1: Long-Term Storage of MNB Compounds
  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap. For extra protection, wrap the vial securely in aluminum foil.[4]

  • For Solid Compounds:

    • Weigh the required amount of solid into the prepared vial in a dimly lit room or under a safelight.

    • If the vial will be opened multiple times, purge the headspace with a gentle stream of dry argon or nitrogen before sealing.[8]

    • Place the sealed vial inside a labeled, opaque secondary container (e.g., a small box).

    • Store at -20°C or below.[8]

  • For Solutions:

    • Prepare the stock solution under low-light conditions.

    • Dispense the solution into single-use aliquots in amber or foil-wrapped cryovials. This minimizes the need for repeated freeze-thaw cycles.

    • Purge the headspace of each vial with inert gas before sealing.

    • Store aliquots at -20°C or -80°C.

Protocol 2: Basic Stability Assessment by HPLC-UV

This protocol allows for a quick assessment of compound purity and the detection of major degradation products.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typically effective.[9]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to the absorbance maximum of the MNB chromophore (e.g., 350 nm) and the expected released compound.[9]

  • Sample Preparation:

    • Under low-light conditions, prepare a ~1 mg/mL solution of your MNB compound in a suitable solvent (e.g., acetonitrile).

    • Dilute this stock solution to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run a suitable gradient (e.g., 5% to 95% B over 20 minutes).

    • Interpretation: A pure, undegraded sample should show one major peak. The appearance of earlier-eluting (more polar) or later-eluting peaks indicates the presence of impurities or degradation products. Calculate the peak area percentage to quantify purity.

Section 4: Visualizing Workflows and Degradation Pathways

Understanding the logical flow of troubleshooting and the chemical transformations involved is key to preventing issues.

Workflow: Investigating Compound Degradation

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Root Cause Analysis & Action start Problem Observed (e.g., Low Yield, New Peaks) check_storage Review Storage Conditions (Light, Temp, Age) start->check_storage check_handling Review Handling Procedures (Light, Thawing, Aliquoting) start->check_handling analyze_sample Analyze Stored Sample (HPLC, LC-MS) check_storage->analyze_sample check_handling->analyze_sample degraded Compound is Degraded analyze_sample->degraded Purity < 95% or Degradants Present pure Compound is Pure analyze_sample->pure Purity > 95% discard Discard Compound Implement Corrective Actions degraded->discard investigate_exp Investigate Experimental Parameters (Wavelength, Reagents) pure->investigate_exp

Caption: Decision tree for troubleshooting MNB compound stability issues.

Primary Degradation Pathway: Photodegradation

The intended, and most common unintended, degradation pathway is photocleavage. Upon absorbing a photon, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond and release of the protected molecule.

G cluster_products Degradation Products MNB_Caged 2-Methoxy-4-nitrobenzyl Protected Compound (R-O-MNB) Excited_State Excited State Intermediate Photon Photon (hν) ~365 nm Photon->Excited_State Absorption Cleavage Cleavage Event Excited_State->Cleavage Rearrangement Released_Molecule Released Active Molecule (R-OH) Cleavage->Released_Molecule Byproduct 2-Methoxy-4-nitrosobenzaldehyde Cleavage->Byproduct

Caption: Simplified photodegradation pathway of an MNB-protected compound.

References
  • ATSDR (Agency for Toxic Substances and Disease Registry). (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Bako, S., et al. (2022). Photoremovable Protecting Groups. MDPI. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Singh, B. N., et al. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. Retrieved from [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. PubMed. Retrieved from [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Royal Society of Chemistry. Retrieved from [Link]

  • Wang, D., et al. (2024). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. ResearchGate. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of nitroaromatic compounds. Retrieved from [Link]

  • Lee, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Retrieved from [Link]

  • Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Electronic Supporting Information Mechanistic Insights Into 4-Nitrophenol Degradation and Benzyl alcohol Oxidation Pathways Over. Retrieved from [Link]

  • Wang, Y., et al. (2020). Photo- and pH-responsive drug delivery nanocomposite based on o-nitrobenzyl functionalized upconversion nanoparticles. Pre-published manuscript. Retrieved from [Link]

  • Kumar, V., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. Retrieved from [Link]

  • Augugliaro, V., et al. (2009). Kinetics of 4-Methoxybenzyl Alcohol Oxidation in Aqueous Solution in a Fixed Bed Photocatalytic Reactor. ACS Publications. Retrieved from [Link]

  • Srikrishna, A., et al. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. American Chemical Society. Retrieved from [Link]

  • S. K. P, B., et al. (2018). Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Royal Society of Chemistry. Retrieved from [Link]

  • Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Omura, S., et al. (2022). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. J-Stage. Retrieved from [Link]

  • Green, R. A., et al. (2022). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ResearchGate. Retrieved from [Link]

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Technical Support Center: Challenges in Scaling Up 2-Methoxy-4-nitrobenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-nitrobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals who are working with or scaling up the synthesis of this critical photolabile protecting group (PPG), often referred to as a "caged" compound.[1][2] As a key reagent in optochemical biology, its efficient and pure synthesis is paramount for controlling the release of bioactive molecules with spatiotemporal precision.[1][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and practical experience.

Section 1: Synthesis Overview & Core Protocol

The most direct and widely adopted method for synthesizing this compound is the selective reduction of its corresponding aldehyde, 2-Methoxy-4-nitrobenzaldehyde. This pathway is favored due to the commercial availability of the starting material and the high selectivity achievable with common reducing agents.

The core challenge lies in reducing the aldehyde functionality without affecting the sensitive nitro group on the aromatic ring. The electron-withdrawing nature of the nitro group makes the aldehyde highly electrophilic and reactive.[4]

Primary Synthetic Pathway

The reduction is typically accomplished using a mild hydride donor, such as sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol.

Caption: Selective reduction of 2-Methoxy-4-nitrobenzaldehyde.

Standard Laboratory Protocol (5g Scale)

This protocol is a self-validating system designed for high yield and purity at a laboratory scale.

Materials:

  • 2-Methoxy-4-nitrobenzaldehyde (5.0 g, 27.6 mmol)

  • Methanol (MeOH), anhydrous (100 mL)

  • Sodium borohydride (NaBH₄) (1.15 g, 30.4 mmol, 1.1 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Add 2-Methoxy-4-nitrobenzaldehyde (5.0 g) and methanol (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar. Stir until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add the sodium borohydride (1.15 g) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm and prevent localized overheating, which can lead to side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-2 hours).

  • Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until the vigorous gas evolution ceases and the pH is ~6-7.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) followed by brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Reaction Yield (<80%) 1. Incomplete Reaction: Insufficient reducing agent or reaction time. 2. Degradation during Workup: Product instability in acidic or basic conditions. 3. Poor Quality Reagents: Wet solvent or old NaBH₄.1. Verify Completion: Use TLC to ensure all starting material is consumed before workup. If incomplete, add a small amount of additional NaBH₄ (0.1 eq). 2. Neutralize Carefully: During the quench step, avoid making the solution strongly acidic (pH < 5) for prolonged periods. 3. Use Anhydrous Solvents: NaBH₄ reacts with water. Ensure your methanol is dry. Use freshly opened NaBH₄ for best results.
Product Contaminated with Nitro-Reduced Byproduct (2-Methoxy-4-aminobenzyl alcohol) 1. Overly Aggressive Reducing Agent: Using a stronger agent like LiAlH₄ will non-selectively reduce both the aldehyde and the nitro group. 2. High Reaction Temperature: Elevated temperatures can increase the reducing power of NaBH₄, leading to loss of selectivity.1. Maintain Selectivity: Use only mild, selective reducing agents like NaBH₄.[4] 2. Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of NaBH₄. For larger-scale reactions, ensure efficient cooling and slower addition to manage the exotherm.
Final Product is Yellow or Brown 1. Presence of o-nitroso Byproduct: A common photodecomposition or side-reaction product of nitrobenzyl compounds.[3] 2. Air Oxidation: The alcohol may be sensitive to air, especially when wet or upon prolonged drying.[5]1. Purification: This impurity can often be removed by recrystallization or by passing the crude product through a short plug of silica gel. 2. Drying Conditions: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C). Avoid prolonged exposure to air and light. Store the final product under an inert atmosphere (N₂ or Ar).
Difficult Purification / Oily Product 1. Residual Solvent: Incomplete removal of extraction solvents (EtOAc) or workup solvents (Methanol). 2. Presence of Borate Salts: Inefficient quenching or washing can leave boron-based residues emulsified with the product.1. Thorough Drying: Use a high-vacuum pump to remove all volatile solvents after concentration. 2. Effective Washing: Ensure the aqueous layer is thoroughly extracted and that the combined organic layers are washed well with water and brine to remove inorganic salts.
Scale-Up Challenge: Uncontrolled Exotherm 1. Heat Generation: The reduction of an aldehyde with NaBH₄ is an exothermic process. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.1. Reverse Addition: For scales >50g, consider adding the aldehyde solution to a cooled slurry of NaBH₄ in the solvent. This keeps the reducing agent in excess but allows for better control of the reaction rate. 2. Jacketed Reactor: Use a reactor with a cooling jacket to maintain a constant internal temperature. 3. Slow, Controlled Addition: Use an addition funnel to add the NaBH₄ solution or aldehyde solution at a steady, slow rate.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most significant challenge when scaling up this synthesis from grams to kilograms? A: The primary challenge is managing the reaction exotherm and ensuring safe quenching of the residual hydride. On a large scale, the heat generated can rapidly increase the internal temperature, leading to a loss of selectivity and the potential for reducing the nitro group. Furthermore, quenching large amounts of unreacted NaBH₄ with acid can produce hydrogen gas at a dangerous rate. A carefully controlled, slow addition of the quenching agent into the cooled reactor is mandatory.

Q: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)? A: It is strongly discouraged. LiAlH₄ is a much more powerful reducing agent than NaBH₄ and will readily reduce both the aldehyde and the nitro group, leading to the formation of 2-Methoxy-4-aminobenzyl alcohol as the major product. The selectivity of NaBH₄ is the key to the success of this synthesis.

Q: My starting material, 2-Methoxy-4-nitrobenzaldehyde, is expensive. Are there reliable ways to synthesize it? A: Yes, there are established routes. One common method involves the oxidation of 4-nitro-2-methoxytoluene.[6] Another route starts from 4-nitrosalicylic acid, which undergoes esterification followed by reduction and oxidation.[6] However, these are multi-step processes that require their own optimization and can be challenging. For most applications, purchasing the aldehyde is more time and cost-effective unless very large quantities are required.

Q: What analytical techniques are essential for quality control? A: For a complete characterization, you should use:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting material.

  • FTIR: To observe the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the broad alcohol O-H stretch (~3300 cm⁻¹).

  • Melting Point: The pure product is a solid with a reported melting point.[7] A sharp melting point is a good indicator of purity.

  • HPLC/LC-MS: To determine the purity with high accuracy and identify any minor impurities.

Q: Why is this compound important as a photolabile protecting group? A: This molecule belongs to the o-nitrobenzyl class of PPGs.[2] The nitro group allows the molecule to absorb UV light (typically around 300-360 nm). Upon irradiation, an intramolecular rearrangement occurs, leading to the cleavage of the bond protecting a substrate and releasing it on demand.[3] The methoxy group helps to fine-tune the electronic properties and photolysis efficiency. This ability to release molecules like neurotransmitters or drugs with high spatial and temporal control is invaluable in biological research.[1][8]

Section 4: Workflow & Data

Overall Experimental Workflow

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve Aldehyde in Anhydrous MeOH B 2. Cool to 0-5 °C A->B C 3. Portion-wise Addition of NaBH₄ B->C D 4. Monitor by TLC C->D E 5. Quench with 1M HCl D->E Reaction Complete F 6. Remove MeOH (Rotovap) E->F G 7. Extract with EtOAc F->G H 8. Wash & Dry Organic Layer G->H I 9. Concentrate to Crude Solid H->I J 10. Recrystallization or Column Chromatography I->J K 11. Dry Final Product Under Vacuum J->K L 12. Characterize by NMR, MP, HPLC K->L

Caption: From reaction setup to final product characterization.

References

  • Lohmar, E., et al. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Available from: [Link]

  • MDPI. Photoremovable Protecting Groups. (2022-07-01). Available from: [Link]

  • Banerjee, A., et al. Toward the Development of New Photolabile Protecting Groups That Can Rapidly Release Bioactive Compounds upon Photolysis with Visible Light. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Wikipedia. Photolabile protecting group. Available from: [Link]

  • Klรกn, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. (2012-12-21). Available from: [Link]

  • ResearchGate. Reaction condition optimization using benzyl alcohol a. Available from: [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. Available from: [Link]

  • ResearchGate. Optimization of reaction parameters for the oxidation benzyl alcohol in... Available from: [Link]

  • ResearchGate. a) The reaction pathway of the oxidation of benzyl alcohol over holey... Available from: [Link]

  • ResearchGate. Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst. (2025-08-09). Available from: [Link]

  • Lederer, A., et al. o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. (2012-01-26). Available from: [Link]

  • Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Available from: [Link]

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Technical Support Center: Minimizing Phototoxicity in Live-Cell Imaging with 2-Methoxy-4-nitrobenzyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the photolabile protecting group (PPG), 2-Methoxy-4-nitrobenzyl. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate phototoxicity and ensure the integrity of your live-cell imaging experiments. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles.

I. Understanding Phototoxicity in the Context of 2-Methoxy-4-nitrobenzyl Uncaging

Phototoxicity in live-cell imaging is a significant concern as it can introduce experimental artifacts, leading to misinterpretation of data. When using photolabile protecting groups like 2-Methoxy-4-nitrobenzyl, the very light required to "uncage" and release the bioactive molecule can also induce cellular stress and damage.[1][2] This damage often stems from the generation of reactive oxygen species (ROS) during the photochemical reaction.[3]

The 2-Methoxy-4-nitrobenzyl caging group is a member of the o-nitrobenzyl family of PPGs. Upon absorption of UV light, a photochemical rearrangement occurs, leading to the release of the caged molecule and the formation of a 2-methoxy-4-nitrosobenzaldehyde byproduct. While effective, this process is not without its challenges, primarily the potential for off-target effects and cellular damage induced by the uncaging light and the photoproducts themselves.

Mechanism of 2-Methoxy-4-nitrobenzyl Photolysis

G cluster_0 Photochemical Reaction Caged_Molecule 2-Methoxy-4-nitrobenzyl-caged molecule Excited_State Excited State Caged_Molecule->Excited_State UV Light (hν) Intermediate Aci-nitro Intermediate Excited_State->Intermediate Intramolecular Rearrangement Uncaged_Molecule Released Bioactive Molecule Intermediate->Uncaged_Molecule Cleavage Byproduct 2-Methoxy-4-nitrosobenzaldehyde Intermediate->Byproduct

Caption: Photochemical uncaging of a 2-Methoxy-4-nitrobenzyl protected molecule.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: High Cell Death or Signs of Cellular Stress After Uncaging

Question: I am observing significant cell death, membrane blebbing, or other signs of stress (e.g., vacuole formation) in my cells after UV light exposure for uncaging. How can I reduce this?

Possible Causes & Solutions:

Potential Cause Detailed Explanation & Solution
Excessive Light Dosage The total amount of light delivered to the sample is a primary driver of phototoxicity.[4] Solution: Minimize the light dose by reducing both the intensity (power) and the duration of the UV exposure. It's a delicate balance; you need enough energy for efficient uncaging but not so much that it damages the cells. Start with the lowest possible laser power and shortest exposure time, then gradually increase until you achieve the desired uncaging effect with minimal visible cell stress.
Inappropriate Wavelength While 2-Methoxy-4-nitrobenzyl has a broad absorption spectrum in the UV range, using shorter, higher-energy UV wavelengths can be more damaging to cells.[3] Solution: If your system allows, use a longer UV wavelength within the absorption spectrum of the PPG. This can reduce cellular damage.
"Illumination Overhead" This occurs when the sample is illuminated, but the camera is not actively acquiring an image.[4][5][6][7] This unnecessary light exposure contributes significantly to phototoxicity. Solution: Utilize hardware synchronization (e.g., TTL triggers) between your light source and camera to ensure the shutter is only open during image acquisition. If this is not possible, opt for longer exposure times with lower light intensity to decrease the relative impact of illumination overhead.[5]
Toxicity of Photoproducts The 2-methoxy-4-nitrosobenzaldehyde byproduct can be toxic to cells, especially at high concentrations resulting from widespread uncaging. Solution: Limit the area of uncaging to the specific region of interest. This minimizes the local concentration of the byproduct. If possible, perfuse the sample with fresh media after uncaging to wash away byproducts.
Cellular Health Unhealthy or stressed cells are more susceptible to phototoxicity. Solution: Ensure your cells are healthy and in a log-phase of growth before the experiment. Maintain optimal culture conditions (temperature, CO2, humidity) throughout the imaging process.[3][8]
Issue 2: Inefficient or Incomplete Uncaging

Question: I am not seeing the expected biological response after UV illumination, suggesting that my caged compound is not being efficiently released. What should I do?

Possible Causes & Solutions:

Potential Cause Detailed Explanation & Solution
Insufficient Light Dosage The photochemical reaction requires a certain quantum yield, meaning a sufficient number of photons must be absorbed by the PPG to induce cleavage. Solution: Gradually increase the laser power or exposure time. It's crucial to find the "sweet spot" that allows for efficient uncaging without causing significant phototoxicity. A dose-response curve can be helpful here.
Incorrect Wavelength You may be using a wavelength that is not optimally absorbed by the 2-Methoxy-4-nitrobenzyl group. Solution: Verify the absorption spectrum of your specific caged compound. The peak absorption for many o-nitrobenzyl derivatives is in the UV-A range. Ensure your light source is emitting at or near this peak.
Degradation of the Caged Compound The caged compound may have degraded due to improper storage or handling. Solution: Store the compound as recommended by the manufacturer, typically protected from light and moisture. Prepare fresh solutions for each experiment.
Low Quantum Yield The quantum yield of uncaging for some o-nitrobenzyl derivatives can be in the range of 0.1-1%.[9][10] This inherent property means that not every absorbed photon results in an uncaging event. Solution: While you cannot change the intrinsic quantum yield, you can compensate by optimizing the light delivery as described above. In some cases, considering an alternative PPG with a higher quantum yield may be necessary.
Issue 3: Off-Target Effects and Background Signal

Question: I am observing biological effects in areas that were not directly illuminated, or I have a high background fluorescence after uncaging. What could be the cause?

Possible Causes & Solutions:

Potential Cause Detailed Explanation & Solution
Light Scattering The uncaging light can scatter within the sample, leading to unintended uncaging in adjacent areas. Solution: Use a high-numerical-aperture (NA) objective to create a more focused beam. For thick samples, consider two-photon excitation.
Two-Photon Excitation A powerful technique to confine uncaging to a very small focal volume, thereby reducing off-target effects and phototoxicity in the surrounding area.[11] Solution: If available, utilize a two-photon microscope with a tunable near-infrared (NIR) laser.[11] This approach offers superior 3D spatial resolution for uncaging.
Autofluorescence The photoproducts or the cells themselves can fluoresce, contributing to background noise. Solution: Use appropriate emission filters to isolate the signal from your fluorescent reporter. If possible, perform a "mock" uncaging on a control sample without the caged compound to assess the level of background fluorescence generated by the cells and media alone.
Media Components Some components in the cell culture media can become fluorescent or toxic upon UV illumination.[12] Solution: Use phenol red-free media for imaging, as phenol red can contribute to background fluorescence. Consider using a specialized imaging buffer.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for uncaging 2-Methoxy-4-nitrobenzyl?

The optimal wavelength for one-photon uncaging of 2-Methoxy-4-nitrobenzyl and related compounds is typically in the near-UV range. While the exact peak can vary depending on the specific molecule it is attached to, a wavelength between 350 nm and 405 nm is generally effective. It is always best to consult the supplier's data for the specific absorption spectrum of your caged compound.

Q2: How can I assess phototoxicity in my specific experimental setup?

Several methods can be used to assess phototoxicity:

  • Cell Viability Assays: Use live/dead cell stains (e.g., Propidium Iodide) after your experiment to quantify cell death.

  • Functional Assays: Monitor key cellular functions that are sensitive to stress, such as cell migration, division, or mitochondrial membrane potential.[4]

  • Morphological Observation: Look for visual cues of cellular stress like membrane blebbing, cell shrinkage, or vacuole formation.[1]

  • Control Experiments: Always include a control group of cells that are not exposed to the uncaging light to establish a baseline for normal cell health and behavior.

Q3: Is two-photon uncaging a better alternative to one-photon uncaging?

For many applications, yes. Two-photon excitation uses near-infrared (NIR) light, which is less energetic and less damaging to cells than UV light.[11] It also provides inherent 3D sectioning, confining the uncaging to a very precise focal volume. This minimizes off-target effects and overall phototoxicity. However, it requires specialized and more expensive equipment.

Workflow for Optimizing Uncaging and Minimizing Phototoxicity

G cluster_workflow Optimization Workflow Start Start: Define Biological Question Determine_ROI Determine Region of Interest (ROI) Start->Determine_ROI Initial_Parameters Set Initial Low Light Parameters (Power & Duration) Determine_ROI->Initial_Parameters Uncage_Test Perform Test Uncaging Initial_Parameters->Uncage_Test Assess_Uncaging Assess Uncaging Efficiency (Biological Response) Uncage_Test->Assess_Uncaging Assess_Toxicity Assess Phototoxicity (Cell Health) Assess_Uncaging->Assess_Toxicity Efficient Optimize Adjust Light Parameters Assess_Uncaging->Optimize Inefficient Assess_Toxicity->Optimize High Toxicity Final_Parameters Final Optimized Parameters Assess_Toxicity->Final_Parameters Minimal Toxicity Optimize->Uncage_Test Experiment Proceed with Experiment Final_Parameters->Experiment

Sources

Navigating Solubility Challenges with 2-Methoxy-4-nitrobenzyl (MNB) Protected Substrates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-4-nitrobenzyl (MNB) protected substrates. The MNB group is a valuable photolabile protecting group (PPG) frequently employed in complex organic synthesis, particularly for masking alcohols, amines, and carboxylic acids.[1][2][3] Its utility, however, can be hampered by solubility issues that arise from the introduction of this relatively large and often crystalline moiety. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these challenges and ensure the success of your experiments.

Troubleshooting Guide: Tackling MNB Solubility Head-On

This section is designed in a question-and-answer format to directly address the most common solubility problems encountered in the lab.

Question 1: My MNB-protected substrate is poorly soluble in common organic solvents for my reaction. What should I do first?

Answer: The first step is a systematic solvent screening. The polarity of your MNB-protected substrate is significantly different from the parent molecule. The nitrobenzyl group introduces a polar aromatic system, which can lead to poor solubility in both very nonpolar and very polar solvents.

Initial Solvent Screening Protocol:

  • Start with a broad range of solvents: Test solubility in small quantities of solvents with varying polarities. Good starting points include:

    • Chlorinated solvents: Dichloromethane (DCM), Chloroform

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

    • Polar aprotic solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4]

    • Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

    • Esters: Ethyl acetate (EtOAc)

  • Observe and quantify: Visually inspect for dissolution at room temperature. For a more quantitative measure, prepare saturated solutions and determine the concentration by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Consider solvent mixtures: If single solvents are ineffective, explore binary or even ternary solvent systems.[5] A common strategy is to mix a good but potentially reactive solvent with a poorer, more inert one to find a balance. For instance, a small amount of DMF or DMSO can be added to THF or DCM to improve solubilization.

Question 2: I've tried several solvents and my compound is still not dissolving sufficiently. What are my next options?

Answer: If a simple solvent screen is unsuccessful, you may need to employ more advanced techniques or modify your experimental conditions.

  • Heating: Gently warming the mixture can significantly increase solubility. However, be cautious of potential degradation of your substrate or premature cleavage of the MNB group, although it is generally stable to moderate heat in the absence of light.[6] Always perform a small-scale stability test first.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and facilitate dissolution.

  • Co-solvents and Solubility Enhancers: For reactions in aqueous or semi-aqueous media, co-solvents like DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs) can be highly effective.[7]

  • Structural Modification (if possible): While not always feasible, if you are in the early stages of synthesis design, consider whether another protecting group with more favorable solubility properties might be suitable. However, the unique photocleavable nature of the MNB group is often the primary reason for its selection.[8]

Experimental Protocol: Systematic Solvent Screening

This protocol provides a structured approach to identifying a suitable solvent system for your MNB-protected substrate.

  • Preparation:

    • Accurately weigh 1-2 mg of your MNB-protected substrate into several small vials.

    • Prepare a selection of candidate solvents covering a range of polarities.

  • Initial Screening (Room Temperature):

    • To each vial, add a small, measured volume (e.g., 100 µL) of a single solvent.

    • Vortex or shake vigorously for 1-2 minutes.

    • Visually assess solubility. If the compound dissolves completely, it is a good candidate. If not, proceed to the next step.

  • Heating and Sonication:

    • For vials with undissolved material, gently warm the mixture (e.g., to 40-50 °C) for a few minutes. Caution: Avoid excessive heat.

    • Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.

    • Re-assess solubility.

  • Binary Mixture Screening:

    • If single solvents are inadequate, systematically test binary mixtures.

    • Start with a good "solubilizing" solvent (e.g., DMF, DMSO) and a less polar "bulk" solvent (e.g., DCM, THF).

    • Prepare mixtures with varying ratios (e.g., 9:1, 4:1, 1:1 of bulk to solubilizing solvent) and test the solubility of your compound.

  • Selection and Validation:

    • Choose the solvent or solvent mixture that provides the best solubility with the least amount of the more aggressive or higher-boiling solvent.

    • Before scaling up your reaction, ensure the chosen solvent system is compatible with all reagents and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why does the 2-Methoxy-4-nitrobenzyl (MNB) group often cause solubility issues?

A1: The MNB group possesses a combination of a polar nitro group and a relatively nonpolar methoxybenzyl aromatic system. This dual nature can lead to strong intermolecular interactions in the solid state, resulting in a stable crystal lattice that is difficult to disrupt with solvents.[7] The planarity and potential for π-π stacking of the aromatic rings also contribute to this effect.

Q2: Can the choice of solvent affect the photocleavage of the MNB group?

A2: Yes, the solvent can influence the efficiency and outcome of the photodeprotection step.[8] The mechanism of photocleavage involves an intramolecular hydrogen abstraction.[9][10] While the reaction can proceed in a variety of solvents, the quantum yield and potential for side reactions can be solvent-dependent. Protic solvents like alcohols can sometimes participate in the reaction pathway. It is crucial to consult literature for the optimal photolysis conditions for your specific substrate class.[11][12]

Q3: Are there any general trends for solvents that work well with MNB-protected compounds?

A3: While substrate-dependent, moderately polar aprotic solvents are often a good starting point. Dichloromethane, chloroform, tetrahydrofuran, and acetonitrile are frequently used. For more challenging substrates, mixtures containing dimethylformamide or dimethyl sulfoxide are often successful.[4]

Q4: My MNB-protected compound precipitates out of solution when I add another reagent. How can I prevent this?

A4: This is a common issue when the polarity of the solution changes significantly. To mitigate this:

  • Slow Addition: Add the reagent solution dropwise to the solution of your MNB-protected substrate with vigorous stirring.

  • Solvent Matching: Dissolve the incoming reagent in the same solvent or solvent mixture as your substrate, if possible.

  • Increase Solvent Volume: Performing the reaction at a higher dilution can sometimes keep all components in solution.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with MNB-protected substrates.

G cluster_0 Solubility Troubleshooting Workflow A Initial Observation: Poor Solubility of MNB-Substrate B Systematic Solvent Screen (Single Solvents) A->B C Soluble? B->C D Proceed with Reaction C->D Yes E Attempt Gentle Heating or Sonication C->E No F Soluble? E->F F->D Yes G Test Binary/Ternary Solvent Mixtures F->G No H Soluble? G->H H->D Yes I Consider Advanced Techniques: - Co-solvents - Higher Dilution H->I No J Re-evaluate Synthetic Strategy: - Alternative Protecting Group? I->J

Caption: Decision tree for troubleshooting solubility of MNB-protected compounds.

Solvent Selection Summary

The table below provides a summary of common solvents and their general applicability for MNB-protected substrates.

Solvent ClassExamplesGeneral Applicability & Comments
Chlorinated Dichloromethane (DCM), ChloroformOften a good starting point. Good for a wide range of polarities.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood general-purpose solvents. THF can be prone to peroxide formation.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOExcellent for highly polar or crystalline compounds. High boiling points can make removal difficult.
Alcohols Methanol, EthanolCan be effective, but may interfere with certain reactions or the photocleavage step.
Esters Ethyl Acetate (EtOAc)Moderate polarity, useful for chromatography, but may not be a strong solvent for highly crystalline MNB compounds.
Hydrocarbons Hexanes, TolueneGenerally poor solvents for MNB-protected substrates due to low polarity.

References

  • BenchChem Technical Support Team. (2025). preventing premature deprotection of photolabile groups under ambient light. Benchchem.
  • ResearchGate. (n.d.). Proposed reaction mechanism towards photocleavage of the DMNB moiety... [Download Scientific Diagram].
  • Google Patents. (n.d.).
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
  • 2.4 Photocleavable Protecting Groups. (n.d.).
  • Wikipedia. (n.d.). Photolabile protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • van der Bekerom, M., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal.
  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • Wikipedia. (n.d.). Protecting group.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
  • ResearchGate. (2025). Photolabile Protecting Groups: Structure and Reactivity | Request PDF.
  • ResearchGate. (n.d.). Proposed mechanism for the photocleavage reaction of a generic... [Download Scientific Diagram].
  • Li, H., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.
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Validation & Comparative

A Researcher's Guide to Photocages: Benchmarking 2-Methoxy-4-nitrobenzyl Alcohol Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for precise spatiotemporal control over biological processes, photolabile protecting groups, or "photocages," have emerged as indispensable tools. These light-sensitive moieties allow researchers to mask the function of a bioactive molecule and then restore its activity on-demand with a pulse of light. The classic ortho-nitrobenzyl (ONB) scaffold, including derivatives like 2-Methoxy-4-nitrobenzyl (MNB) alcohol, has been a workhorse in the field. However, the expanding needs of modern research—from deep-tissue drug activation to multi-color experiments—have driven the development of sophisticated alternatives.

This guide provides a comparative analysis of the 2-Methoxy-4-nitrobenzyl photocage, benchmarking its performance against two prominent classes of visible-light-activated cages: Coumarins and BODIPYs. We will delve into the mechanistic underpinnings, key performance metrics, and the experimental workflows required to validate their efficacy, providing researchers with the critical information needed to select the optimal tool for their experimental goals.

The Archetype: The ortho-Nitrobenzyl (ONB) Photocage Family

The ONB group and its derivatives, such as the widely-used 4,5-Dimethoxy-2-nitrobenzyl (DMNB or nitroveratryl) and the titular 2-Methoxy-4-nitrobenzyl (MNB) group, represent the foundational class of photocages.[1] They can be appended to a vast array of functional groups, including carboxylates, phosphates, and amines, rendering the target molecule inert until irradiation.[1]

Mechanism of Action

The uncaging mechanism of ONB-type photocages is initiated by the absorption of UV light (typically 300-365 nm). This excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This intramolecular redox reaction leads to the formation of a transient aci-nitro intermediate.[1] This intermediate subsequently rearranges and cyclizes, ultimately leading to the cleavage of the bond to the protected molecule and its release, leaving behind an ortho-nitrosobenzaldehyde byproduct.[2]

G cluster_0 ONB Uncaging Mechanism Caged Molecule o-Nitrobenzyl Caged-X Excited State Excited State (n,π*) Caged Molecule->Excited State UV Light (hν) Aci-nitro aci-Nitro Intermediate Excited State->Aci-nitro Intramolecular H-atom transfer Cyclic Intermediate Cyclic Intermediate Aci-nitro->Cyclic Intermediate Rearrangement Released Products Released Molecule (X) + o-Nitrosobenzaldehyde Cyclic Intermediate->Released Products Cleavage

Caption: Uncaging mechanism of o-nitrobenzyl (ONB) photocages.

Performance & Limitations

The primary strength of the ONB family lies in its synthetic accessibility and well-understood chemistry. However, its reliance on high-energy UV light presents significant challenges for biological applications. UV radiation has limited penetration depth in tissue and can cause cellular damage, limiting in vivo use.[3]

Furthermore, their photophysical properties are often modest. The one-photon uncaging quantum yields (Φu), which represent the fraction of absorbed photons that lead to a successful uncaging event, are typically low, often in the 0.1-1% range for many derivatives.[4] Their two-photon action cross-sections (δu)—a measure of efficiency for two-photon excitation—are consequently very small, generally below 0.1 Goeppert-Mayer (GM), making them ill-suited for deep-tissue two-photon microscopy applications.[5][6]

The Visible Light Challengers: Coumarin & BODIPY Photocages

To overcome the limitations of UV-activated cages, researchers have developed new scaffolds that absorb lower-energy visible or near-infrared (NIR) light.

Coumarin-Based Photocages

Coumarin derivatives, such as the popular [7-(diethylamino)coumarin-4-yl]methyl (DEACM) group, have emerged as a versatile class of photocages.[7] They possess high molar absorption coefficients and their absorption spectra can be tuned to the visible range (blue-green light, ~400-500 nm).[8][9]

  • Advantages: The shift to visible light activation significantly reduces phototoxicity and increases tissue penetration.[8] Many coumarin derivatives exhibit good aqueous solubility and can be engineered to have exceptionally high two-photon cross-sections, making them excellent candidates for two-photon uncaging experiments.[10][11] For example, DEAC450-caged glutamate has a δu of 0.5 GM at 900 nm, a significant improvement over MNI-glutamate (~0.06 GM at 720 nm).[10][12]

  • Disadvantages: While quantum yields can be respectable (e.g., ~3-30%), they can be highly dependent on the caged substrate and local environment.[1][7]

BODIPY-Based Photocages

More recently, boron-dipyrromethene (BODIPY) dyes have been repurposed as highly efficient photocages for the visible and NIR regions.[13][14] These cages are known for their exceptionally high molar absorption coefficients and tunable photophysical properties.[15][16]

  • Advantages: BODIPY cages can be activated with green to far-red light (~500-700 nm), offering even deeper tissue penetration and minimal autofluorescence.[15] Their quantum yields are highly sensitive to structural modifications; strategic placement of heavy atoms (e.g., iodine) and alkylation at the boron center can dramatically increase intersystem crossing and boost uncaging quantum yields to remarkable levels, with some examples reaching as high as 95%.[13][16] This leads to uncaging efficiencies (ε × Φu) that can surpass 10,000 M⁻¹cm⁻¹.[13]

  • Disadvantages: The parent BODIPY scaffold is often hydrophobic, which can limit solubility in aqueous biological media, though strategies to improve water solubility are being developed.[17] While early derivatives had low quantum yields, recent structure-reactivity studies have produced highly efficient variants.[17][18]

Quantitative Performance Comparison

The choice of a photocage is a multi-parameter decision. The following table summarizes representative performance metrics for the discussed photocage classes. It is crucial to note that these values can vary significantly based on the specific derivative, the caged substrate, and the solvent environment.

Parametero-Nitrobenzyl (DMNB/MNI type)Coumarin (DEACM type)BODIPY (meso-Methyl type)
Activation Wavelength (λ_max) ~350-365 nm~390-450 nm~500-680 nm
Molar Extinction (ε at λ_max) ~5,000 M⁻¹cm⁻¹~30,000 - 45,000 M⁻¹cm⁻¹~80,000 - 125,000 M⁻¹cm⁻¹
One-Photon Quantum Yield (Φu) 0.01 - 0.08[6][19]0.02 - 0.30[7][12]0.01 - 0.95[13][16]
Uncaging Efficiency (ε × Φu) ~50 - 400 M⁻¹cm⁻¹~1,000 - 17,000 M⁻¹cm⁻¹~800 - >10,000 M⁻¹cm⁻¹
Two-Photon Cross-Section (δu) ~0.01 - 0.1 GM[4][6]~0.1 - 1.0+ GM[10][11][12]~0.1 - 5.8 GM[20]

Experimental Protocols for Photocage Validation

Validating the performance of a photocage is critical. Below are standardized, step-by-step protocols for measuring two of the most important performance metrics.

Protocol 1: Measuring Uncaging Quantum Yield (Φu)

This protocol describes the relative method for determining Φu, which compares the photoreaction rate of the sample to that of a well-characterized chemical actinometer.

G cluster_1 Workflow: Quantum Yield Measurement A Prepare solutions of photocage and actinometer (e.g., K₃[Fe(C₂O₄)₃]) B Adjust concentrations for matched absorbance (~0.1) at irradiation wavelength A->B C Irradiate both solutions identically (same λ, power, time) B->C D Quantify photoreaction: - Photocage: HPLC/NMR for product formation - Actinometer: Spectrophotometry for Fe²⁺ formation C->D E Calculate Φu using the comparative equation D->E

Caption: Experimental workflow for quantum yield determination.

Methodology:

  • Preparation: Prepare solutions of your caged compound and a suitable chemical actinometer (e.g., potassium ferrioxalate for UV wavelengths) in the same solvent. Prepare several dilutions of each.

  • Absorbance Matching: Using a UV-Vis spectrophotometer, determine the concentration of the caged compound and the actinometer that results in an identical, low absorbance (ideally < 0.1) at the intended irradiation wavelength. This ensures both solutions absorb the same number of photons.

  • Irradiation: Place the matched solutions in identical cuvettes and irradiate them under the exact same conditions (e.g., using a collimated LED or laser) for a defined period. Ensure the entire volume is illuminated.

  • Quantification of Photoproduct:

    • Caged Compound: Quantify the amount of released substrate or photoproduct formed using a calibrated analytical technique like HPLC or quantitative NMR.

    • Actinometer: For potassium ferrioxalate, follow the standard protocol of adding a phenanthroline solution and a buffer to complex the photogenerated Fe²⁺ ions, then measure the absorbance of the complex at 510 nm.

  • Calculation: The uncaging quantum yield (Φu, sample) is calculated relative to the known quantum yield of the actinometer (Φ_act) using the following equation: Φu, sample = Φ_act × (moles of product_sample / moles of product_act) This simplified formula applies when absorbance is matched and irradiation conditions are identical.

Causality: The core principle is that if two solutions absorb the same number of photons, the ratio of the moles of photoproduct formed is directly proportional to the ratio of their quantum yields. Matching the absorbance is critical to validate this assumption.

Protocol 2: Measuring Two-Photon Action Cross-Section (δu)

This protocol outlines a common method using two-photon excited fluorescence (TPEF) to determine δu, which is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu).

G cluster_2 Workflow: Two-Photon Cross-Section Measurement A Prepare solutions of caged fluorophore and a reference standard (e.g., Fluorescein) B Use a two-photon microscope with a tunable fs-pulsed laser A->B C Measure TPEF intensity of both sample and reference across a range of wavelengths B->C E Calculate δu using the relative fluorescence intensity and known δa of the reference C->E D Measure fluorescence quantum yields (Φf) of both compounds D->E

Caption: Workflow for two-photon cross-section measurement.

Methodology:

  • Sample Selection: This method is most straightforward if the uncaging event produces a fluorescent product. A reference standard with a well-characterized two-photon absorption spectrum (e.g., fluorescein) is required.

  • Instrumentation: A standard two-photon laser scanning microscope equipped with a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire) is used.

  • Data Acquisition:

    • Acquire the two-photon excited fluorescence (TPEF) spectrum of the reference standard solution at a known concentration across the desired wavelength range.

    • Irradiate the caged compound solution under the same conditions until the photoreaction is complete.

    • Acquire the TPEF spectrum of the fully uncaged, fluorescent photoproduct.

  • Calculation: The two-photon action cross-section (δu) of your photocage can be determined by comparing the integrated fluorescence intensities of the uncaged product and the reference standard, using the following equation: δu, sample = [ (δa, ref × Φf, ref) × F_sample × C_ref ] / [ F_ref × C_sample × Φf, sample ] Where:

    • δa, ref is the known two-photon absorption cross-section of the reference.

    • Φf is the fluorescence quantum yield.

    • F is the integrated fluorescence intensity.

    • C is the concentration.

Causality: This ratiometric approach assumes that the TPEF signal is directly proportional to the two-photon absorption cross-section and the fluorescence quantum yield. By using a known standard under identical excitation and detection conditions, the properties of the unknown sample can be reliably determined.

Conclusion

The 2-Methoxy-4-nitrobenzyl photocage and its parent ONB family remain valuable for their synthetic simplicity and broad applicability. However, their reliance on UV light and modest quantum efficiencies represent significant limitations for advanced biological applications. Photocages based on Coumarin and BODIPY scaffolds offer compelling alternatives, providing access to the visible and NIR regions of the spectrum, which is crucial for reducing phototoxicity and enabling deep-tissue activation.

  • For applications tolerant of UV light where synthetic ease is paramount, ONB-type cages are a reliable choice.

  • For experiments requiring blue-green light activation and high two-photon sensitivity, particularly in aqueous media, Coumarin-based cages are an excellent option.

  • For applications demanding the longest wavelengths (green-to-NIR), highest one-photon efficiencies, and amenability to structure-based performance tuning, BODIPY-based cages represent the current state-of-the-art.

The selection of a photocage must be a deliberate process, weighing the photophysical requirements of the experiment against the synthetic accessibility and biocompatibility of the caging moiety. By understanding the performance characteristics and validation protocols detailed in this guide, researchers can make informed decisions to harness the full power of light-controlled molecular activation.

References

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  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Available at: [Link]

  • Hao, E., et al. (2024). BODIPY-based photocages: rational design and their biomedical application. Chemical Communications. Available at: [Link]

  • Kohl-Landgraf, J., et al. (2014). Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group. Journal of the American Chemical Society. Available at: [Link]

  • Li, W., et al. (2004). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society. Available at: [Link]

  • Lóránd, T., et al. (2022). Recent progress in studies of photocages. Smart Molecules. Available at: [Link]

  • Nir, E., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]

  • Shrestha, P., et al. (2017). In Search of the Perfect Photocage: Structure–Reactivity Relationships in meso-Methyl BODIPY Photoremovable Protecting Groups. Journal of the American Chemical Society. Available at: [Link]

  • Trads, J. B., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society. Available at: [Link]

  • Trigo-Mouriño, P., et al. (2018). Sensitized Two-Photon Activation of Coumarin Photocages. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Wagner, J., et al. (2012). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters. Available at: [Link]

  • Winter, A. H., et al. (2020). Efficient Far-Red/Near-IR Absorbing BODIPY Photocages by Blocking Unproductive Conical Intersections. Journal of the American Chemical Society. Available at: [Link]

  • Zastrow, M. L., et al. (2023). Sulfonothioated meso-Methyl BODIPY Shows Enhanced Uncaging Efficiency and Releases H2Sn. Organic Letters. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of 2-Methoxy-4-nitrobenzyl Alcohol Cleavage by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced chemical biology and drug development, the precise control over molecular activity is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, represent a cornerstone of this control, allowing researchers to initiate biological processes or chemical reactions with the spatiotemporal precision of a light stimulus.[1] The o-nitrobenzyl scaffold is one of the most widely utilized classes of PPGs, and within this family, 2-Methoxy-4-nitrobenzyl alcohol serves as a critical tool for protecting hydroxyl functionalities.

The Mechanism: What Happens When the Light Turns On?

Understanding the validation process begins with understanding the photochemical reaction itself. The cleavage of 2-nitrobenzyl ethers is not instantaneous but proceeds through a series of well-defined intermediates. Upon absorption of UV light (typically in the 300-365 nm range), the nitro group is excited.[2] This initiates an intramolecular hydrogen abstraction from the benzylic carbon, a process characteristic of a Norrish Type II reaction.[2][3] This leads to the formation of a transient aci-nitro intermediate, which rapidly rearranges into a cyclic benzisoxazolidine intermediate.[3][4] The final step is the fragmentation of this intermediate to release the free alcohol and the corresponding 2-methoxy-4-nitrosobenzaldehyde byproduct.[4][5]

This multi-step mechanism underscores the first challenge in validation: we are not just confirming an absence and a presence, but monitoring a dynamic chemical transformation.

Photocleavage_Mechanism cluster_0 Initiation cluster_1 Intermediate Formation cluster_2 Product Release A 2-Methoxy-4-nitrobenzyl Protected Alcohol B Excited State (n -> π*) A->B UV Light (hν) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Cyclization E Released Alcohol (Active Molecule) D->E Fragmentation F 2-Methoxy-4-nitrosobenzaldehyde (Byproduct) D->F Fragmentation

Caption: The photocleavage pathway of 2-Methoxy-4-nitrobenzyl ethers.

Analytical Validation: Choosing the Right Tool for the Job

The goal of validation is to unequivocally and quantitatively answer several key questions:

  • Did the protected starting material decrease upon irradiation?

  • Did the intended active molecule appear?

  • What is the efficiency and rate of this conversion?

  • Are there any unexpected side products?

While several techniques can address parts of this puzzle, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides the most comprehensive solution.

FeatureMass Spectrometry (LC-MS)HPLC-UVFluorescence Spectroscopy
Specificity Very High (based on m/z)Moderate (based on retention time)Low to Moderate (non-specific)
Identification Confirms molecular weight of all componentsPresumptive (requires standards)Indirect; monitors release event
Quantification Excellent (with standards)Excellent (with standards)Excellent for relative rates
Discovery High (can identify unknown byproducts)Very LowNone
Universality High (most compounds are ionizable)Moderate (requires a chromophore)Low (requires a fluorophore)
Throughput Moderate to High[6]HighHigh
The Case for Mass Spectrometry

The inherent power of mass spectrometry lies in its ability to measure a fundamental property of a molecule: its mass-to-charge ratio (m/z).[7] This provides a level of certainty that other detectors cannot match. For the cleavage of a 2-Methoxy-4-nitrobenzyl protected alcohol, an LC-MS experiment can simultaneously:

  • Track the Reactant: Monitor the disappearance of the specific m/z of the starting material.

  • Confirm the Product: Detect the appearance of the expected m/z of the released alcohol.

  • Verify the Byproduct: Confirm the formation of 2-methoxy-4-nitrosobenzaldehyde by its unique m/z.

This trifecta of evidence constitutes a self-validating system. The detection of all three key species in the expected stoichiometric relationship provides irrefutable proof of a successful cleavage reaction.

Alternative Methods: Capable but Incomplete
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique for quantitative analysis.[8] It separates the reaction mixture and detects compounds that absorb UV light. While it can quantify the disappearance of the nitrobenzyl-protected starting material (which has a strong chromophore) and the appearance of the product (if it also has a chromophore), it suffers from two key limitations. First, identification is based solely on retention time, which is not unique; co-eluting impurities can confound results. Second, it cannot identify unknown byproducts that may arise from alternative photochemical pathways.

  • Fluorescence Spectroscopy: This method is exceptionally sensitive for monitoring the kinetics of a reaction, provided one of the components is fluorescent.[9] For example, if a non-fluorescent caged fluorophore is cleaved to release a highly fluorescent molecule, the increase in emission over time provides a precise measure of the uncaging rate.[10] However, its application is limited to fluorescent systems and it provides no structural information about the reactants or byproducts.

Experimental Workflow: A Validated LC-MS Protocol

This section provides a robust, step-by-step methodology for the validation and quantification of this compound cleavage. The causality for each step is explained to empower the researcher to adapt the protocol as needed.

LCMS_Workflow A 1. Sample Preparation - Dissolve caged compound in LC-MS grade solvent - Prepare 'Time Zero' (T0) aliquot B 2. Photolysis - Irradiate sample with UV source (e.g., 365 nm LED) - Collect aliquots at various time points (T1, T2...) A->B Controlled Irradiation C 3. LC Separation - Inject aliquots onto a C18 column - Run a water/acetonitrile gradient B->C Analysis of Time Points D 4. Ionization - Electrospray Ionization (ESI) - Positive or Negative Mode C->D Eluent Transfer E 5. Mass Analysis - Full Scan to identify all ions - MRM/SIM for quantification D->E Ion Transfer F 6. Data Interpretation - Extract ion chromatograms for all key masses - Calculate % cleavage vs. time E->F Data Acquisition

Caption: A generalized experimental workflow for cleavage validation by LC-MS.

Protocol Details:

1. Sample Preparation & Photolysis

  • Rationale: Proper sample handling is critical to avoid premature cleavage or degradation. Using LC-MS grade solvents prevents interference from contaminants.[11] Taking a "Time Zero" sample is essential for establishing a baseline.

  • Procedure:

    • Prepare a stock solution of the 2-Methoxy-4-nitrobenzyl protected compound (e.g., 1 mM) in an appropriate LC-MS compatible solvent (e.g., acetonitrile or methanol).

    • Transfer an aliquot of this solution to a quartz cuvette or other UV-transparent vessel.

    • Remove a 10 µL aliquot for the T=0 analysis. Store this in the dark at 4°C.

    • Irradiate the remaining solution using a collimated UV source (a 365 nm LED is often ideal to minimize photodamage to sensitive molecules).

    • At predetermined intervals (e.g., 1, 2, 5, 10, 30 minutes), withdraw further 10 µL aliquots, ensuring the samples are immediately protected from light and stored at 4°C prior to analysis.

2. LC-MS/MS Analysis

  • Rationale: Liquid chromatography separates the components of the reaction mixture prior to detection, which is crucial for accurate quantification and reduces ion suppression effects in the mass spectrometer.[12] A C18 column is a versatile starting point for separating the relatively nonpolar protected compound from the more polar cleaved alcohol.[13] Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of small organic molecules.[12]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp linearly to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion mode initially to determine the optimal ionization for all analytes.

    • Data Acquisition:

      • Full Scan Mode: Initially, acquire data in full scan mode (e.g., m/z 100-1000) to identify the m/z of the parent compound, cleaved product, and byproduct.

      • Targeted SIM or MRM Mode: For precise quantification, switch to a targeted mode.[14] Monitor the specific m/z values for each of the three key species. This dramatically increases sensitivity and selectivity.

3. Data Analysis & Interpretation

  • Rationale: The final step is to translate the raw data into a conclusive result. Extracted Ion Chromatograms (EICs) allow you to visualize the abundance of a specific molecule over the course of the chromatographic run.

  • Procedure:

    • For each time point, generate EICs for the calculated m/z of the:

      • Protected starting material (M+H)⁺ or (M-H)⁻

      • Released alcohol (M+H)⁺ or (M-H)⁻

      • Byproduct, 2-methoxy-4-nitrosobenzaldehyde (M+H)⁺ or (M-H)⁻

    • Integrate the peak area for each EIC at each time point.

    • Calculate the percent cleavage at time t using the following formula: % Cleavage = [Area(product) / (Area(product) + Area(starting material))] * 100

    • Plot the % Cleavage vs. Irradiation Time to determine the reaction kinetics. The presence and persistence of the byproduct's EIC peak provides orthogonal confirmation of the cleavage event.

Conclusion

While techniques like HPLC-UV and fluorescence spectroscopy have their place in kinetic analysis, they cannot offer the same level of certainty and comprehensive detail as mass spectrometry. The ability of LC-MS to simultaneously separate, identify, and quantify the starting material, the desired product, and the characteristic byproduct makes it the gold standard for validating the cleavage of this compound and other photolabile protecting groups. This multi-faceted validation provides the rigorous, trustworthy data required for high-impact research and development, ensuring that when you turn on the light, you know exactly what happens in the flask.

References

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A Researcher's Guide to Photoremovable Protecting Groups: A Comparative Analysis of 2-Methoxy-4-nitrobenzyl (MNB) vs. o-Nitrobenzyl (ONB)

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of synthetic chemistry and drug development, the precise control of reactive functional groups is paramount. Photoremovable protecting groups (PPGs), or photocages, offer an exceptional level of control, allowing for the release of a protected molecule with spatial and temporal precision using light as a traceless reagent. Among the most established and widely utilized PPGs are those based on the o-nitrobenzyl (ONB) scaffold.

This guide provides a deep, comparative analysis of the parent o-nitrobenzyl (ONB) group and its substituted derivative, the 2-methoxy-4-nitrobenzyl (MNB) group. We will delve into the mechanistic underpinnings, comparative performance data, and practical considerations to guide your selection process for applications ranging from peptide synthesis to controlled drug release.

The Fundamental Mechanism: A Light-Induced Unveiling

The cleavage mechanism for o-nitrobenzyl-based protecting groups is a well-elucidated photochemical process initiated by the absorption of UV light. Upon excitation, the nitro group abstracts a proton from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected functional group and the formation of a nitrosobenzaldehyde byproduct.

This mechanism is the foundation upon which the performance of all ONB derivatives is built. The electronic nature of substituents on the aromatic ring can significantly influence the efficiency and wavelength requirements of this process.

G cluster_0 Ground State cluster_1 Photochemical Excitation cluster_2 Rearrangement & Cleavage A o-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) B Excited State [R-X-CH2-Ar-NO2]* A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Rearrangement E Released Substrate (R-XH) D->E F o-Nitrosobenzaldehyde Byproduct D->F

Caption: General photochemical cleavage mechanism of o-nitrobenzyl protecting groups.

Head-to-Head Comparison: ONB vs. MNB

The primary distinction between the o-nitrobenzyl (ONB) group and its methoxy-substituted derivatives, such as 2-methoxy-4-nitrobenzyl (MNB), lies in their photophysical and chemical properties. The addition of electron-donating methoxy groups to the aromatic ring has profound effects on the molecule's light absorption characteristics and cleavage efficiency.

Propertyo-Nitrobenzyl (ONB)2-Methoxy-4-nitrobenzyl (MNB)Advantage of MNB
Typical λmax ~265 nm~350 nmRed-shifted λmax allows for the use of less damaging, longer wavelength UV light.
Quantum Yield (Φ) ~0.01 - 0.1 (Substrate Dependent)Generally higher than ONBMore efficient cleavage, requiring lower light doses and shorter irradiation times.
Cleavage Byproduct o-Nitrosobenzaldehyde2-Methoxy-4-nitrosobenzaldehydeByproduct properties are similar, but higher efficiency can reduce overall byproduct concentration.
Solubility ModerateGenerally higher in organic solventsImproved solubility can be advantageous in various reaction setups.
Wavelength of Deprotection (λmax)

The unsubstituted ONB group typically requires irradiation with shorter wavelength UV light (around 265 nm) for efficient cleavage. This high-energy light can be detrimental to sensitive biological samples and other functional groups within a complex molecule. The introduction of a methoxy group, as in MNB, extends the π-system conjugation and shifts the absorption maximum to longer, less energetic wavelengths (around 350 nm). This "red shift" is a significant advantage, as it minimizes potential photodamage to the substrate and allows for greater selectivity in complex systems.

Quantum Yield (Φ) and Cleavage Efficiency

Quantum yield is a measure of the efficiency of a photochemical process. It represents the fraction of absorbed photons that result in the desired chemical transformation. Methoxy-substituted ONB derivatives like MNB generally exhibit higher quantum yields compared to the parent ONB group. This means that for every photon absorbed, MNB is more likely to undergo cleavage. This higher efficiency translates to:

  • Shorter reaction times: Complete deprotection can be achieved more rapidly.

  • Lower light intensity: Reduced light exposure minimizes side reactions and damage to sensitive substrates.

Byproduct Formation

A critical consideration in any protection strategy is the nature of the byproducts. Both ONB and MNB release a nitrosobenzaldehyde derivative upon cleavage. These byproducts can potentially react with the liberated substrate or other components in the reaction mixture. While the fundamental nature of the byproduct is similar for both, the higher quantum efficiency of MNB can be an indirect advantage. Faster and more efficient cleavage means that the total irradiation time is shorter, reducing the potential for byproduct-mediated side reactions.

Practical Considerations and Experimental Protocols

The choice between ONB and MNB should be guided by the specific requirements of the synthesis or application.

G A Start: Select a Photoremovable Protecting Group B Is the substrate or are other functional groups sensitive to short-wavelength UV (<300 nm)? A->B C Is rapid cleavage with low light dosage critical? B->C No D Use MNB or other alkoxy-substituted ONB B->D Yes E ONB is a viable option C->E No F Consider MNB for higher quantum efficiency C->F Yes

Caption: Decision workflow for selecting between ONB and MNB protecting groups.

Protocol 1: Protection of a Carboxylic Acid with o-Nitrobenzyl Bromide

This protocol details the esterification of a carboxylic acid using o-nitrobenzyl bromide.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq), to the solution to deprotonate the carboxylic acid. Stir for 10-15 minutes at room temperature.

  • Alkylation: Add o-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the o-nitrobenzyl ester.

Protocol 2: Photolytic Deprotection of an o-Nitrobenzyl Ester

This protocol describes the cleavage of the ONB group to regenerate the carboxylic acid.

  • Solution Preparation: Dissolve the o-nitrobenzyl-protected substrate in a UV-transparent solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be optimized but is typically in the range of 0.1-10 mM.

  • Irradiation: Place the solution in a quartz reaction vessel. Irradiate the solution using a suitable UV lamp. For ONB, a lamp with a principal output at 254 nm is often used. For MNB, a lamp with output at 350-365 nm is ideal.

  • Monitoring: Monitor the progress of the deprotection by TLC or LC-MS. The appearance of the free carboxylic acid and the nitrosobenzaldehyde byproduct should be observed.

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure. The crude product can be purified by extraction or chromatography to remove the nitrosobenzaldehyde byproduct. For instance, an acidic extraction can separate the carboxylic acid from the neutral byproduct.

Conclusion

Both o-nitrobenzyl (ONB) and 2-methoxy-4-nitrobenzyl (MNB) are powerful tools for photolabile protection.

  • o-Nitrobenzyl (ONB) remains a reliable and cost-effective choice for substrates that are robust to shorter-wavelength UV light and where cleavage efficiency is not the primary concern.

  • 2-Methoxy-4-nitrobenzyl (MNB) represents a significant advancement, offering deprotection at a less damaging wavelength with higher efficiency. This makes it the superior choice for sensitive biological applications, complex molecule synthesis, and situations requiring rapid, low-dose deprotection.

The selection between these two protecting groups is a strategic decision based on the specific demands of the chemical system. By understanding their core differences in photophysical properties and cleavage efficiency, researchers can harness the power of light to achieve their synthetic goals with greater precision and control.

References

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196. [Link]

  • Reichmanis, E., & Smith, B. C. (1981). o-Nitrobenzyl photochemistry: solution vs. solid-state behavior. Journal of Polymer Science: Polymer Chemistry Edition, 19(12), 3041-3049. [Link]

comparative analysis of one-photon vs. two-photon uncaging of 2-Methoxy-4-nitrobenzyl

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals aiming to achieve precise spatiotemporal control over bioactive molecules, photouncaging stands out as a powerful technique. This guide provides an in-depth comparative analysis of one-photon and two-photon uncaging methodologies, with a specific focus on the widely utilized 2-Methoxy-4-nitrobenzyl (MNB) caging group. By understanding the fundamental principles, practical advantages, and limitations of each approach, you can make informed decisions to optimize your experimental designs.

Introduction to Photouncaging and the MNB Caging Group

Photouncaging is a technique where a biologically active molecule is rendered inert by covalent attachment of a photolabile protecting group, or "cage".[1][2][3] Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule with high spatial and temporal precision.[1][2] The 2-Methoxy-4-nitrobenzyl (MNB) group, a derivative of the classic o-nitrobenzyl caging platform, is frequently employed due to its favorable photochemical properties.[3][4][5][6]

The choice between one-photon and two-photon excitation for uncaging MNB-protected compounds is a critical experimental decision. This choice profoundly impacts spatial resolution, tissue penetration depth, and potential phototoxicity, thereby influencing the biological relevance and accuracy of the experimental outcomes.

The Underlying Physics: One-Photon vs. Two-Photon Excitation

The core difference between these two techniques lies in the mechanism of light absorption by the MNB caging group.

One-Photon Absorption (1PA): In this conventional process, a single photon of high energy (typically in the UV or near-UV range) is absorbed by the MNB molecule, promoting it to an excited state.[7] This excitation initiates the photochemical reaction that leads to the cleavage of the cage and release of the active molecule.[1][7]

Two-Photon Absorption (2PA): This is a non-linear optical process where two lower-energy photons (typically in the near-infrared range) are absorbed nearly simultaneously to excite the MNB molecule to the same excited state as in 1PA.[1][8][9] The probability of 2PA is proportional to the square of the laser intensity, meaning it is highly localized to the focal point of a tightly focused laser beam.[1][10]

At a Glance: Key Performance Metrics

FeatureOne-Photon UncagingTwo-Photon UncagingRationale & Implications for MNB Uncaging
Excitation Wavelength UV to Near-UV (e.g., 365 nm, 405 nm)[11]Near-Infrared (NIR) (e.g., 720-900 nm)[1][8]NIR light scatters less in biological tissue, allowing for deeper penetration.[7][9] UV light is more prone to scattering and absorption by endogenous molecules.[5]
Spatial Resolution Limited by diffraction (micrometer scale)Diffraction-limited (sub-micrometer scale)[1][11]The quadratic dependence of 2PA on laser intensity confines excitation to a tiny focal volume, enabling highly precise uncaging at subcellular structures like individual dendritic spines.[8][12]
Tissue Penetration Shallow (tens of micrometers)Deep (hundreds of micrometers)[7][9][10]Essential for in vivo studies or experiments in thick tissue preparations like brain slices.[13]
Phototoxicity Higher potential for off-target damageReduced off-target phototoxicity[9]NIR light is less energetic and absorbed by fewer endogenous molecules than UV light, minimizing cellular damage outside the focal volume.[5]
Quantum Yield (Φu) Generally higherIdentical to 1P for the same moleculeThe quantum yield is an intrinsic property of the MNB cage and the molecule it protects.[4][6]
Action Cross-Section (δu) Product of molar extinction coefficient (ε) and ΦuProduct of two-photon absorption cross-section (σ₂) and Φu[4][6]This parameter reflects the overall efficiency of uncaging. While Φu is the same, σ₂ for MNB is typically small, requiring high peak power lasers for efficient 2P uncaging.[4][6]
Equipment Complexity Simpler (e.g., LEDs, flash lamps, CW lasers)[11]More complex (femtosecond pulsed laser)[1][8]2P uncaging requires a significant investment in specialized laser systems and microscopy setups.[12]

Delving Deeper: A Mechanistic and Practical Comparison

Photochemical Mechanism of MNB Uncaging

The uncaging of MNB-protected compounds proceeds through a series of photochemical reactions initiated by light absorption.

MNB_Uncaging MNB_Caged MNB-Caged Compound (Ground State) Excited_State Excited Singlet State MNB_Caged->Excited_State 1P (hν) or 2P (2hν) Absorption Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-atom transfer Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products Uncaged Molecule + 2-Methoxy-4-nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage One_Photon_Workflow cluster_prep Preparation cluster_uncage Uncaging cluster_detect Detection Prep_Sample 1. Prepare biological sample (e.g., cell culture, tissue slice) Load_Cage 2. Incubate with MNB-caged compound (e.g., 100 µM - 1 mM) Prep_Sample->Load_Cage Position_Sample 3. Position sample on microscope stage Load_Cage->Position_Sample Illuminate 4. Illuminate region of interest with UV/near-UV light source (e.g., 365 nm LED) Position_Sample->Illuminate Record_Response 5. Record biological response (e.g., electrophysiology, fluorescence imaging) Illuminate->Record_Response

Caption: Workflow for one-photon uncaging.

  • Sample Preparation: Prepare your biological sample (e.g., cultured cells on a coverslip, acute brain slice).

  • Loading of Caged Compound: Bath apply the MNB-caged compound to the sample at a concentration typically ranging from 100 µM to 1 mM. The optimal concentration should be determined empirically to balance efficacy with potential off-target effects of the caged compound itself. [11]3. Microscope Setup: Place the sample on an upright or inverted microscope equipped with a light source capable of delivering UV or near-UV light (e.g., a mercury arc lamp with appropriate filters, an LED, or a continuous wave laser). [11]4. Illumination: Deliver a pulse of light to the region of interest. The duration and intensity of the light pulse will determine the amount of uncaged compound and should be carefully calibrated.

  • Data Acquisition: Simultaneously record the biological response of interest. This could be changes in membrane potential or current using electrophysiology, or changes in fluorescence of a downstream reporter.

Protocol 2: Two-Photon Uncaging of MNB-Caged Compounds

This protocol is designed for experiments requiring high spatial resolution and deep tissue penetration, such as in vivo imaging or detailed synaptic studies.

Methodology Workflow

Two_Photon_Workflow cluster_prep Preparation cluster_uncage Uncaging & Imaging cluster_detect Detection Prep_Sample 1. Prepare biological sample (e.g., acute brain slice, in vivo preparation) Load_Cage 2. Apply MNB-caged compound (e.g., 1-10 mM) Prep_Sample->Load_Cage Position_Sample 3. Position sample on two-photon microscope Load_Cage->Position_Sample Identify_Target 4. Identify target structure using two-photon imaging Position_Sample->Identify_Target Uncage 5. Deliver focused femtosecond laser pulses (e.g., 720 nm) to the target Identify_Target->Uncage Record_Response 6. Record biological response Uncage->Record_Response

Caption: Workflow for two-photon uncaging.

  • Sample Preparation: Prepare the biological sample. For in vivo experiments, this may involve surgical preparation to create an imaging window.

  • Loading of Caged Compound: Due to the lower efficiency of two-photon absorption, higher concentrations of the MNB-caged compound are often required (typically 1-10 mM). [12]Local perfusion or bath application can be used.

  • Microscope Setup: The experiment must be performed on a two-photon laser scanning microscope equipped with a femtosecond pulsed near-infrared laser (e.g., a Ti:Sapphire laser). [12]4. Target Identification: Use the two-photon microscope in imaging mode to identify the specific subcellular structure of interest (e.g., a dendritic spine).

  • Uncaging: Switch the laser to a higher power and park the beam at the precise coordinates of the target, or perform a rapid scan over a small region of interest. Deliver short pulses (milliseconds) of laser light at the appropriate wavelength (e.g., 720 nm for MNI-glutamate, a derivative of MNB). [11][12]The laser power and pulse duration must be carefully calibrated to elicit a physiological response without causing photodamage.

  • Data Acquisition: Record the biological response with high temporal resolution.

Conclusion: Selecting the Right Tool for the Job

The choice between one-photon and two-photon uncaging of 2-Methoxy-4-nitrobenzyl caged compounds is not a matter of one being definitively "better," but rather which is more appropriate for the specific scientific question being addressed.

  • One-photon uncaging is a robust and accessible method ideal for applications where broad and rapid activation of a bioactive molecule is required and where deep tissue penetration and subcellular resolution are not primary concerns.

  • Two-photon uncaging offers unparalleled spatial precision and the ability to work deep within scattering tissues, making it the gold standard for in vivo studies and experiments demanding single-synapse or single-cell resolution. [1][8] By carefully considering the experimental requirements for spatial and temporal control, tissue depth, and potential for phototoxicity, researchers can harness the power of MNB-based photouncaging to gain unprecedented insights into complex biological processes.

References

  • Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(18), 8752-8756. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Denk, W., Piston, D. W., & Webb, W. W. (1995). Two-photon molecular excitation in laser-scanning microscopy. In Handbook of biological confocal microscopy (pp. 445-458). Springer, Boston, MA. [Link]

  • Matsuzaki, M., Honkura, N., Ellis-Davies, G. C., & Kasai, H. (2001). Gating of Ca2+ stores and their coupling to Ca2+ influx in dendritic spines. Neuron, 31(4), 577-587. [Link]

  • Svoboda, K., & Yasuda, R. (2006). Principles of two-photon excitation microscopy and its applications to neuroscience. Neuron, 50(6), 823-839. [Link]

  • Goppert-Mayer, M. (1931). Über Elementarakte mit zwei Quantensprüngen. Annalen der Physik, 401(3), 273-294. [Link]

  • Furuta, T., Wang, S. S., Dantzker, J. L., Dore, T. M., Bybee, W. J., Callaway, E. M., ... & Tsien, R. Y. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two-photon photolysis. Proceedings of the National Academy of Sciences, 96(5), 1963-1968. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Noguchi, J., Matsuzaki, M., Ellis-Davies, G. C., & Kasai, H. (2005). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Physiology, 563(1), 217-228. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]

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confirming the structure of 2-Methoxy-4-nitrobenzyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of 2-Methoxy-4-nitrobenzyl Derivatives

Authored by a Senior Application Scientist

The 2-methoxy-4-nitrobenzyl group and its derivatives are of significant interest in chemical and biological research, primarily for their role as photocleavable protecting groups.[1][2] Their ability to be selectively removed with light allows for precise spatial and temporal control over the release of protected molecules, a critical function in drug delivery, peptide synthesis, and caged compounds.[3][4] However, the synthetic utility of these molecules is predicated on the unambiguous confirmation of their chemical structure. Isomeric impurities or incorrect substitution patterns can lead to derivatives with vastly different photochemical properties and biological activities.

This guide provides a comprehensive comparison of the essential analytical techniques required to definitively confirm the structure of 2-methoxy-4-nitrobenzyl derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers in organic synthesis, medicinal chemistry, and materials science.

The Orthogonal Approach: A Multi-Technique Strategy

No single analytical technique is sufficient for absolute structural elucidation. A trustworthy confirmation relies on an orthogonal approach, where multiple techniques with different physical principles are used to corroborate the findings. The primary methods for characterizing 2-methoxy-4-nitrobenzyl derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supplemented by Infrared (IR) Spectroscopy.

G cluster_synthesis Synthesis & Purification Synthesis Synthesized Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR NMR->MS XRay X-Ray Crystallography (If crystalline solid) MS->XRay Optional Gold Standard Final Structure Confirmed MS->Final IR->NMR XRay->Final

Figure 1: A comprehensive workflow for the structural confirmation of synthesized organic compounds, emphasizing a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-methoxy-4-nitrobenzyl derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: What to Expect in the Spectra

The substitution pattern of the aromatic ring is the most critical feature to confirm. The 2-methoxy and 4-nitro arrangement creates a specific electronic environment that gives rise to a predictable set of signals in the ¹H NMR spectrum.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will typically appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). Their splitting patterns (coupling) are key to confirming their relative positions.

    • The proton at C5 (between the methoxy and nitro groups) is expected to be a doublet.

    • The proton at C3 (adjacent to the methoxy group) will likely be a doublet of doublets.

    • The proton at C6 (adjacent to the benzylic carbon) will also be a doublet.

  • Benzylic Protons (-CH₂-): The two protons on the benzyl carbon attached to the derivative group will appear as a singlet (if no adjacent protons) or a multiplet, typically in the range of δ 4.5-5.5 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will present as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm.[5]

¹³C NMR complements the proton data by showing the number of unique carbon environments. The carbons attached to the electron-withdrawing nitro group and the electron-donating methoxy group will have characteristic chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal overlapping signals with the analyte.[6]

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

  • Data Acquisition:

    • ¹H NMR: Acquire data on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal resolution. Accumulate 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope, using a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is a powerful technique for determining the molecular weight of a compound with high accuracy, thereby providing its elemental formula. This serves as a fundamental check on the identity of the synthesized derivative.

Expertise & Causality: Choosing the Right Method

High-Resolution Mass Spectrometry (HRMS) is strongly preferred over nominal mass analysis. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula.

  • Ionization Technique: Electrospray Ionization (ESI) is generally the method of choice for these derivatives as it is a "soft" ionization technique that minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺ or other adducts.[7] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar derivatives.[7]

  • Fragmentation Analysis (MS/MS): If the molecular ion is subjected to fragmentation (tandem mass spectrometry), the resulting pattern can provide further structural confirmation. Expected fragments would correspond to the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or cleavage at the benzylic position.

Experimental Protocol: HPLC-MS

G Sample Sample Preparation (Dissolve & Filter) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Injection MS Mass Spectrometer (Ion Source, Mass Analyzer) HPLC->MS Elution & Ionization Data Data Analysis (Mass Spectrum & Formula) MS->Data Detection

Figure 2: A simplified workflow for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a solvent compatible with the HPLC mobile phase, such as a mixture of acetonitrile and water.[7] Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which separates compounds based on hydrophobicity.[7]

    • Mobile Phase: Employ a gradient elution using two solvents: Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). The formic acid helps to promote protonation for ESI-MS.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • MS Detection:

    • Ionization: Use ESI in positive ion mode to detect the [M+H]⁺ ion.

    • Mass Analyzer: Acquire data using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Scan Range: Set a mass range appropriate for the expected molecular weight of the derivative (e.g., m/z 100-1000).

  • Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. Use the accurate mass of the molecular ion to calculate the elemental formula using vendor-supplied software.

X-ray Crystallography: The Unambiguous Proof

For derivatives that can be obtained as a crystalline solid, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of structure. It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration of stereocenters.

Expertise & Causality: From Powder to Crystal

The greatest challenge is often growing a high-quality single crystal suitable for diffraction. Slow evaporation is the most common technique.

  • Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble. A common approach is to dissolve the compound in a good solvent (e.g., acetone, ethyl acetate) and allow a poor solvent (e.g., hexane, heptane) to slowly diffuse into the solution, gradually reducing the solubility and promoting crystal growth.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks to allow for slow evaporation and crystal formation.[9]

  • Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount it on a goniometer head.[9]

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined using specialized software (e.g., SHELX, Olex2) to build a final, accurate 3D model of the molecule.[9][10]

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistryProvides the most detailed structural information in solution; non-destructive.Requires relatively pure sample (>95%); can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental formula, fragmentationExtremely sensitive (requires very little material); high throughput.Provides limited connectivity information; isomers are often indistinguishable without MS/MS.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingUnambiguous "gold standard" for structural proof.[8]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state, which may differ from solution.
FT-IR Spectroscopy Presence of functional groupsFast, simple, and confirms key bonds (e.g., C=O, N-O, O-H).Provides limited information on the overall molecular skeleton; not sufficient for structure proof alone.

Conclusion: A Self-Validating System

Confirming the structure of a 2-methoxy-4-nitrobenzyl derivative requires a logical and multi-faceted analytical approach. NMR spectroscopy maps the proton and carbon framework, providing the core connectivity map. High-resolution mass spectrometry validates this proposed structure by confirming the exact molecular formula. Finally, for crystalline materials, X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional arrangement. By integrating the data from these orthogonal techniques, researchers can establish a self-validating system, ensuring the scientific integrity of their work and the reliability of their synthesized molecules for downstream applications.

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. Available at: [Link]

  • 1-(2-Methoxyethoxy)-4-nitrobenzene. International Union of Crystallography. Available at: [Link]

  • Photocleavable Protecting Groups. Thieme. Available at: [Link]

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  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

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  • Powder XRD pattern of 2-methoxy-4-nitroaniline. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methoxy-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging photocleavable protecting groups (PPGs), ensuring specificity is paramount. The utility of a PPG is intrinsically linked to its ability to remain inert until photoactivation, without engaging in off-target reactions that could compromise experimental outcomes or therapeutic efficacy. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 2-Methoxy-4-nitrobenzyl alcohol, a commonly utilized o-nitrobenzyl-based PPG. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a framework for data interpretation, empowering you to validate the specificity of this crucial chemical tool in your research.

The Imperative of Cross-Reactivity Profiling for Photocleavable Protecting Groups

Photocleavable protecting groups offer unparalleled spatiotemporal control over the release of bioactive molecules.[1] The o-nitrobenzyl scaffold, in particular, has been a workhorse in this field.[2][3] The mechanism of photocleavage for o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule and 2-nitrosobenzaldehyde as a byproduct.[4]

However, the electrophilic nature of the benzylic carbon and the potential for the formation of reactive nitroso byproducts raise concerns about off-target reactions, particularly in complex biological systems.[1][5] Cross-reactivity with biological nucleophiles, such as thiols (cysteine residues in proteins), amines (lysine residues), and nucleic acid bases, can lead to unintended covalent modifications, altering the structure and function of biomolecules.[5] Therefore, rigorous cross-reactivity studies are not merely a quality control step but a fundamental necessity for the reliable application of PPGs like this compound.

Understanding the Reactivity Landscape of this compound

The reactivity of the 2-Methoxy-4-nitrobenzyl group is influenced by the electronic properties of its substituents. The electron-withdrawing nitro group at the para position can influence the electrophilicity of the benzylic carbon, potentially affecting its susceptibility to nucleophilic attack. Conversely, the electron-donating methoxy group at the ortho position can modulate this reactivity. A comprehensive cross-reactivity assessment should, therefore, consider a panel of biologically relevant nucleophiles.

This guide will focus on three state-of-the-art methodologies to probe the cross-reactivity of this compound:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the direct detection of covalent adducts with key biological nucleophiles.

  • Surface Plasmon Resonance (SPR) for the real-time, label-free analysis of binding interactions with proteins and nucleic acids.

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a high-throughput method to quantify potential interactions.

Experimental Section: Protocols for Cross-Reactivity Assessment

Protocol 1: HPLC-MS for the Detection of Covalent Adducts

This protocol outlines a method to detect the formation of covalent adducts between this compound and representative biological nucleophiles, such as glutathione (GSH), N-acetyl-L-cysteine, and guanosine.

Rationale: HPLC-MS is a highly sensitive and specific technique that can separate the parent compound from potential adducts and provide their exact mass, confirming covalent modification.[6][7][8][9]

Experimental Workflow:

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Incubate this compound with nucleophile (e.g., GSH) B Quench reaction A->B C Sample cleanup (e.g., SPE) B->C D Inject sample onto HPLC C->D E Separate components on C18 column D->E F Detect ions by Mass Spectrometry (MS/MS) E->F G Extract ion chromatograms for expected adduct masses F->G H Identify adducts based on retention time and MS/MS spectra G->H

Caption: Workflow for HPLC-MS detection of covalent adducts.

Materials:

  • This compound

  • Glutathione (GSH), N-acetyl-L-cysteine, Guanosine

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Prepare a 1 mM solution of this compound in PBS.

    • Prepare 10 mM solutions of GSH, N-acetyl-L-cysteine, and guanosine in PBS.

    • Mix the this compound solution with each nucleophile solution in a 1:1 ratio.

    • Incubate the mixtures at 37°C for 24 hours. Include a negative control with only this compound in PBS.

  • Sample Preparation:

    • Quench the reactions by adding an equal volume of cold acetonitrile.

    • Centrifuge to precipitate any proteins.

    • Perform solid-phase extraction (SPE) on the supernatant to remove salts and concentrate the analytes.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Operate in positive ion mode with a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the expected adducts (e.g., [M+GSH+H]⁺).

    • Analyze the MS/MS fragmentation patterns to confirm the identity of any potential adducts.

Data Presentation:

NucleophileExpected Adduct Mass (m/z)Observed Peak (Yes/No)
Glutathione (GSH)[M+307.08]
N-acetyl-L-cysteine[M+163.04]
Guanosine[M+283.09]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol describes the use of SPR to evaluate the non-covalent binding of this compound to a panel of proteins and a model DNA oligonucleotide.

Rationale: SPR provides real-time, label-free kinetic and affinity data, allowing for the sensitive detection of even weak or transient interactions.[7][10][11][12]

Experimental Workflow:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_analysis Binding Analysis cluster_data Data Analysis A Immobilize protein or biotinylated DNA on sensor chip B Block remaining active sites A->B C Inject serial dilutions of This compound B->C D Monitor binding in real-time C->D E Generate sensorgrams D->E F Fit data to binding models to determine KD E->F

Caption: Workflow for SPR analysis of biomolecular interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 for amine coupling, SA for streptavidin capture)

  • This compound

  • A panel of proteins (e.g., Human Serum Albumin, Lysozyme, a representative kinase)

  • Biotinylated DNA oligonucleotide

  • Amine coupling kit (EDC, NHS)

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • For proteins, use standard amine coupling chemistry to immobilize them on a CM5 sensor chip.

    • For the biotinylated DNA, use a streptavidin (SA) sensor chip.

    • Create a reference flow cell with no immobilized ligand.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 µM to 100 µM).

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Include a buffer-only injection as a blank.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to appropriate binding models (e.g., steady-state affinity or kinetic models) to determine the equilibrium dissociation constant (KD).

Data Presentation:

BiomoleculeImmobilization Level (RU)KD (µM)
Human Serum Albumin
Lysozyme
Kinase X
DNA Oligonucleotide
Protocol 3: Competitive ELISA for Quantifying Interactions

This protocol details a competitive ELISA to screen for and quantify the interaction of this compound with a specific protein of interest.

Rationale: Competitive ELISA is a robust and high-throughput method for quantifying the binding of a small molecule to a protein.[8][13][14][15][16]

Experimental Workflow:

ELISA_Workflow A Coat plate with target protein B Block non-specific binding sites A->B C Incubate with a fixed concentration of biotinylated tracer and varying concentrations of this compound B->C D Wash to remove unbound reagents C->D E Add Streptavidin-HRP D->E F Wash E->F G Add TMB substrate F->G H Stop reaction and read absorbance G->H

Sources

A Researcher's Guide to Photolabile Protecting Groups: Benchmarking the Uncaging Speed of 2-Methoxy-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of chemical biology and drug delivery, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, enabling researchers to initiate biological processes with a pulse of light. Among the various PPGs, the o-nitrobenzyl scaffold has been a workhorse due to its synthetic accessibility and robust performance. This guide provides an in-depth comparison of the uncaging kinetics of a key derivative, 2-Methoxy-4-nitrobenzyl alcohol, benchmarked against other common photolabile protecting groups. We will delve into the underlying photochemical mechanisms, present comparative experimental data, and provide detailed protocols for the characterization of uncaging speed, empowering researchers to make informed decisions for their specific applications.

The Mechanism of Action: A Light-Triggered Cascade

The photochemistry of o-nitrobenzyl derivatives, including this compound, is a well-studied process that proceeds through a series of transient intermediates. Understanding this mechanism is crucial for optimizing uncaging experiments and interpreting kinetic data.

Upon absorption of a photon, typically in the UV-A range, the o-nitrobenzyl group is excited to a short-lived singlet state, which can then undergo intersystem crossing to a triplet state. The key step in the uncaging process is an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group. This leads to the formation of a transient species known as an aci-nitro intermediate, which is characterized by a distinct absorption in the visible spectrum (around 400 nm). This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond between the benzylic carbon and the protected molecule, releasing the active compound and generating a 2-nitrosobenzaldehyde byproduct.

G cluster_0 Photochemical Excitation cluster_1 Uncaging Cascade Ground_State 2-Methoxy-4-nitrobenzyl Caged Compound Excited_State Excited Singlet/Triplet State Ground_State->Excited_State hν (Photon Absorption) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-atom transfer Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Uncaged_Molecule Released Bioactive Molecule Cyclic_Intermediate->Uncaged_Molecule Byproduct 2-Methoxy-4-nitrosobenzaldehyde Cyclic_Intermediate->Byproduct G Sample Caged Compound in Cuvette Spectrophotometer UV-Vis Spectrophotometer Sample->Spectrophotometer Light_Source Collimated Light Source Light_Source->Sample Data_Analysis Data Analysis (Abs vs. Time) Spectrophotometer->Data_Analysis

Caption: Workflow for determining the photolysis rate constant.

Measuring the Uncaging Quantum Yield

The quantum yield is determined by comparing the rate of photolysis of the caged compound to that of a well-characterized chemical actinometer with a known quantum yield.

Methodology:

  • Actinometer Selection: Choose a chemical actinometer that absorbs at the same wavelength as the caged compound. A common choice for the UV-A range is potassium ferrioxalate.

  • Irradiation of the Caged Compound: Irradiate a solution of the caged compound of known concentration and absorbance for a specific time, ensuring that the photolysis is kept below 10% to avoid inner filter effects.

  • Quantification of Photolysis: Determine the amount of the caged compound that has been photolyzed using a suitable analytical technique, such as HPLC or LC-MS.

  • Irradiation of the Actinometer: Under identical irradiation conditions (light source, geometry, and time), irradiate the chemical actinometer solution.

  • Quantification of Actinometer Reaction: Determine the extent of the photochemical reaction of the actinometer according to established protocols. For potassium ferrioxalate, this involves a colorimetric assay to measure the formation of Fe²⁺ ions.

  • Calculation of Quantum Yield: The quantum yield of the caged compound (Φu) can be calculated using the following equation:

    Φu = Φactinometer * (moles of caged compound photolyzed / moles of actinometer reacted) * (f_actinometer / f_caged)

    where Φactinometer is the known quantum yield of the actinometer, and f is the fraction of light absorbed by each solution.

Conclusion and Future Perspectives

The 2-Methoxy-4-nitrobenzyl group belongs to the well-established and versatile family of o-nitrobenzyl photolabile protecting groups. While specific quantitative data on its uncaging speed is not as readily available as for some of its more common counterparts like DMNB, its structural similarity allows for a reliable estimation of its performance. For researchers requiring precise kinetic information, the experimental protocols outlined in this guide provide a robust framework for in-house characterization.

The field of photolabile protecting groups is continuously evolving, with a major focus on developing PPGs with red-shifted absorption maxima to minimize photodamage to biological systems and improve tissue penetration. Furthermore, enhancing the two-photon absorption cross-section is a key area of research for applications requiring high-resolution 3D control of uncaging. While the o-nitrobenzyl scaffold has its limitations in these areas compared to newer caging groups like coumarins, its predictability, ease of synthesis, and well-understood photochemistry ensure its continued relevance in the toolkit of chemical biologists and drug development professionals. The principles and methodologies discussed herein will remain central to the evaluation and application of both existing and next-generation photolabile protecting groups.

References

  • Blanc, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. (URL: [Link])

  • Wirkner, K., et al. (2006). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 5(9), 833-840.
  • Calculating photolysis rates and estimating photolysis lifetimes - The Royal Society of Chemistry. (URL: [Link])

  • Wurzer, A. J., et al. (2014). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Materials, 4(7), 1182-1193. (URL: [Link])

  • Schaper, K., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. (URL: [Link])

A Comparative Guide to 2-Methoxy-4-nitrobenzyl Alcohol: Applications and Limitations in Photocage Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of dynamic biological and chemical systems, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "photocages," have emerged as indispensable tools, allowing for the light-induced release of active molecules. Among the various photocages, nitrobenzyl derivatives have been a cornerstone. This guide provides a comprehensive literature review of 2-Methoxy-4-nitrobenzyl alcohol, critically examining its applications, inherent limitations, and performance against more conventional alternatives.

The o-Nitrobenzyl Scaffold: A Foundation for Photocontrol

The photochemistry of o-nitrobenzyl compounds is the bedrock upon which many photocages are built. The key to their light-induced cleavage lies in the "ortho-nitro effect." Upon absorption of UV light, the nitro group in the ortho position to the benzylic carbon can abstract a hydrogen atom from this carbon. This intramolecular rearrangement, akin to a Norrish Type II reaction, leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and a 2-nitrosobenzaldehyde byproduct. The efficiency of this process is dictated by the substitution pattern on the aromatic ring and the nature of the protected molecule.

This compound: An Overview

This compound is an aromatic compound that has found utility as a versatile intermediate in the synthesis of a range of molecules, including pharmaceuticals like anti-cancer and anti-inflammatory drugs, as well as agrochemicals and fine chemicals.[1][2] Its derivatization into a photolabile protecting group is a key application, leveraging the photosensitivity of the nitrobenzyl core.

However, a critical distinction must be made. While it is a nitrobenzyl derivative, the placement of the nitro group at the para position relative to the methoxy group and meta to the benzyl alcohol significantly impacts its efficacy as a photocage.

The Decisive Factor: Positional Isomerism and Photolability

The defining limitation of this compound as a photolabile protecting group is the position of the nitro group. For efficient photocleavage via the established intramolecular mechanism, the nitro group must be in the ortho position to the benzylic carbon.[3] The 4-nitro substitution in this compound renders it substantially less efficient for light-induced release compared to its ortho-nitro counterparts.[3] This is a crucial consideration for researchers selecting a photocage for applications requiring rapid and high-yield uncaging.

Comparative Analysis: this compound vs. Common Alternatives

To provide a clear perspective, a comparison with established photolabile protecting groups is essential. The most relevant comparator is the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, also known as the nitroveratryl (NV) group.

Feature2-Methoxy-4-nitrobenzyl4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)Coumarin-4-ylmethyl (CM)
Photocleavage Efficiency LowModerate to HighModerate to High
Typical Quantum Yield (Φ) Not widely reported, expected to be low0.01 - 0.3[4]0.01 - 0.2[4]
Typical Absorption Max (λmax) Not widely reported for caged compounds~350 nm320 - 400 nm[4]
Photolysis Wavelength UV range350 - 420 nm[5]350 - 450 nm[4]
Key Advantage Primarily a synthetic intermediateWell-established, predictable cleavageLonger wavelength absorption
Key Limitation Inefficient photocleavage due to 4-nitro positionForms phototoxic byproducts, requires UV lightCan have lower quantum yields

The DMNB group, with its ortho-nitro configuration and electron-donating methoxy groups that red-shift the absorption maximum, is a significantly more effective photocage.[6][7] Coumarin-based photocages offer the advantage of excitation at longer, less phototoxic wavelengths.[4]

Experimental Workflows: Synthesis and Deprotection

While specific, high-yield protocols for the extensive use of 2-Methoxy-4-nitrobenzyl as a photocage are not prevalent in the literature due to its limitations, the general principles of nitrobenzyl chemistry apply.

General Protocol for the Protection of an Alcohol (Hypothetical)

This protocol is based on standard ether synthesis and would require optimization.

Diagram of Protection Workflow

G cluster_reactants Reactants cluster_reagents Reagents 2_Methoxy_4_nitrobenzyl_alcohol This compound Reaction_Vessel Reaction under Inert Atmosphere 2_Methoxy_4_nitrobenzyl_alcohol->Reaction_Vessel Substrate_OH Substrate with -OH group Substrate_OH->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF/DMF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Protected_Substrate 2-Methoxy-4-nitrobenzyl protected substrate Purification->Protected_Substrate

A generalized workflow for the protection of an alcohol using this compound.

Step-by-Step Procedure:

  • Preparation: To a solution of the alcohol-containing substrate in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., sodium hydride) at 0 °C.

  • Reaction: To the resulting alkoxide solution, add a solution of 2-Methoxy-4-nitrobenzyl bromide (which would be synthesized from the alcohol). Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

General Protocol for Photolytic Deprotection (Uncaging)

This protocol outlines the general procedure for the light-induced cleavage of a nitrobenzyl-protected molecule.

Diagram of Deprotection Workflow

G Protected_Substrate 2-Methoxy-4-nitrobenzyl protected substrate in solution UV_Irradiation UV Irradiation (e.g., 365 nm) Protected_Substrate->UV_Irradiation Released_Substrate Released Substrate UV_Irradiation->Released_Substrate Byproduct 2-Methoxy-4-nitrosobenzaldehyde UV_Irradiation->Byproduct Analysis Analysis (HPLC, MS) Released_Substrate->Analysis

A simplified workflow for the photolytic deprotection of a 2-Methoxy-4-nitrobenzyl caged compound.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a solution of the 2-Methoxy-4-nitrobenzyl protected compound in a suitable solvent (e.g., buffer for biological samples, or an organic solvent like acetonitrile or methanol).

  • Irradiation: Irradiate the solution with a UV light source at an appropriate wavelength (typically in the 350-420 nm range for nitrobenzyl compounds)[5]. The irradiation time will depend on the quantum yield of the specific compound and the intensity of the light source.

  • Monitoring: Monitor the progress of the deprotection by a suitable analytical method, such as HPLC or LC-MS, to quantify the disappearance of the starting material and the appearance of the deprotected product.

Limitations and Future Perspectives

The primary limitation of this compound as a photocage is its inherent inefficiency due to the 4-nitro substitution. This makes it unsuitable for applications requiring rapid and complete release of the active molecule.

Furthermore, like other nitrobenzyl-based photocages, its use is associated with certain drawbacks:

  • Byproduct Formation: The photolysis of nitrobenzyl compounds generates a nitrosobenzaldehyde byproduct, which can be reactive and potentially phototoxic to biological systems.[8]

  • UV Light Requirement: The necessity for UV irradiation can be damaging to living cells and tissues.[9]

Future research in the field of photocages is focused on developing new protecting groups that address these limitations. Key goals include:

  • Red-shifting the absorption wavelength into the visible or near-infrared region to minimize phototoxicity and improve tissue penetration.[6]

  • Improving the quantum yield for more efficient uncaging.

  • Designing byproducts that are non-toxic and do not interfere with the system under study.

Conclusion

References

  • Journal of High School Science. Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Available from: [Link]

  • Papageorgiou, G., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. Available from: [Link]

  • Klбn, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available from: [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 41(13), 2351-2353. Available from: [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (14), 1557-1559. Available from: [Link]

  • Bader, T. K., et al. (2020). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614-1625. Available from: [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Available from: [Link]

  • Wirz, J., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. Available from: [Link]

  • Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. Available from: [Link]

  • Yushchenko, D. A., et al. (2019). Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells. Chemical Communications, 55(82), 12288-12291. Available from: [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. Available from: [Link]

  • Laimgruber, S., et al. (2007). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Journal of the American Chemical Society, 129(39), 12148-12157. Available from: [Link]

  • Singh, A., et al. (2014). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Journal of Photochemistry and Photobiology A: Chemistry, 289, 26-32. Available from: [Link]

  • Tulla-Puche, J., & Albericio, F. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9876-9885. Available from: [Link]

  • Hasan, T., et al. (2018). Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations. Organic & Biomolecular Chemistry, 16(32), 5855-5863. Available from: [Link]

  • Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1683-1695. Available from: [Link]

  • Glembocki, O. J., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6203-6281. Available from: [Link]

  • Fedoryak, O. D., & Dore, T. M. (2002). 2.4 Photocleavable Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.
  • Shvadchak, V. V., et al. (2017). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 7(1), 1-9. Available from: [Link]

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Safety Operating Guide

Proper Disposal of 2-Methoxy-4-nitrobenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methoxy-4-nitrobenzyl alcohol, ensuring compliance with safety regulations and fostering a culture of operational excellence. The procedures outlined herein are grounded in an understanding of the compound's chemical properties and the regulatory landscape governing hazardous waste.

Hazard Assessment and Chemical Profile

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

The nitro group and the benzyl alcohol moiety are the primary determinants of its reactivity and toxicological profile. Nitroaromatic compounds are known for their potential toxicity and resistance to environmental degradation.[5]

Table 1: Inferred Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₉NO₄[6]
Molecular Weight183.16 g/mol
AppearanceLikely a solidInferred from isomers
Incompatible MaterialsStrong oxidizing agents, acids, acid anhydrides, acid chlorides[2][7]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The causality behind this requirement is to create a barrier between the researcher and the potentially hazardous chemical, mitigating the risk of exposure.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.[1][4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and airborne particles.[1][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo prevent inhalation of dust or vapors.[2][3]

Spill Management Protocol

In the event of an accidental spill, a swift and systematic response is crucial to contain the material and prevent exposure.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don PPE: If not already wearing it, put on the full PPE as described in Table 2.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbed material and the spilled substance into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent, must be placed in the hazardous waste container for proper disposal.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must adhere to the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from its generation to its final disposal.[3]

Step 1: Waste Characterization

Based on its chemical structure and the hazards of similar compounds, this compound waste would likely be characterized as toxic hazardous waste.

Step 2: Segregation and Collection

  • Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.

  • Designated Container: Collect all waste containing this compound (including contaminated materials) in a clearly labeled, non-reactive, and sealable hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.

  • Satellite Accumulation: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to prevent the spread of potential leaks.

Step 3: Arranging for Disposal

  • Licensed Disposal Service: The final disposal of this compound must be handled by a licensed professional hazardous waste disposal service.

  • High-Temperature Incineration: The generally accepted and most effective method for the destruction of nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Advanced Disposal Considerations: Chemical Degradation (For Informational Purposes)

While not recommended for routine laboratory disposal, understanding the chemical degradation pathways of nitroaromatic compounds provides a deeper insight into their reactivity. These methods are typically employed in large-scale environmental remediation.

  • Reductive Treatment: The nitro group can be reduced to an amino group, which is generally less toxic.[8][9] This can be achieved using various reducing agents, including zero-valent iron.[1]

  • Oxidative Treatment: Advanced oxidation processes, such as using Fenton's reagent (hydrogen peroxide and an iron catalyst), can be used to degrade nitroaromatic compounds.[10]

  • Biodegradation: Certain microorganisms have evolved pathways to degrade nitroaromatic compounds, using them as a source of carbon and nitrogen.[5][11][12][13]

These methods require specialized equipment and expertise and are not a substitute for professional waste disposal services in a laboratory setting.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response Start Start: Need to dispose of This compound PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->PPE Step 1 Spill Spill Occurs Start->Spill Segregate Segregate Waste (Solid & Liquid) PPE->Segregate Step 2 Label Use Labeled, Sealed Hazardous Waste Container Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS or Approved Waste Vendor Store->ContactEHS Step 3 Incineration Professional Disposal (High-Temperature Incineration) ContactEHS->Incineration Step 4 End End: Disposal Complete Incineration->End Contain Contain with Inert Absorbent Spill->Contain Immediate Action Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Label Add contaminated materials to container

Caption: Disposal Workflow for this compound.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Babbage, C. R., et al. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1783. [Link]

  • DTIC. (n.d.). Biodegradation of Nitroaromatic Compounds. Retrieved from [Link]

  • Kallas, J., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Engineering, 9(4), 297. [Link]

  • Wang, J., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC advances, 14(1), 26-44. [Link]

  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49(1), 523–555. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Environmental health perspectives, 103(Suppl 5), 213. [Link]

  • Catalysis Conferences 2018. (n.d.). Catalytic reduction of hazardous nitroaromatic groups. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160. [Link]

  • Van Aken, B., & Agathos, S. N. (2001). Degradation of nitroaromatic compounds by microorganisms. Advances in applied microbiology, 48, 1-53. [Link]

  • Gorsche, C., et al. (2019). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 11(11), 1856. [Link]

  • Google Patents. (n.d.). CN108117490B - Preparation method of p-nitrobenzyl alcohol.
  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET: 3-Nitrobenzyl alcohol. [Link]

  • Kasko, A. M. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(21), 8569-8581. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 154, 230-238. [Link]

  • Chemistry For Everyone. (2025). How Do You Neutralize Nitric Acid?. YouTube. [Link]

  • ScienceGonnaGetYou. (2015). Neutralization Lab (Part 1) Directions. YouTube. [Link]

Sources

Personal protective equipment for handling 2-Methoxy-4-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 2-Methoxy-4-nitrobenzyl alcohol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity.

Part 1: Hazard Assessment and Core Safety Principles

Understanding the potential hazards of this compound is fundamental to establishing a safe handling protocol. Based on the profiles of analogous compounds, we must assume the substance presents the following risks:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation : Causes serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation : May cause respiratory irritation, particularly if inhaled as a dust or aerosol.[1][3]

  • Potential for Skin Sensitization : Some related compounds may cause an allergic skin reaction.[4][5]

The causality behind these hazards lies in the molecule's functional groups. The nitro group (-NO₂) can impart significant biological activity and reactivity, while the benzyl alcohol structure is associated with irritant properties. Our entire safety protocol is designed to mitigate these risks through controlled engineering, administrative, and personal protective measures.

Hazard ClassificationBasis from Analogous CompoundsAssumed Risk for this compound
Acute Toxicity (Oral), Category 4 4-Nitrobenzyl alcohol, 2-Methoxybenzyl alcohol, 3-Nitrobenzyl alcohol[1][2][3]Harmful if swallowed
Skin Corrosion/Irritation, Category 2 4-Nitrobenzyl alcohol, 2-Methoxybenzyl alcohol, 3-Nitrobenzyl alcohol[1][2][3]Causes skin irritation
Serious Eye Damage/Irritation, Category 2 4-Nitrobenzyl alcohol, 2-Methoxybenzyl alcohol, 4-Methoxybenzyl alcohol[1][2][4]Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure), Category 3 4-Nitrobenzyl alcohol, 3-Nitrobenzyl alcohol[1][3]May cause respiratory irritation
Skin Sensitization 4-Methoxybenzyl alcohol[4][5]Potential for allergic skin reaction

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process dependent on the specific experimental procedure. The following protocols are the mandatory minimums.

Core PPE Requirements (All Procedures)
  • Eye and Face Protection :

    • Minimum : ANSI Z87.1-compliant (or equivalent, e.g., EN166) chemical safety goggles must be worn at all times.

    • Splash Hazard : When handling solutions or performing tasks with a risk of splashing, a full-face shield must be worn over safety goggles.[1][6]

  • Skin and Body Protection :

    • Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a common starting point, but it is crucial to consult a manufacturer's glove compatibility chart for chemicals containing nitro and aromatic alcohol functionalities. Always use the proper glove removal technique to avoid skin contact.[7] Dispose of contaminated gloves as hazardous waste.

    • Lab Coat : A flame-resistant lab coat is required. Ensure it is fully buttoned.

    • Clothing and Footwear : Full-length pants and closed-toe shoes are required.

  • Respiratory Protection :

    • All work with solid this compound or its solutions should be conducted within a certified chemical fume hood to control exposure.

    • If a fume hood is not available or if there is a risk of generating dust (e.g., during weighing), a NIOSH-approved respirator with a particulate filter is required.[1]

Task-Specific PPE Decision Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the work.

PPE_Workflow PPE Selection Workflow for this compound cluster_legend Legend start Assess Experimental Task weigh_solid Weighing Solid Compound start->weigh_solid prep_solution Preparing a Solution start->prep_solution run_reaction Running Reaction / Workup start->run_reaction dust_risk Potential for Dust Generation? weigh_solid->dust_risk splash_risk Potential for Splash? prep_solution->splash_risk run_reaction->splash_risk ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat dust_risk->ppe_base No (in hood) ppe_respirator Add: - NIOSH-Approved Respirator - Work in Fume Hood dust_risk->ppe_respirator Yes splash_risk->ppe_base No ppe_faceshield Add: - Face Shield (over goggles) splash_risk->ppe_faceshield Yes start_node Process Step decision_node Decision Point action_node Required Action

Caption: PPE selection workflow based on experimental task.

Part 3: Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[6] Designate a specific area within a chemical fume hood for all manipulations.

  • Donning PPE : Don all required PPE as determined by your task-specific assessment.

  • Handling :

    • Avoid the formation of dust when handling the solid.[7]

    • Wash hands and any exposed skin thoroughly after handling.[1][6]

    • Do not eat, drink, or smoke in the laboratory or when using this product.[1][2]

  • Storage :

    • Keep the container tightly closed when not in use.[4]

    • Store in a dry, cool, and well-ventilated place.[1][4]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[1][4]

Waste Disposal Plan
  • Chemical Waste : All waste containing this compound, including surplus material and rinse aid from cleaning glassware, must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials : Used gloves, weighing papers, and other contaminated disposable materials must be disposed of as solid hazardous waste.

  • Disposal Vendor : All waste must be disposed of via an approved and licensed waste disposal company, following all local, state, and federal regulations.[1][4][6] Do not dispose of down the drain.

Part 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Skin Contact : IF ON SKIN: Immediately wash with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[4]

  • Inhalation : IF INHALED: Remove the person to fresh air and keep them comfortable for breathing.[1][6] If you feel unwell, call a POISON CENTER or doctor.[1]

  • Ingestion : IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] Do not induce vomiting.

This guide is intended to provide a robust framework for the safe handling of this compound. It is incumbent upon every researcher to use this information in conjunction with site-specific safety protocols and their best professional judgment.

References

  • EnviroGuard. Personal Protection. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Last updated: 12-Sep-2025. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Methoxybenzyl alcohol. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.